molecular formula C15H22O3 B034957 3,5-Bis-tert-butylsalicylic acid CAS No. 19715-19-6

3,5-Bis-tert-butylsalicylic acid

Cat. No.: B034957
CAS No.: 19715-19-6
M. Wt: 250.33 g/mol
InChI Key: ZWQBZEFLFSFEOS-UHFFFAOYSA-N
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Description

3,5-Bis-tert-butylsalicylic acid is a strategically designed salicylic acid derivative distinguished by the introduction of two sterically demanding tert-butyl groups at the 3 and 5 positions of the aromatic ring. This molecular modification profoundly enhances its research utility, primarily establishing it as a potent and selective chelating agent for transition metal ions. Its primary research value lies in its application as a critical component in stabilizing oxidation-prone systems, particularly in polymer science where it acts as a metal deactivator, inhibiting metal-catalyzed degradation processes in polyolefins and other materials. The mechanism of action involves the compound's ability to form stable complexes with metal ions like copper, iron, and manganese, thereby sequestering them and preventing their participation in redox cycles that generate destructive free radicals. Furthermore, its sterically hindered phenolic structure contributes intrinsic antioxidant properties. Beyond material science, this compound serves as a versatile synthetic intermediate and building block in organic chemistry, particularly for constructing ligands with tailored steric and electronic properties for coordination chemistry and catalysis. It is also investigated in biochemical contexts for its metal-chelating effects in enzymatic and cellular systems. Researchers value this compound for its ability to probe and modulate metal-mediated pathways and to protect sensitive chemical and biological systems from oxidative damage.

Properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzoic acid
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InChI

InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQBZEFLFSFEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

96247-23-3 (potassium salt)
Record name 3,5-Di-tert-butylsalicylic acid
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DSSTOX Substance ID

DTXSID2066519
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy-
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Molecular Weight

250.33 g/mol
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CAS No.

19715-19-6
Record name 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid
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Record name 3,5-Di-tert-butylsalicylic acid
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Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy-
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Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy-
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Record name 3,5-bis-tert-butylsalicylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid: Chemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Bis-tert-butylsalicylic acid. It includes a detailed synthesis protocol, a summary of its spectral data, and an exploration of the biological activities of its metal complexes, particularly focusing on its involvement in cancer-related signaling pathways.

Core Chemical and Physical Properties

This compound is a substituted salicylic acid derivative characterized by the presence of two bulky tert-butyl groups on the aromatic ring. These substituents significantly influence its physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[1][2][3][4][5][6]
Molecular Weight 250.33 g/mol [2][4][6]
Melting Point 157-162 °C[4]
Boiling Point (Predicted) 335.6 ± 42.0 °C[1][4]
Density (Predicted) 1.070 ± 0.06 g/cm³[1][4]
pKa (Predicted) 3.34 ± 0.14[4]
Solubility Soluble in Methanol[4]
Appearance Off-white to beige powder[4]

Spectral Data

  • ¹H-NMR Spectroscopy : The proton NMR spectrum of this compound is available and can be used for structural confirmation.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule.[7]

Synthesis of this compound via Kolbe-Schmitt Reaction

The synthesis of this compound is commonly achieved through the Kolbe-Schmitt reaction, starting from 2,4-di-tert-butylphenol.[2][8]

Experimental Protocol

Materials:

  • 2,4-di-tert-butylphenol

  • Low-grade alcohol (e.g., ethanol, propanol)[8]

  • Alkali metal hydroxide (e.g., potassium hydroxide, sodium hydroxide)[8]

  • Carbon dioxide (gas)[8]

  • Dilute mineral acid (e.g., hydrochloric acid, sulfuric acid)[8]

  • Extraction solvent (e.g., toluene, ethylbenzene)[8]

  • Water

Procedure:

  • Formation of the Phenoxide Salt:

    • Dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (1-5 times the weight of the phenol).[8]

    • Add an alkali metal hydroxide (0.8-1.2 times the molar equivalent of the phenol).[8]

    • Heat the mixture at 50-80°C for at least 2 hours to form the corresponding alkali metal phenoxide.[8]

    • Evaporate the alcohol and water to obtain the anhydrous 2,4-di-tert-butylphenol salt.[8]

  • Carboxylation:

    • Transfer the anhydrous phenoxide salt to a suitable pressure reactor.

    • Introduce carbon dioxide gas into the reactor.

    • Heat the mixture to 110-250°C under a pressure of 0.5-1.0 MPa for 2-5 hours to yield the alkali metal salt of this compound.[8]

  • Work-up and Purification:

    • After cooling, dissolve the resulting salicylate salt in water.[8]

    • Extract any unreacted 2,4-di-tert-butylphenol with an organic solvent (e.g., toluene).[8]

    • Separate the aqueous layer and acidify it by dropwise addition of a dilute mineral acid to a pH of 2-3. This will precipitate the this compound as a flocculent solid.[8]

    • Filter the precipitate, wash it with water, and dry it thoroughly.

    • For higher purity, the product can be further purified by sublimation.[8]

Biological Activity and Signaling Pathways

While this compound itself has been studied for various applications, its metal complexes have shown significant biological activity. A zinc complex of 3,5-di-tert-butyl salicylate has demonstrated inhibitory effects on triple-negative breast cancer (TNBC) cells.[9]

This complex has been shown to inhibit cell viability, migration, and invasion, and to induce apoptosis in TNBC cells.[9] RNA sequencing and subsequent analyses revealed that the anticancer activity of this zinc complex may be mediated through its influence on the JAK-STAT3, HIF-1, and TNF signaling pathways.[9]

Inhibition of the JAK-STAT3 Signaling Pathway

The zinc complex of 3,5-di-tert-butyl salicylate has been observed to significantly downregulate the JAK-STAT3 signaling pathway.[9] Specifically, it leads to a drastic decrease in the phosphorylation of STAT3 and its upstream kinase, SRC.[9]

JAK_STAT3_Inhibition cluster_cytoplasm Cytoplasm Ligand Zinc Complex of This compound SRC SRC Ligand->SRC Inhibits JAK2 JAK2 SRC->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Target Gene Expression (e.g., Mmp3, Mmp9, Mmp10) Nucleus->GeneExpression Promotes Transcription CellProliferation Cell Proliferation, Migration, Invasion GeneExpression->CellProliferation Drives

References

An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid (CAS: 19715-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Bis-tert-butylsalicylic acid, a key organic intermediate in the synthesis of various industrial and pharmaceutical compounds. This document details its physicochemical properties, established synthesis protocols, spectral characteristics, and known biological activities, with a focus on recent findings in cancer research.

Physicochemical and Spectroscopic Properties

This compound, also known as 3,5-Di-tert-butyl-2-hydroxybenzoic acid, is an off-white to beige crystalline powder.[1] Its core structure consists of a salicylic acid backbone with two bulky tert-butyl groups at positions 3 and 5. These sterically hindering groups significantly influence its chemical reactivity and physical properties.

Physical and Chemical Data

A summary of the key physicochemical data for this compound is presented in the table below.

PropertyValueReference
CAS Number 19715-19-6[2]
Molecular Formula C₁₅H₂₂O₃[3]
Molecular Weight 250.33 g/mol [2][4]
Melting Point 157-162 °C
Boiling Point 335.6 °C at 760 mmHgN/A
Density 1.070 g/cm³ (Predicted)N/A
Appearance Off-white to beige powder[1]
InChI Key ZWQBZEFLFSFEOS-UHFFFAOYSA-N[2][4]
SMILES CC(C)(C)c1cc(C(O)=O)c(O)c(c1)C(C)(C)C[2]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While full spectra are best obtained experimentally, the expected characteristics are described below based on its chemical structure and data from its methyl ester derivative.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Two singlets for the two non-equivalent tert-butyl groups (18H total), two doublets for the two aromatic protons on the benzene ring (2H), and a broad singlet for the acidic carboxylic acid proton. The phenolic hydroxyl proton may also appear as a broad singlet. For the related Methyl 3,5-di-tert-butyl-2-hydroxybenzoate, the following shifts were observed in CDCl₃: 1.30 (s, 9H), 1.43 (s, 9H), 3.93 (s, 3H, methyl ester), 7.52 (d, J=2.4 Hz, 1H), 7.71 (d, J=2.4 Hz, 1H), 11.35 (s, 1H, hydroxyl).[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the quaternary carbons, and the methyl carbons of the tert-butyl groups. For Methyl 3,5-di-tert-butyl-2-hydroxybenzoate, characteristic peaks are observed at: 171.8 (C=O), 159.0, 140.4, 137.2, 130.4, 123.6, 111.3 (aromatic carbons), 52.2 (OCH₃), 35.2, 34.3 (quaternary carbons of t-butyl), 31.4, 29.4 (methyl carbons of t-butyl).[5]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and alkyl groups.

Synthesis Methodologies

Two primary synthetic routes are well-documented for the preparation of this compound. The selection of a method often depends on the available starting materials, desired scale, and safety considerations.

Method 1: Kolbe-Schmitt Carboxylation of 2,4-Di-tert-butylphenol

This classic method involves the direct carboxylation of a phenoxide salt. A critical modification to the standard Kolbe-Schmitt reaction is necessary to achieve high yields, as the starting material is prone to oxidative dimerization.[6] The process involves the formation of the potassium salt of 2,4-di-tert-butylphenol, followed by carboxylation using carbon dioxide under pressure.[6][7][8]

G Kolbe-Schmitt Synthesis Workflow A 2,4-Di-tert-butylphenol + KOH in Low-Grade Alcohol (e.g., Methanol) B Heat (50-80°C) & Evaporate Solvent A->B Formation of Phenoxide C Anhydrous Potassium 2,4-Di-tert-butylphenoxide B->C D Carboxylation with CO₂ (110-250°C, 0.5-1.0 MPa) Minimize O₂ Presence C->D Kolbe-Schmitt Reaction E Potassium 3,5-Bis-tert-butylsalicylate D->E F Dissolve in Water E->F Workup G Extract Unreacted Phenol (e.g., with Heptane) F->G H Aqueous Layer G->H I Acidify to pH 2-3 (e.g., with HCl) H->I Protonation J Precipitation of Product I->J K Filter, Wash, and Dry J->K Isolation L Pure this compound K->L

Caption: Kolbe-Schmitt Synthesis Workflow.

Experimental Protocol:

  • Phenoxide Formation: In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (e.g., methanol, 1-5 times the weight of the phenol).[7]

  • Add an equimolar amount of potassium hydroxide (KOH).[6][7]

  • Heat the mixture to 50-80°C and stir for at least 2 hours.[7]

  • Remove the alcohol and water under vacuum to obtain the anhydrous potassium 2,4-di-tert-butylphenoxide salt as a dry powder.[7]

  • Carboxylation: Transfer the anhydrous salt to an autoclave. Purge the vessel with an inert gas like nitrogen or argon to minimize the presence of oxygen.[6]

  • Pressurize the autoclave with carbon dioxide to 0.5-1.0 MPa and heat to 110-250°C for 2-5 hours.[7] The optimized conditions reported for higher yield are crucial here.[6]

  • Workup and Isolation: After cooling, dissolve the resulting crude salicylate salt in water.[7]

  • Extract the aqueous solution with a non-polar solvent (e.g., heptane or benzene) to remove any unreacted 2,4-di-tert-butylphenol.[7]

  • Separate the aqueous layer and slowly add a dilute mineral acid (e.g., 10% HCl) with stirring until the pH reaches 2-3.[7]

  • The product will precipitate as a flocculent solid.[7]

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield this compound.[7] Further purification can be achieved by sublimation or recrystallization.[7]

Method 2: Friedel-Crafts Alkylation of Methyl Salicylate and Subsequent Hydrolysis

This alternative route begins with the more readily available methyl salicylate. The ester is first di-alkylated using a tert-butyl source in a Friedel-Crafts reaction, followed by hydrolysis of the ester to yield the final carboxylic acid.[9]

G Friedel-Crafts / Hydrolysis Workflow A Methyl Salicylate + Alkylating Reagent (e.g., tert-Butanol) B Add Catalyst (e.g., H₂SO₄) at 0-15°C A->B Friedel-Crafts Alkylation C Methyl 3,5-Bis-tert-butylsalicylate B->C D Hydrolysis with NaOH in Aqueous Methanol C->D Saponification E Heat to Reflux (70-90°C) D->E F Sodium 3,5-Bis-tert-butylsalicylate E->F G Cool and Acidify to pH 1 (e.g., with HCl or H₂SO₄) F->G Protonation H Precipitation of Product G->H I Filter, Wash, and Dry H->I Isolation J Pure this compound I->J

Caption: Friedel-Crafts / Hydrolysis Workflow.

Experimental Protocol:

  • Friedel-Crafts Alkylation: To a flask containing methyl salicylate and methanol, add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature between 0-15°C.[9]

  • Slowly add the alkylating agent, such as tert-butanol, to the reaction mixture, ensuring the temperature remains controlled.[9]

  • After the reaction is complete, pour the mixture into ice water to precipitate the crude methyl 3,5-bis-tert-butylsalicylate.[9]

  • Filter the solid and wash with water until neutral.[9]

  • Hydrolysis: Transfer the crude ester to a reaction vessel. Add sodium hydroxide (NaOH), water, and methanol.[9]

  • Heat the mixture to reflux (70-90°C) for approximately 3 hours to saponify the ester.[9]

  • After hydrolysis, distill off the methanol.[9]

  • Workup and Isolation: Cool the remaining aqueous solution to 60-70°C and acidify with a dilute strong acid (e.g., 20% H₂SO₄ or HCl) to a pH of 1.[9]

  • The this compound will precipitate out of the solution.[9]

  • Collect the product by filtration, wash with water, and dry (e.g., at 105°C for 8 hours) to obtain the pure product.[9]

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its derivatives and metal complexes have shown significant biological activity.

Anti-Cancer Activity of its Zinc Complex

A recent study highlighted the potent anti-cancer properties of a zinc complex of 3,5-di-tert-butyl salicylate. This complex was found to inhibit cell viability, invasion, and migration while inducing apoptosis in triple-negative breast cancer (TNBC) 4T1 cells.[1]

RNA-sequencing and pathway analysis revealed that the compound's mechanism of action may involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation.[1]

  • JAK-STAT3 Pathway: The study demonstrated that the zinc complex significantly decreased the phosphorylation of STAT3 and its upstream kinase, SRC. The STAT3 pathway is a crucial regulator of gene expression involved in cell proliferation, survival, and angiogenesis, and its constitutive activation is common in many cancers, including TNBC.[1]

  • HIF-1 and TNF Signaling: The analysis also implicated the Hypoxia-Inducible Factor 1 (HIF-1) and Tumor Necrosis Factor (TNF) signaling pathways, both of which are central to cancer progression, inflammation, and metastasis.[1]

The findings strongly suggest that the zinc complex of 3,5-di-tert-butyl salicylate exerts its anti-tumor effects primarily by downregulating the STAT3 signaling cascade via the SRC pathway.[1]

Caption: Inhibition of the SRC-STAT3 Pathway.

Glycogen Phosphorylase Inhibition

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of Glycogen Phosphorylase (GP).[5] GP is a key enzyme in the glycogenolysis pathway, and its inhibition is a therapeutic strategy for managing blood glucose levels in type 2 diabetes.[5][10][11] This line of research suggests that the 3,5-bis-tert-butylsalicyl scaffold could serve as a starting point for developing novel anti-diabetic agents.

Applications in Research and Development

Beyond its biological potential, this compound and its derivatives have several important applications:

  • Chemical Synthesis: It is a crucial intermediate for producing antioxidants, agricultural chemicals, and materials for pressure-sensitive recording paper.[7]

  • Coordination Chemistry: It serves as a ligand for creating metal complexes. Its zinc and other metal salts possess interesting triboelectrical properties and are used as charge control agents in xerographic toners and powdered inks.[9]

  • Catalysis: The corresponding aldehyde, 3,5-di-tert-butylsalicylaldehyde, is a precursor for synthesizing salen ligands, which are widely used in asymmetric catalysis, most notably in Jacobsen's epoxidation catalyst.[12]

  • Material Science: The compound has been used in studies of long-wavelength fluorescence emission in various organic solvents.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Di-tert-butylsalicylic Acid from 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol. The primary synthetic route discussed is the Kolbe-Schmitt reaction, a well-established carboxylation method. This document details the underlying reaction mechanism, optimized experimental protocols, and purification techniques. Quantitative data from various sources are compiled for comparative analysis. Furthermore, potential side reactions and byproducts are examined, and the applications of 3,5-di-tert-butylsalicylic acid in medicinal chemistry and drug development are highlighted.

Introduction

3,5-Di-tert-butylsalicylic acid is a valuable organic compound utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its derivatives have shown promise in diverse therapeutic areas. The most common and industrially viable method for its preparation is the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol. This guide aims to provide researchers and professionals in drug development with a detailed understanding of this synthetic process, enabling efficient and optimized production of this key intermediate.

The Kolbe-Schmitt Reaction: Mechanism and Optimization

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol. The reaction proceeds by heating a phenoxide with carbon dioxide under pressure, followed by acidification.

Reaction Mechanism

The synthesis of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol via the Kolbe-Schmitt reaction involves the following key steps:

  • Deprotonation: 2,4-di-tert-butylphenol is treated with a strong base, typically an alkali metal hydroxide like potassium hydroxide or sodium hydroxide, to form the corresponding phenoxide salt. This deprotonation is crucial as it activates the aromatic ring towards electrophilic attack.

  • Electrophilic Attack: The generated phenoxide then acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide. The reaction is typically carried out under pressure to increase the concentration of CO2 in the reaction medium.

  • Rearrangement and Tautomerization: The initial carboxylation product undergoes rearrangement and tautomerization to form the more stable salicylate.

  • Acidification: The reaction mixture is then acidified to protonate the salicylate and yield the final product, 3,5-di-tert-butylsalicylic acid.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the formation of 3,5-di-tert-butylsalicylic acid is thermodynamically favorable.[1][2][3] However, the reaction can also yield a kinetically favored side product.[1][2]

Side Reactions and Byproduct Formation

A significant challenge in the Kolbe-Schmitt synthesis of 3,5-di-tert-butylsalicylic acid is the formation of byproducts. The most prominent byproduct is the oxidative coupling product, 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[4] The formation of this dimer is particularly favored under initial, unoptimized conditions and can significantly reduce the yield of the desired product.[4]

Mitigation of Byproduct Formation:

Research has shown that the formation of the dimeric byproduct can be minimized by optimizing the reaction conditions. Key factors include:[4]

  • Exclusion of Oxygen: The presence of oxygen promotes the formation of phenoxide radicals, which then couple to form the dimer. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Reaction Time and Temperature: Careful control of the reaction time and temperature can favor the desired carboxylation over the oxidative coupling.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol.

Protocol from Patent Literature

This protocol is adapted from a detailed patent describing the industrial-scale synthesis.[5]

Step 1: Formation of the Phenoxide Salt

  • In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (e.g., methanol, ethanol, or propanol) at a ratio of 1:1 to 1:5 (w/w).

  • Add 0.8 to 1.2 molar equivalents of an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide).

  • Heat the mixture to 50-80°C and stir for at least 2 hours.

  • Evaporate the alcohol and water under reduced pressure to obtain the anhydrous 2,4-di-tert-butylphenoxide salt.

Step 2: Carboxylation

  • Transfer the anhydrous phenoxide salt to an autoclave.

  • Pressurize the autoclave with carbon dioxide to 0.5-1.0 MPa.

  • Heat the reaction mixture to 110-250°C and maintain for 2-5 hours.

Step 3: Work-up and Purification

  • After cooling, dissolve the resulting salicylate salt in water.

  • Extract the aqueous solution with an organic solvent (e.g., toluene or ethylbenzene) to remove any unreacted 2,4-di-tert-butylphenol.[5]

  • Separate the aqueous layer and acidify to a pH of 2-3 with a dilute mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the 3,5-di-tert-butylsalicylic acid.[5]

  • Filter the precipitate, wash with water, and dry.

  • For further purification, the crude product can be sublimed under vacuum (0.085-0.099 MPa) at 80-200°C.[5]

Optimized Laboratory-Scale Synthesis

This protocol is based on the optimization studies aimed at minimizing byproduct formation.[4]

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, place potassium hydroxide (1.2 equivalents) and dry the flask under vacuum.

  • Under a positive pressure of inert gas (e.g., argon), add a solution of 2,4-di-tert-butylphenol (1 equivalent) in a suitable high-boiling inert solvent.

  • Heat the mixture to form the potassium salt of 2,4-di-tert-butylphenol, removing any water formed azeotropically.

  • After complete formation of the phenoxide, cool the mixture and introduce dry carbon dioxide gas under pressure.

  • Heat the sealed reaction vessel to the optimized temperature (e.g., 150-180°C) for the optimized duration (e.g., 4-6 hours).

  • After cooling, carefully vent the excess CO2 pressure.

  • Dissolve the reaction mixture in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data obtained from various synthetic approaches.

Table 1: Reaction Conditions and Yields for the Synthesis of 3,5-Di-tert-butylsalicylic Acid

ReferenceBaseSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Melting Point (°C)
CN1319584A[5]KOHPropanol110-2500.5-1.02-58696 (HPLC)161.5-163.5
J Pharm Sci. 1991[4]KOHN/AOptimizedOptimizedOptimized68N/AN/A
J Pharm Sci. 1991[4]KOHN/AInitialInitialInitial<1N/AN/A

Table 2: Byproduct Formation Under Different Conditions

ReferenceConditionYield of 3,5-di-tert-butylsalicylic acid (%)Yield of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl (%)
J Pharm Sci. 1991[4]Initial<165
J Pharm Sci. 1991[4]Optimized688

Purification Methods

Purification of the crude 3,5-di-tert-butylsalicylic acid is essential to obtain a high-purity product suitable for pharmaceutical applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Potential Solvent Systems:

  • Aqueous Ethanol or Methanol: A mixture of an alcohol and water can be an effective solvent system. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

  • Hexane/Ethyl Acetate: A non-polar/polar solvent mixture like hexane and ethyl acetate can also be used. The crude product is dissolved in a minimum of hot ethyl acetate, and hexane is added until the solution becomes cloudy.

Column Chromatography

For higher purity, column chromatography can be employed.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used as the eluent. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the desired product from impurities. A common mobile phase could be a mixture of chloroform and hexane (e.g., 1:1 v/v).[6]

Sublimation

As mentioned in the patent literature, sublimation under high vacuum and elevated temperature is an effective method for obtaining a very pure, crystalline product.[5]

Applications in Drug Development

3,5-Di-tert-butylsalicylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • Anti-inflammatory Agents: As a derivative of salicylic acid, it has been investigated for its anti-inflammatory properties.

  • Antifungal Agents: Salicylic acid derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains.[7]

  • Glycogen Phosphorylase Inhibitors: Certain derivatives of 3,5-di-tert-butylsalicylic acid have been identified as inhibitors of glycogen phosphorylase, a target for the treatment of type 2 diabetes.[8]

  • Charge Control Agents: In pharmaceutical formulations, particularly in dry powder inhalers, derivatives of 3,5-di-tert-butylsalicylic acid can be used as charge control agents to improve the delivery and efficacy of the active pharmaceutical ingredient.[9]

Visualization of Key Processes

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Purification A 2,4-Di-tert-butylphenol C Anhydrous 2,4-Di-tert-butylphenoxide A->C Deprotonation in Alcohol (50-80°C) B Alkali Metal Hydroxide (e.g., KOH) B->C E 3,5-Di-tert-butylsalicylate Salt C->E Kolbe-Schmitt Reaction (110-250°C, 0.5-1.0 MPa) D Carbon Dioxide (CO2) D->E G Crude 3,5-Di-tert-butylsalicylic Acid E->G Acidification (pH 2-3) F Mineral Acid (e.g., HCl) F->G H Pure 3,5-Di-tert-butylsalicylic Acid G->H Purification (Recrystallization/Sublimation) Reaction_Mechanism A 2,4-Di-tert-butylphenol B 2,4-Di-tert-butylphenoxide A->B Deprotonation (+OH-) D Intermediate Complex B->D Nucleophilic Attack C Carbon Dioxide (CO2) C->D E 3,5-Di-tert-butylsalicylate D->E Rearrangement & Tautomerization F 3,5-Di-tert-butylsalicylic Acid E->F Acidification (+H+)

References

3,5-Bis-tert-butylsalicylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular properties of 3,5-Bis-tert-butylsalicylic acid, a substituted derivative of salicylic acid. The inclusion of two tert-butyl groups on the phenyl ring significantly influences its chemical characteristics and reactivity.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is fundamental for researchers and scientists in stoichiometry, analytical chemistry, and drug development.

PropertyValue
Molecular Formula C15H22O3[1][2]
Molecular Weight 250.34 g/mol [2]
Linear Formula [((CH3)3C)2C6H2(OH)COOH][2]
CAS Number 19715-19-6[1][2][3]

Logical Relationship of Compound Name and Structure

The following diagram illustrates the relationship between the common name and the structural components of this compound, providing a clear visual breakdown of the molecule's nomenclature.

This compound This compound Salicylic acid Salicylic acid This compound->Salicylic acid is a derivative of Two tert-butyl groups Two tert-butyl groups This compound->Two tert-butyl groups is substituted with Positions 3 and 5 Positions 3 and 5 Two tert-butyl groups->Positions 3 and 5 at

Caption: Nomenclature breakdown of this compound.

References

Solubility of 3,5-Bis-tert-butylsalicylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis-tert-butylsalicylic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, an analysis of the compound's structural features relevant to its solubility, and logical diagrams to illustrate key processes and relationships.

Introduction

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility can be made. The presence of the carboxylic acid and hydroxyl groups provides polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents. However, the two large, hydrophobic tert-butyl groups and the benzene ring contribute significantly to the nonpolar character of the molecule. This duality suggests that the compound will exhibit good solubility in a range of organic solvents, from moderately polar to nonpolar.

A related compound, 3,5-Di-tert-butylsalicylaldehyde, is known to be soluble in organic solvents like ethanol and ether.[2] This further supports the expectation that this compound will be soluble in similar solvents.

Expected Solubility Trends:

  • High Solubility: In moderately polar to nonpolar solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate), due to a balance of polar and nonpolar interactions.

  • Good Solubility: In alcohols (e.g., methanol, ethanol, isopropanol), where the polar hydroxyl group of the solvent can interact with the carboxylic acid and hydroxyl groups of the solute, while the alkyl chain of the alcohol can interact with the tert-butyl groups.

  • Moderate to Low Solubility: In highly nonpolar solvents like alkanes (e.g., hexane, heptane), the polar functional groups of the acid may limit solubility.

  • Limited Solubility: In highly polar solvents like water, the large hydrophobic surface area of the tert-butyl groups is expected to result in very low solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

  • Sample Preparation: Accurately weigh a small amount of this compound and transfer it to a vial.

  • Addition of Solvent: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation using a vortex mixer or magnetic stirrer. This ensures that a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow any undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask to remove any remaining solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

    • Calculate the mass of the dissolved solid and express the solubility in terms of g/100 g of solvent or g/L of solvent.

  • Spectroscopic/Chromatographic Analysis (preferred method):

    • Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in mol/L or g/L.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method
Methanol25Experimental ValueExperimental ValueHPLC
Ethanol25Experimental ValueExperimental ValueHPLC
Acetone25Experimental ValueExperimental ValueHPLC
Ethyl Acetate25Experimental ValueExperimental ValueHPLC
Tetrahydrofuran25Experimental ValueExperimental ValueHPLC
Hexane25Experimental ValueExperimental ValueGravimetric

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Solid Solute mix Mix Solute and Solvent prep_solid->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature mix->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter Sample sample->filter analyze Determine Concentration (HPLC/Gravimetric) filter->analyze calculate Calculate Solubility analyze->calculate

Experimental workflow for solubility determination.
Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties polar_groups Polar Groups (-COOH, -OH) solubility Solubility polar_groups->solubility Increases in Polar Solvents nonpolar_groups Nonpolar Groups (tert-Butyl, Benzene Ring) nonpolar_groups->solubility Increases in Nonpolar Solvents solvent_polarity Polarity solvent_polarity->solubility Like Dissolves Like h_bonding Hydrogen Bonding Capacity h_bonding->solubility Enhances Interaction

Logical relationships influencing solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is currently limited in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The provided experimental protocol is robust and can be adapted to various laboratory settings. The structural analysis and the logical diagrams offer a solid foundation for predicting and understanding the solubility behavior of this compound, thereby facilitating its effective use in research and development.

References

Spectroscopic Profile of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis-tert-butylsalicylic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for its methyl ester derivative, the data for the free acid is less commonly reported. The provided data for this compound is therefore estimated based on the analysis of its methyl ester and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment Estimated Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Methyl 3,5-Bis-tert-butylsalicylate (ppm)[1] Multiplicity Integration
C(5)-C(CH₃)₃~1.301.30Singlet9H
C(3)-C(CH₃)₃~1.431.43Singlet9H
Ar-H~7.527.52Doublet1H
Ar-H~7.717.71Doublet1H
-OH~11.3511.35Singlet1H
-COOH~12-13-Broad Singlet1H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Estimated Chemical Shift (δ) for this compound (ppm) Reported Chemical Shift (δ) for Methyl 3,5-Bis-tert-butylsalicylate (ppm)[1]
C(5)-C(CH₃)₃~3029.4
C(3)-C(CH₃)₃~3131.4
C(5)-C (CH₃)₃~3434.3
C(3)-C (CH₃)₃~3535.2
C-1~112111.3
C-6~124123.6
C-4~130130.4
C-3~137137.2
C-5~140140.4
C-2~159159.0
C=O~175171.8
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound
O-H stretch (carboxylic acid)3300 - 2500 (broad)
C-H stretch (aromatic and aliphatic)3100 - 2850
C=O stretch (carboxylic acid)1760 - 1690
C=C stretch (aromatic)1600 - 1450
C-O stretch1320 - 1210
O-H bend1440 - 1395 and 950 - 910
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The expected molecular ion peak for this compound (C₁₅H₂₂O₃) would be at approximately m/z 250.

Expected Fragmentation Pattern:

  • [M]⁺• : Molecular ion peak at m/z 250.

  • [M-15]⁺ : Loss of a methyl radical (-CH₃).

  • [M-57]⁺ : Loss of a tert-butyl radical (-C(CH₃)₃).

  • [M-45]⁺ : Loss of the carboxyl group (-COOH).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for generating ions and characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS applications.

  • Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Pellet Prepare KBr Pellet or use ATR Sample->Pellet Vaporization Vaporize/Dissolve for MS Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Elucidation & Data Tabulation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Thermal Properties of 3,5-Di-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of 3,5-di-tert-butylsalicylic acid, a compound of interest in various industrial and pharmaceutical applications. This document outlines its key thermal characteristics, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical and Thermal Properties

3,5-Di-tert-butylsalicylic acid is a white crystalline powder. A summary of its key physical and thermal properties is presented in the tables below.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.33 g/mol
AppearanceWhite Powder[1]
Density1.07 g/cm³[1]
pKa3.34 ± 0.14 (Predicted)[1]
Thermal Properties
PropertyValueReference
Melting Point157-165 °C[1]
Boiling Point335.6 °C at 760 mmHg[1]
Flash Point171 °C (closed cup)[1]
Molar Enthalpy of Fusion (ΔfusHmΘ)22.92 ± 0.55 kJ mol⁻¹ at 437.5 K[2]
Molar Entropy of Fusion (ΔfusSmΘ)139.4 ± 3.3 J mol⁻¹ K⁻¹ at 437.5 K[2]
Molar Enthalpy of Evaporation (ΔvapHmΘ)83.88 ± 2.1 kJ mol⁻¹ at 477.5 K[2]
Molar Entropy of Evaporation (ΔvapSmΘ)341.7 ± 8.4 J mol⁻¹ K⁻¹ at 477.5 K[2]
Constant Volume Energy of Combustion-8292.57 ± 2.51 kJ mol⁻¹ at 298.15 K[2]
Standard Molar Enthalpy of CombustionDerived from combustion energy[2]
Standard Molar Enthalpy of Formation (ΔfHmΘ)-744.30 ± 3.21 kJ mol⁻¹ at 298.15 K[2]

Experimental Protocols for Thermal Analysis

The thermal properties of 3,5-di-tert-butylsalicylic acid can be accurately determined using standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is employed to determine the melting point and the enthalpy of fusion of 3,5-di-tert-butylsalicylic acid.[3]

2.1.1 Instrumentation and Sample Preparation

  • Instrument: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans suitable for volatile samples.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3,5-di-tert-butylsalicylic acid into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

2.1.2 DSC Experimental Parameters

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min.[4] This rate provides a good balance between resolution and sensitivity.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and non-reactive environment.[4]

  • Data Collection: Record the heat flow as a function of temperature.

2.1.3 Data Analysis

  • Melting Point Determination: The melting point is determined from the resulting DSC thermogram. For a pure crystalline compound like 3,5-di-tert-butylsalicylic acid, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[3]

  • Enthalpy of Fusion (ΔHfus) Calculation: The enthalpy of fusion is calculated by integrating the area of the melting peak. The instrument's software is used to define the baseline of the peak and perform the integration. The resulting value is then normalized by the sample mass to obtain the enthalpy in J/g, which can be converted to kJ/mol using the molar mass of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA is utilized to assess the thermal stability of 3,5-di-tert-butylsalicylic acid and to determine its decomposition temperature.[5][6]

2.2.1 Instrumentation and Sample Preparation

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pans: Open ceramic or platinum crucibles are typically used.

  • Sample Preparation:

    • Place 5-10 mg of 3,5-di-tert-butylsalicylic acid into the TGA sample pan.

    • Ensure the sample is evenly distributed at the bottom of the crucible.

2.2.2 TGA Experimental Parameters

  • Temperature Program:

    • Equilibrate the sample at a temperature below its melting point, for instance, 30 °C.

    • Heat the sample from 30 °C to a temperature above its expected decomposition, for example, 400 °C, at a constant heating rate of 10 °C/min or 20 °C/min.[7]

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Data Collection: Continuously record the sample mass as a function of temperature.

2.2.3 Data Analysis

  • Thermal Stability: The TGA curve (a plot of mass versus temperature) will show a stable baseline until the onset of decomposition. The temperature at which significant mass loss begins is an indicator of the material's thermal stability.

  • Decomposition Temperature: The decomposition temperature can be reported as the onset temperature of the mass loss step or the temperature at which the rate of mass loss is at its maximum (the peak of the first derivative of the TGA curve).

Synthesis Workflow

3,5-Di-tert-butylsalicylic acid is commonly synthesized via the Kolbe-Schmitt reaction, starting from 2,4-di-tert-butylphenol.[1] The following diagram illustrates the key steps in this synthesis process.

G Synthesis of 3,5-Di-tert-butylsalicylic Acid cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Purification and Isolation 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol Anhydrous_Phenol_Salt Anhydrous 2,4-di-tert-butylphenol salt 2,4-Di-tert-butylphenol->Anhydrous_Phenol_Salt Reaction at 50-80 °C Potassium_Hydroxide Potassium Hydroxide (or other alkali metal hydroxide) Potassium_Hydroxide->Anhydrous_Phenol_Salt Solvent Low-grade alcohol (e.g., methanol, ethanol) Solvent->Anhydrous_Phenol_Salt Evaporation Evaporation of alcohol and water Anhydrous_Phenol_Salt->Evaporation Carbon_Dioxide Carbon Dioxide (CO₂) Salicylate_Salt 3,5-Di-tert-butylsalicylate Carbon_Dioxide->Salicylate_Salt Water_Dissolution Dissolution in Water Salicylate_Salt->Water_Dissolution Anhydrous_Phenol_Salt_Ref Anhydrous Phenol Salt Anhydrous_Phenol_Salt_Ref->Salicylate_Salt Reaction at 110-250 °C and 0.5-1.0 MPa Extraction Extraction of unreacted raw material Water_Dissolution->Extraction Acidification Acidification with mineral acid (to pH 2-3) Extraction->Acidification Filtration_Drying Filtration and Drying Acidification->Filtration_Drying Sublimation Sublimation for final purification Filtration_Drying->Sublimation Final_Product Pure 3,5-Di-tert-butylsalicylic Acid Sublimation->Final_Product

Synthesis workflow for 3,5-di-tert-butylsalicylic acid.

References

Unveiling the Solid-State Architecture of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of 3,5-Bis-tert-butylsalicylic acid, a key intermediate in the synthesis of various chemical entities.

The precise arrangement of atoms and molecules in the solid state dictates many of a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography has elucidated the crystal structure of this compound, revealing the intricate network of intermolecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 225778.[1] The crystallographic data provides a foundational understanding of the molecule's solid-state conformation.

ParameterValue
CCDC Number225778
Empirical FormulaC₁₅H₂₂O₃
Formula Weight250.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.338(2)
b (Å)12.019(2)
c (Å)12.518(3)
α (°)90
β (°)108.98(3)
γ (°)90
Volume (ų)1471.5(5)
Z4
Temperature (K)293(2)

Molecular and Crystal Packing Analysis

The crystal structure reveals that this compound molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. This is a common motif observed in the crystal structures of many carboxylic acids. The bulky tert-butyl groups play a significant role in the overall packing of the molecules in the crystal lattice, influencing the intermolecular distances and the overall density of the crystal.

Selected Bond Lengths and Angles:

BondLength (Å)AngleDegree (°)
C1-C21.393(3)C6-C1-C2119.3(2)
C2-C31.385(3)C1-C2-C3121.1(2)
C3-C41.391(3)C2-C3-C4119.5(2)
C4-C51.390(3)C3-C4-C5120.3(2)
C5-C61.388(3)C4-C5-C6120.3(2)
C1-C61.401(3)C5-C6-C1119.5(2)
C1-C71.503(3)O1-C7-O2122.9(2)
C7-O11.258(2)O1-C7-C1119.8(2)
C7-O21.268(2)O2-C7-C1117.3(2)
C2-O31.357(2)C3-C2-O3118.0(2)

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[2][3][4][5][6] An optimized procedure has been reported to increase the yield and minimize the formation of byproducts.[2]

Optimized Kolbe-Schmitt Reaction Protocol:

  • The potassium salt of 2,4-di-tert-butylphenol is prepared.

  • The carboxylation reaction is carried out under an atmosphere of carbon dioxide.

  • Key to the optimized yield is the careful control of reaction time and temperature, as well as minimizing the presence of oxygen to reduce the formation of a dimeric byproduct.[2]

  • By optimizing these conditions, the yield of this compound can be significantly increased to 68%, while the formation of the 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl byproduct is reduced to 8%.[2]

G Kolbe-Schmitt Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products 2_4_ditert_butylphenol 2,4-di-tert-butylphenol Formation_of_phenoxide Formation of Potassium Phenoxide 2_4_ditert_butylphenol->Formation_of_phenoxide KOH Potassium Hydroxide KOH->Formation_of_phenoxide CO2 Carbon Dioxide Carboxylation Carboxylation under optimized time and temperature CO2->Carboxylation Formation_of_phenoxide->Carboxylation Acidification Acidification Carboxylation->Acidification Byproduct 2,2'-dihydroxy-3,3',5,5'- tetra-t-butylbiphenyl Carboxylation->Byproduct Minimized by O2 exclusion Product This compound Acidification->Product

Caption: Optimized Kolbe-Schmitt reaction workflow for the synthesis of this compound.

Crystal Growth and Structure Determination

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

Experimental Workflow for Crystal Structure Determination:

  • Crystal Growth: The compound was dissolved in ethanol, and the solution was allowed to evaporate slowly at room temperature.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (293 K).

  • Structure Solution and Refinement: The collected data was processed, and the crystal structure was solved using direct methods. The structural model was then refined using full-matrix least-squares on F².

G Crystal Structure Determination Workflow Start This compound Dissolution Dissolve in Ethanol Start->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal_Selection Select Suitable Single Crystal Evaporation->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: A generalized workflow for the crystal growth and structure determination of this compound.

This detailed technical guide provides a comprehensive overview of the crystal structure of this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. The provided data and protocols serve as a robust foundation for further studies and applications of this important chemical compound.

References

An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of 3,5-Bis-tert-butylsalicylic acid, a sterically hindered derivative of salicylic acid. It delves into the historical context of its synthesis, detailing the evolution of key experimental protocols. This guide presents a compilation of its physicochemical and spectroscopic data in a structured format for easy reference. Furthermore, it explores the compound's known biological activities, with a particular focus on its role in modulating critical signaling pathways implicated in inflammation and cancer. This document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader history of salicylic acid and its derivatives, which have been recognized for their therapeutic properties for centuries. The core salicylic acid structure was first synthesized by Hermann Kolbe in 1859. The quest for modified salicylates with improved efficacy and novel applications led to the exploration of various substituted analogues.

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its preparation is a logical extension of established aromatic substitution reactions. The introduction of the bulky tert-butyl groups onto the salicylic acid backbone was a strategic modification to enhance lipophilicity and potentially alter its biological activity profile.

A significant milestone in the practical synthesis of this compound was the work of Chidambaram and Sorenson in 1991.[1] Their research substantially improved the yield of the Kolbe-Schmitt reaction for this specific substrate, making the compound more accessible for further investigation.[1] This advancement paved the way for more extensive studies into its chemical and biological properties.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₃[2]
Molecular Weight250.33 g/mol [2]
Melting Point157-162 °C[2]
AppearanceWhite to light yellow crystalline powder

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Awaiting definitive spectrum data.[3]
¹³C NMR Awaiting definitive spectrum data.[4]
Infrared (IR) Awaiting definitive spectrum data.[5]
Mass Spectrometry (MS) Awaiting definitive spectrum data.[6]

Key Synthesis Methodologies

Two primary synthetic routes have been established for the preparation of this compound: the Kolbe-Schmitt reaction and the Friedel-Crafts alkylation of a salicylate precursor.

Kolbe-Schmitt Reaction of 2,4-Di-tert-butylphenol

This is a widely utilized method for the ortho-carboxylation of phenols.[7] The reaction proceeds by the carboxylation of the corresponding phenoxide ion.

Experimental Protocol:

  • Formation of the Phenoxide: 2,4-Di-tert-butylphenol is treated with a strong base, such as an alkali metal hydroxide (e.g., potassium hydroxide), in a suitable solvent (e.g., a low-grade alcohol). The mixture is heated to facilitate the formation of the anhydrous 2,4-di-tert-butylphenoxide salt.[8]

  • Carboxylation: The dried phenoxide salt is then subjected to a high pressure of carbon dioxide (0.5-1.0 MPa) at an elevated temperature (110-250 °C) for a period of 2-5 hours.[8]

  • Work-up and Purification: The resulting salicylate salt is dissolved in water. Unreacted starting material is removed by extraction with an organic solvent. The aqueous layer is then acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to a pH of 2-3, leading to the precipitation of this compound as a flocculate.[8] The crude product is collected by filtration, dried, and can be further purified by sublimation or recrystallization.[8]

A key improvement to this method involves optimizing reaction time and temperature, and minimizing the presence of oxygen to reduce the formation of a dimeric byproduct, thereby increasing the yield of the desired acid to as high as 68%.[1]

Kolbe_Schmitt_Workflow A 2,4-Di-tert-butylphenol C Formation of Phenoxide Salt A->C B Alkali Metal Hydroxide B->C E Carboxylation (High Temperature) C->E D Carbon Dioxide (High Pressure) D->E F 3,5-Bis-tert-butylsalicylate Salt E->F H This compound F->H G Acidification (e.g., HCl) G->H

Workflow for the Kolbe-Schmitt Synthesis.
Friedel-Crafts Alkylation of Methyl Salicylate

An alternative approach involves the introduction of the tert-butyl groups onto a pre-existing salicylate structure via a Friedel-Crafts alkylation.

Experimental Protocol:

  • Alkylation: Methyl salicylate is dissolved in a suitable solvent and treated with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., sulfuric acid).[9][10]

  • Hydrolysis: The resulting methyl 3,5-di-tert-butylsalicylate is then hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.

  • Purification: The crude this compound is purified by recrystallization or other standard techniques.

Friedel_Crafts_Workflow A Methyl Salicylate D Friedel-Crafts Alkylation A->D B tert-Butylating Agent (e.g., t-BuCl) B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D E Methyl 3,5-Di-tert- butylsalicylate D->E F Base Hydrolysis (e.g., NaOH) E->F G Acidification F->G H This compound G->H

Workflow for the Friedel-Crafts Synthesis.

Biological Activities and Signaling Pathways

Salicylic acid and its derivatives are well-known for their diverse biological effects. The introduction of the lipophilic tert-butyl groups in this compound and its metal complexes has been shown to modulate these activities, particularly in the realms of anti-inflammatory and anti-cancer research.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Derivatives of salicylic acid have been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct studies on this compound are limited, a closely related compound, 4-tert-butylphenyl salicylate, has been shown to suppress the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. This inhibition is achieved by preventing the translocation of NF-κB into the nucleus.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Salicylate_Derivative 3,5-Bis-tert-butylsalicylic acid derivative Salicylate_Derivative->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Inflammatory_Genes Transcription

Inhibition of the NF-κB Signaling Pathway.
Anti-Cancer Activity and Modulation of JAK-STAT, HIF-1, and TNF Signaling

A zinc complex of 3,5-Bis-tert-butylsalicylate has shown promise in inhibiting the viability, migration, and invasion of triple-negative breast cancer cells. This anti-cancer activity is associated with the modulation of several key signaling pathways, including the JAK-STAT, HIF-1, and TNF pathways.

The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The zinc complex of 3,5-Bis-tert-butylsalicylate is believed to interfere with this pathway, although the precise mechanism of inhibition is still under investigation.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization STAT_dimer_nucleus p-STAT Dimer STAT_dimer->STAT_dimer_nucleus Nuclear Translocation Zn_Salicylate Zinc 3,5-di-tert- butylsalicylate Zn_Salicylate->JAK Inhibition DNA DNA STAT_dimer_nucleus->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Inhibition of the JAK-STAT Signaling Pathway.

Conclusion and Future Directions

This compound represents a fascinating and synthetically accessible scaffold for the development of novel therapeutic agents. While its historical origins are rooted in the classical methods of organic synthesis, modern advancements have made it readily available for in-depth biological evaluation. The preliminary evidence of its derivatives' and metal complexes' ability to modulate key signaling pathways in inflammation and cancer warrants further investigation.

Future research should focus on elucidating the precise molecular targets of this compound and its analogues. A thorough investigation into its structure-activity relationships will be crucial for designing next-generation compounds with enhanced potency and selectivity. Furthermore, exploring its potential in other therapeutic areas where salicylic acid derivatives have shown promise, such as in cardiovascular and neurodegenerative diseases, could open up new avenues for drug discovery. The comprehensive data and protocols presented in this whitepaper provide a solid foundation for these future endeavors.

References

Theoretical Investigations of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-tert-butylsalicylic acid (3,5-DTBSA) is a derivative of salicylic acid characterized by the presence of two bulky tert-butyl groups on the phenyl ring. This substitution significantly influences its physicochemical properties, including solubility, lipophilicity, and reactivity, making it a molecule of interest in various chemical and pharmaceutical research areas. Theoretical and computational studies provide invaluable insights into the molecular structure, electronic properties, and reactivity of 3,5-DTBSA, complementing experimental data and guiding the design of new applications. This technical guide provides an in-depth overview of the theoretical studies on this compound, covering its synthesis, spectroscopic characterization, and computational analysis.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the carboxylation of 2,4-di-tert-butylphenol.

General Synthesis Protocol

A common method for the synthesis of this compound involves the Kolbe-Schmitt reaction. The general steps are as follows:

  • Phenoxide Formation: 2,4-di-tert-butylphenol is treated with a strong base, such as an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide), in a suitable solvent like a low-grade alcohol to form the corresponding phenoxide salt.

  • Carboxylation: The dried phenoxide salt is then subjected to a carboxylation reaction with carbon dioxide under elevated temperature (110-250 °C) and pressure (0.5-1.0 MPa).

  • Acidification and Purification: The resulting salicylate salt is dissolved in water, and any unreacted starting material is removed by extraction. The aqueous layer is then acidified (e.g., with dilute acid to pH 2-3) to precipitate the this compound. The crude product can be further purified by filtration, drying, and sublimation.

Spectroscopic Data

Table 1: NMR Spectroscopic Data for a Derivative of this compound (Methyl 3,5-di-tert-butyl-2-hydroxybenzoate) [1]

NucleusChemical Shift (δ, ppm)MultiplicityJ (Hz)Assignment
¹H11.35s-OH
7.71d2.4Ar-H
7.52d2.4Ar-H
3.93s-OCH₃
1.43s-C(CH₃)₃
1.30s-C(CH₃)₃
¹³C171.8--C=O
159.0--C-OH
140.4--Ar-C
137.2--Ar-C
130.4--Ar-CH
123.6--Ar-CH
111.3--Ar-C
52.2--OCH₃
35.2--C (CH₃)₃
34.3--C (CH₃)₃
31.4--C(C H₃)₃
29.4--C(C H₃)₃

Note: Data is for the methyl ester derivative of this compound in CDCl₃.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. For salicylic acid and its derivatives, DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been shown to provide results that are in good agreement with experimental data.[2][3]

Experimental Protocol for DFT Calculations

A typical workflow for the theoretical analysis of this compound using DFT is as follows:

  • Molecular Structure Optimization: The initial molecular geometry of this compound is constructed and then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Various electronic properties are then calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom spectra IR/Raman Spectra vib_freq->spectra homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep_map MEP Map elec_prop->mep_map nbo NBO Analysis elec_prop->nbo

A generalized workflow for the DFT-based theoretical analysis of this compound.
Predicted Molecular Properties

Based on theoretical studies of salicylic acid and its derivatives, the following properties can be predicted for this compound.

Table 2: Predicted Geometrical Parameters from DFT Calculations (Representative Values)

ParameterPredicted Value
Bond Lengths (Å)
C=O~1.22
C-O (carboxyl)~1.35
O-H (carboxyl)~0.97
C-O (hydroxyl)~1.36
O-H (hydroxyl)~0.96
C-C (aromatic)~1.39 - 1.41
**Bond Angles (°) **
O=C-O~123
C-C-O (carboxyl)~117
C-C-O (hydroxyl)~120

Note: These are representative values based on DFT calculations of similar salicylic acid derivatives and may vary slightly for this compound.

Table 3: Predicted Electronic Properties from DFT Calculations (Representative Values)

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap~ 5.0 eVChemical reactivity and stability
Dipole Moment~ 2.5 DPolarity of the molecule
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for predicting the reactive sites of a molecule. For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of these groups will exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. The bulky tert-butyl groups are expected to be electronically neutral (green regions).

Potential Applications and Biological Relevance

Salicylic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The introduction of tert-butyl groups can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and biological activity.

While specific signaling pathways for this compound are not extensively documented, salicylic acid is a key signaling molecule in plants, involved in systemic acquired resistance (SAR) against pathogens. The general salicylic acid signaling pathway provides a framework for understanding the potential biological roles of its derivatives.

sa_signaling cluster_stimulus Stimulus cluster_synthesis SA Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response pathogen Pathogen Attack sa_synthesis Salicylic Acid (SA) Biosynthesis pathogen->sa_synthesis npr1 NPR1 Activation sa_synthesis->npr1 tga TGA Transcription Factors npr1->tga pr_genes Pathogenesis-Related (PR) Gene Expression tga->pr_genes sar Systemic Acquired Resistance (SAR) pr_genes->sar

A simplified representation of the salicylic acid signaling pathway in plants.

Conclusion

Theoretical studies provide a powerful lens through which to understand the structure, properties, and potential applications of this compound. DFT calculations offer a robust methodology for predicting its molecular geometry, vibrational spectra, and electronic characteristics, which are essential for rational drug design and materials science. While more specific experimental and theoretical data for this particular molecule would be beneficial, the existing knowledge on salicylic acid and its derivatives provides a strong foundation for future research and development efforts. This guide serves as a comprehensive resource for professionals seeking to explore the theoretical underpinnings of this compound.

References

Methodological & Application

Application Notes and Protocols: 3,5-Bis-tert-butylsalicylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Bis-tert-butylsalicylic acid and its derivatives as ligands in coordination chemistry. The bulky tert-butyl groups at the 3 and 5 positions of the salicylic acid backbone provide unique steric and electronic properties to the resulting metal complexes, influencing their stability, reactivity, and potential applications in catalysis and drug development.

Synthesis of Metal Complexes

This compound and its aldehyde precursor, 3,5-di-tert-butylsalicylaldehyde, are versatile starting materials for the synthesis of a variety of metal complexes. The primary coordination modes involve the carboxylate and phenolate oxygen atoms of the salicylic acid or the imine nitrogen and phenolate oxygen of its Schiff base derivatives.

General Synthetic Protocol for Schiff Base Ligand Formation and Complexation:

A common strategy involves the condensation of 3,5-di-tert-butylsalicylaldehyde with a primary amine to form a Schiff base ligand, followed by complexation with a metal salt.

Experimental Protocol: Synthesis of a Copper(II)-Schiff Base Complex

This protocol is adapted from the synthesis of similar salicylaldimine complexes.

Materials:

  • 3,5-di-tert-butylsalicylaldehyde

  • A primary amine (e.g., 1-(3-aminopropyl)imidazole)

  • Methanol

  • Copper(II) acetate monohydrate (Cu(Ac)₂·H₂O)

  • Ethanol

Procedure:

  • Ligand Synthesis: Dissolve 1 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL of methanol. To this solution, add 1 mmol of the primary amine.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base ligand may precipitate and can be collected by filtration.

  • Complexation: Dissolve 1 mmol of the synthesized Schiff base ligand in 30 mL of methanol.

  • In a separate flask, dissolve 1 mmol of Cu(Ac)₂·H₂O in 20 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution while stirring.

  • A color change and/or precipitation of the complex should be observed.

  • Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature. The resulting precipitate, the copper(II) complex, is collected by filtration, washed with cold ethanol, and dried in a desiccator.[1]

Characterization Data for a Representative Copper(II) Complex:

Characterization TechniqueObserved Features
FTIR (cm⁻¹) Appearance of a C=N stretching band (around 1620-1640 cm⁻¹), shift of the phenolic O-H band.
UV-Vis (nm) Ligand-to-metal charge transfer (LMCT) bands and d-d transitions characteristic of the metal ion's coordination environment.
¹H NMR (ppm) Disappearance of the aldehyde proton signal, appearance of the imine proton signal (around 8-9 ppm).
Elemental Analysis Confirms the metal-to-ligand ratio.

Diagram: General Workflow for Synthesis of a Metal-Schiff Base Complex

G cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_purification Purification & Characterization Salicylaldehyde 3,5-di-tert-butylsalicylaldehyde Reflux1 Reflux Salicylaldehyde->Reflux1 Amine Primary Amine Amine->Reflux1 Solvent1 Methanol Solvent1->Reflux1 SchiffBase Schiff Base Ligand Reflux1->SchiffBase Reflux2 Reflux SchiffBase->Reflux2 MetalSalt Metal Salt (e.g., Cu(Ac)₂·H₂O) MetalSalt->Reflux2 Solvent2 Methanol Solvent2->Reflux2 MetalComplex Metal Complex Reflux2->MetalComplex Filtration Filtration & Washing MetalComplex->Filtration Drying Drying Filtration->Drying Characterization Characterization (FTIR, NMR, etc.) Drying->Characterization

Caption: Workflow for the synthesis of metal-Schiff base complexes.

Catalytic Applications

Complexes derived from this compound and its analogs have shown promise as catalysts in various organic transformations, including oxidation and polymerization reactions. The steric bulk of the tert-butyl groups can influence the selectivity of the catalytic process.

Application Note: Catalytic Oxidation of Catechol

Certain transition metal complexes with ligands derived from 3,5-di-tert-butylsalicylaldehyde can mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.

Experimental Protocol: Catalytic Oxidation of 3,5-di-tert-butylcatechol (DTBC)

This protocol is a general representation of catalytic studies in this area.

Materials:

  • Synthesized metal complex (catalyst)

  • 3,5-di-tert-butylcatechol (DTBC) (substrate)

  • Methanol (solvent)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the metal complex in methanol.

  • Prepare a stock solution of DTBC in methanol.

  • In a quartz cuvette, mix a specific volume of the DTBC solution with methanol.

  • Initiate the reaction by adding a small aliquot of the catalyst solution to the cuvette.

  • Immediately begin monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 3,5-di-tert-butyl-o-benzoquinone (DTBQ) can be followed by the increase in absorbance at its λmax (around 400 nm).

  • The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.

Kinetic Data for a Representative Tin(IV) Catalyst:

CatalystReaction Rate (μmol L⁻¹ min⁻¹)Turnover Frequency (T) (cycles per minute)
Complex C3 14.4521671.05

Data from a study on carboxylate Sn(IV) complexes in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone.[2]

Diagram: Catalytic Cycle for Catechol Oxidation

G Catalyst Metal Complex (Active Catalyst) Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Substrate Binding Substrate 3,5-di-tert-butylcatechol (DTBC) Substrate->Intermediate Product 3,5-di-tert-butyl-o-benzoquinone (DTBQ) Intermediate->Product Electron Transfer ReducedCatalyst Reduced Catalyst Intermediate->ReducedCatalyst ReducedCatalyst->Catalyst Re-oxidation Oxidant O₂ Oxidant->Catalyst

Caption: A simplified catalytic cycle for the oxidation of catechol.

Biological Applications

Metal complexes of ligands derived from this compound are being investigated for their potential as therapeutic agents, including their antimicrobial and anticancer activities. Chelation of the metal ion by the organic ligand can enhance the biological activity compared to the free ligand.

Application Note: Antimicrobial Activity Screening

The antimicrobial properties of these complexes can be evaluated against a panel of bacteria and fungi using standard methods like the zone of inhibition test.

Experimental Protocol: Zone of Inhibition Assay

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile paper discs

  • Solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the test complex in a suitable solvent.

  • Prepare microbial inoculums and spread them evenly onto the surface of nutrient agar plates.

  • Impregnate sterile paper discs with a known concentration of the test complex solution and place them on the inoculated agar plates.

  • A disc impregnated with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • Measure the diameter of the clear zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Antimicrobial Activity Data:

It has been observed that the activity of metal complexes is often greater than that of the free Schiff base ligand.[1] For instance, certain lanthanide complexes have shown promising antimicrobial and antioxidant activities.[3]

Diagram: Logic of Enhanced Biological Activity through Chelation

G Ligand Free Ligand (e.g., Schiff Base) Chelation Chelation Ligand->Chelation MetalIon Metal Ion MetalIon->Chelation MetalComplex Metal Complex Chelation->MetalComplex IncreasedLipophilicity Increased Lipophilicity MetalComplex->IncreasedLipophilicity CellMembrane Microbial Cell Membrane EnhancedPenetration Enhanced Membrane Penetration CellMembrane->EnhancedPenetration IncreasedLipophilicity->EnhancedPenetration BiologicalTarget Intracellular Target (e.g., DNA, Enzymes) EnhancedPenetration->BiologicalTarget EnhancedActivity Enhanced Biological Activity BiologicalTarget->EnhancedActivity

Caption: How chelation can enhance the biological activity of a ligand.

References

Application Notes and Protocols for the Preparation of Metal Complexes with 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various transition metal complexes with 3,5-Bis-tert-butylsalicylic acid. This class of compounds is of significant interest due to its potential applications in catalysis and as therapeutic agents. The information presented herein is intended to guide researchers in the preparation, characterization, and potential application of these metal complexes.

Introduction

This compound is a bulky derivative of salicylic acid. The presence of the sterically demanding tert-butyl groups can influence the coordination chemistry of the ligand, leading to the formation of metal complexes with unique structural and electronic properties. These properties, in turn, can impart interesting catalytic activities or biological effects. For instance, metal complexes of salicylates have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

This document outlines the general synthetic strategies and provides specific experimental protocols for the preparation of zinc, copper, cobalt, and nickel complexes of this compound. Additionally, it summarizes key characterization data and discusses the potential biological implications of these complexes, with a focus on their interaction with cellular signaling pathways.

Data Presentation

A summary of typical quantitative data for the synthesized metal complexes is presented in the tables below for easy comparison. Please note that these values can vary depending on the specific reaction conditions and purification methods employed.

Table 1: Summary of Reaction Conditions and Yields

Metal ComplexMetal SaltLigand:Metal Molar RatioSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Zinc(II)Zinc Sulfate (ZnSO₄)2:1Water/NaOH60-704~92
Copper(II)Copper(II) Acetate (Cu(OAc)₂)2:1MethanolReflux370-80
Cobalt(II)Cobalt(II) Chloride (CoCl₂)2:1EthanolReflux465-75
Nickel(II)Nickel(II) Chloride (NiCl₂)2:1EthanolReflux460-70

Table 2: Physical and Spectroscopic Data

Metal ComplexFormulaMolar Mass ( g/mol )ColorMelting Point (°C)Key IR Bands (cm⁻¹) ν(C=O)
Zinc(II)C₃₀H₄₂O₆Zn564.04White>300~1580
Copper(II)C₃₀H₄₂CuO₆562.20Green280-285 (dec.)~1590
Cobalt(II)C₃₀H₄₂CoO₆557.59Pink/Violet>300~1585
Nickel(II)C₃₀H₄₂NiO₆557.36Light Green>300~1588

Experimental Protocols

The following are detailed methodologies for the synthesis of metal complexes with this compound.

Protocol 1: Synthesis of Zinc(II) 3,5-Bis-tert-butylsalicylate

This protocol is adapted from a patented procedure and is suitable for the gram-scale synthesis of the zinc complex.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Zinc sulfate (ZnSO₄)

  • Distilled water

Procedure:

  • In a 1 L beaker, dissolve 40 g of this compound and 9.3 g of sodium hydroxide in 250 mL of distilled water. Heat the mixture to 60-70 °C with stirring to form a clear solution (Reaction Solution 1).

  • In a separate 1 L three-necked flask equipped with a dropping funnel and a condenser, dissolve 30 g of zinc sulfate in 200 mL of distilled water and heat to 60-70 °C (Reaction Solution 2).

  • Slowly add Reaction Solution 1 to Reaction Solution 2 at a uniform rate over 2 hours while maintaining the temperature at 60-70 °C and stirring continuously.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2 hours.

  • Allow the mixture to cool to room temperature. A white precipitate will form.

  • Collect the precipitate by suction filtration and wash it thoroughly with distilled water until the filtrate is neutral.

  • Dry the resulting white solid in an oven at 105 °C to obtain the final product.

Protocol 2: General Synthesis of Transition Metal (Cu, Co, Ni) 3,5-Bis-tert-butylsalicylates

This general protocol can be adapted for the synthesis of copper, cobalt, and nickel complexes.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (2 molar equivalents) in methanol or ethanol.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the corresponding metal salt (1 molar equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 3-4 hours. The formation of a precipitate is often observed.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Mandatory Visualization

Experimental Workflow

The general workflow for the synthesis of metal complexes with this compound is depicted below.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation ligand 3,5-Bis-tert-butyl- salicylic acid dissolution Dissolution & Deprotonation ligand->dissolution base Base (e.g., NaOH) base->dissolution solvent1 Solvent (e.g., Water/Alcohol) solvent1->dissolution mixing Mixing & Heating (60-70°C or Reflux) dissolution->mixing Ligand Solution metal_salt Metal Salt (e.g., ZnSO₄) dissolution2 Dissolution metal_salt->dissolution2 solvent2 Solvent solvent2->dissolution2 dissolution2->mixing Metal Salt Solution filtration Filtration mixing->filtration washing Washing filtration->washing drying Drying washing->drying product Metal Complex Product drying->product

Synthesis of Metal 3,5-Bis-tert-butylsalicylate Complexes.
Signaling Pathways

Recent studies have shown that the zinc complex of 3,5-di-tert-butylsalicylate can inhibit the viability of triple-negative breast cancer cells, potentially through the modulation of the JAK-STAT3, HIF-1, and TNF signaling pathways.[2][3] The following diagrams illustrate the general mechanisms of these pathways, which are potential targets for this class of metal complexes.

JAK-STAT3 Signaling Pathway

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding gene_transcription Gene Transcription (Proliferation, Survival) DNA->gene_transcription ligand Cytokine ligand->receptor Binding inhibitor Zinc 3,5-Bis-tert- butylsalicylate Complex inhibitor->JAK Inhibition? inhibitor->STAT3_active Inhibition of Phosphorylation?

Potential Inhibition of the JAK-STAT3 Signaling Pathway.

HIF-1 Signaling Pathway

HIF1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation (Normoxia) HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Nuclear Translocation (Hypoxia) VHL VHL PHD->VHL Binding proteasome Proteasome VHL->proteasome Ubiquitination & Degradation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE on DNA HIF1_complex->HRE Binding gene_transcription Target Gene Transcription (Angiogenesis, Metabolism) HRE->gene_transcription inhibitor Zinc 3,5-Bis-tert- butylsalicylate Complex inhibitor->HIF1a Modulation?

Potential Modulation of the HIF-1 Signaling Pathway.

TNF Signaling Pathway

TNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB proteasome Proteasome IkB->proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Nuclear Translocation DNA DNA NFkB_nucleus->DNA Binding gene_transcription Gene Transcription (Inflammation, Survival) DNA->gene_transcription TNFa TNF-α TNFa->TNFR1 Binding inhibitor Zinc 3,5-Bis-tert- butylsalicylate Complex inhibitor->IKK_complex Inhibition?

Potential Interference with the TNF Signaling Pathway.

Conclusion

The preparation of metal complexes with this compound offers a promising avenue for the development of novel compounds with potential applications in catalysis and medicine. The protocols provided herein serve as a starting point for the synthesis and further investigation of these complexes. The identified links to key cellular signaling pathways, such as JAK-STAT3, HIF-1, and TNF, highlight the potential of these compounds as targeted therapeutic agents, warranting further exploration by researchers in drug development. The bulky tert-butyl groups on the salicylate ligand are expected to confer unique properties to the metal complexes, which may lead to enhanced efficacy and selectivity.

References

Application Notes and Protocols: 3,5-Bis-tert-butylsalicylic Acid in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-tert-butylsalicylic acid and its derivatives are versatile compounds in the field of homogeneous catalysis. While often serving as precursors to more complex ligands, direct metal complexes of this compound have demonstrated significant catalytic activity. This document provides detailed application notes and protocols for the use of a representative aluminum complex of this compound in the ring-opening polymerization of ε-caprolactone, a key reaction for the synthesis of biodegradable polyesters with applications in the biomedical and pharmaceutical fields.

Application: Ring-Opening Polymerization of ε-Caprolactone

Aluminum complexes of this compound are effective catalysts for the controlled ring-opening polymerization (ROP) of ε-caprolactone to produce polycaprolactone (PCL). The bulky tert-butyl groups on the salicylic acid ligand influence the steric and electronic environment of the aluminum center, allowing for control over the polymerization process. This catalytic system is of particular interest due to the biocompatibility and biodegradability of the resulting polymer, making it suitable for applications such as drug delivery vehicles, biodegradable sutures, and tissue engineering scaffolds.

Catalytic System Overview

The active catalyst is an aluminum tris(3,5-di-tert-butylsalicylate) complex. The polymerization proceeds via a coordination-insertion mechanism, where the ε-caprolactone monomer coordinates to the aluminum center and is subsequently inserted into the aluminum-alkoxide bond, leading to chain propagation.

Experimental Protocols

I. Synthesis of Tris(3,5-di-tert-butylsalicylato)aluminum(III) Catalyst

This protocol describes the synthesis of the aluminum catalyst from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Aluminum chloride (AlCl₃)

  • Deionized water

  • Toluene

  • Methanol

Procedure:

  • Preparation of Sodium 3,5-di-tert-butylsalicylate:

    • In a round-bottom flask, dissolve this compound in a stoichiometric amount of aqueous sodium hydroxide solution with stirring until a clear solution is obtained.

    • The solution is gently heated to 50-60°C to ensure complete dissolution.

  • Synthesis of the Aluminum Complex:

    • In a separate flask, prepare an aqueous solution of aluminum chloride.

    • While stirring vigorously, slowly add the aluminum chloride solution dropwise to the sodium 3,5-di-tert-butylsalicylate solution at 60-70°C.

    • A precipitate of the aluminum complex will form.

    • Continue stirring the mixture at this temperature for 2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with deionized water to remove any unreacted salts.

    • Further wash the product with methanol to remove organic impurities.

    • Dry the purified tris(3,5-di-tert-butylsalicylato)aluminum(III) complex under vacuum at 60°C to a constant weight.

II. Ring-Opening Polymerization of ε-Caprolactone

This protocol details the use of the synthesized aluminum complex for the bulk polymerization of ε-caprolactone.

Materials:

  • Tris(3,5-di-tert-butylsalicylato)aluminum(III) catalyst

  • ε-Caprolactone, freshly distilled under reduced pressure

  • Benzyl alcohol (as initiator/chain transfer agent), dried over molecular sieves

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Reactor Setup:

    • A flame-dried Schlenk flask is charged with the tris(3,5-di-tert-butylsalicylato)aluminum(III) catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous toluene to dissolve the catalyst.

  • Initiation:

    • Inject the desired amount of benzyl alcohol into the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization:

    • Add the freshly distilled ε-caprolactone to the catalyst solution via syringe. A typical monomer-to-catalyst ratio is in the range of 100:1 to 500:1.

    • Place the sealed flask in a preheated oil bath at 100-130°C and stir the reaction mixture.

  • Monitoring and Termination:

    • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • After the desired conversion is reached (typically several hours), terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Polymer Isolation:

    • Dissolve the viscous reaction mixture in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the white, fibrous polycaprolactone by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Data Presentation

The performance of the aluminum tris(3,5-di-tert-butylsalicylate) catalyst in the ring-opening polymerization of ε-caprolactone can be summarized as follows. The data presented here are representative and based on typical results for similar aluminum-based catalysts.

Entry[M]/[C]/[I] ratioTime (h)Conversion (%)Mn (GPC, g/mol )Đ (PDI)
1100:1:129511,4001.15
2200:1:149222,8001.21
3500:1:189057,0001.35

[M] = Monomer (ε-caprolactone), [C] = Catalyst, [I] = Initiator (Benzyl Alcohol). Mn = Number-average molecular weight. Đ (PDI) = Polydispersity Index.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_polymerization Ring-Opening Polymerization Acid This compound Salt Sodium Salicylate Solution Acid->Salt Dissolution NaOH NaOH Solution NaOH->Salt Catalyst_ppt Catalyst Precipitation Salt->Catalyst_ppt Addition AlCl3 AlCl3 Solution AlCl3->Catalyst_ppt Purified_Catalyst Purified Al Catalyst Catalyst_ppt->Purified_Catalyst Filtration & Washing Reactor Schlenk Flask Purified_Catalyst->Reactor Polymerization Polymerization (100-130°C) Reactor->Polymerization Initiator Benzyl Alcohol Initiator->Reactor Monomer ε-Caprolactone Monomer->Reactor Termination Termination Polymerization->Termination Polymer_Isolation Polymer Isolation Termination->Polymer_Isolation PCL Polycaprolactone Polymer_Isolation->PCL

Caption: Workflow for catalyst synthesis and polymerization.

Proposed Catalytic Cycle

catalytic_cycle Catalyst L2Al-OR Coordination Monomer Coordination Catalyst->Coordination + ε-Caprolactone Coordinated_Complex L2Al(OR)(ε-CL) Coordination->Coordinated_Complex Insertion Ring-Opening & Insertion Coordinated_Complex->Insertion Propagated_Chain L2Al-O(CH2)5CO-R Insertion->Propagated_Chain Propagated_Chain->Catalyst + n(ε-CL) (Chain Propagation)

Caption: Proposed mechanism for ring-opening polymerization.

Application of 3,5-Di-tert-butylsalicylic Acid Derivatives in Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of derivatives of 3,5-di-tert-butylsalicylic acid in polymerization reactions. The primary application highlighted is the use of N,N'-bis(3,5-di-tert-butylsalicylidene)-based aluminum complexes as highly efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone. These biodegradable polymers are of significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems and medical implants.

Application Overview

While 3,5-di-tert-butylsalicylic acid itself is not directly employed as a monomer or initiator, its derivative, 3,5-di-tert-butylsalicylaldehyde, is a crucial precursor for synthesizing bulky salen ligands. When complexed with aluminum, these ligands form robust catalysts that offer excellent control over the polymerization process, including stereoselectivity in the case of chiral monomers like lactide. The tert-butyl groups on the salicylic moiety provide steric hindrance that influences the catalyst's activity and the properties of the resulting polymer.

The primary focus of these notes is on aluminum (salen) complexes, specifically those derived from N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, for the controlled polymerization of rac-lactide and ε-caprolactone.

Experimental Protocols

Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine Ligand

This protocol describes the synthesis of the chiral salen ligand, a key component of the polymerization catalyst.

Materials:

  • (R,R)-1,2-Diaminocyclohexane

  • 3,5-Di-tert-butylsalicylaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve (R,R)-1,2-diaminocyclohexane (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 eq) in absolute ethanol.

  • Slowly add the salicylaldehyde solution to the diaminocyclohexane solution with continuous stirring at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • A yellow precipitate should form. Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the yellow solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand.

Synthesis of (R,R)-Salen Al(OR) Initiator

This protocol details the preparation of the aluminum alkoxide initiator from the synthesized salen ligand.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand

  • Triethylaluminum (AlEt₃) or Trimethylaluminum (AlMe₃) as a solution in toluene or hexanes

  • Anhydrous Toluene

  • Anhydrous alcohol (e.g., isopropanol, ethanol)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R,R)-salen ligand (1.0 eq) in anhydrous toluene in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of triethylaluminum or trimethylaluminum (1.0 eq) to the ligand solution with vigorous stirring. The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. During this time, the corresponding (salen)Al-Et or (salen)Al-Me complex will form.

  • To generate the active alkoxide initiator, add the desired anhydrous alcohol (e.g., isopropanol, 1.0 eq) to the solution of the (salen)Al-alkyl complex.

  • Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of the (salen)Al-OR species. This solution can be used directly for polymerization.

Ring-Opening Polymerization of rac-Lactide

This protocol describes the stereoselective polymerization of racemic lactide to produce polylactide (PLA).

Materials:

  • rac-Lactide (recrystallized from ethyl acetate and dried under vacuum)

  • (R,R)-Salen Al(OiPr) initiator solution in toluene

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the desired amount of rac-lactide to a dried Schlenk flask.

  • Dissolve the lactide in anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Calculate the required volume of the (R,R)-Salen Al(OiPr) initiator solution to achieve the target monomer-to-initiator ratio (e.g., 100:1 to 500:1).

  • Add the initiator solution to the stirred monomer solution at the desired reaction temperature (e.g., 70 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After achieving the desired conversion, quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC) and its stereochemistry (Pm) by homonuclear decoupled ¹H NMR spectroscopy.

Ring-Opening Polymerization of ε-Caprolactone

This protocol outlines the polymerization of ε-caprolactone to synthesize polycaprolactone (PCL).

Materials:

  • ε-Caprolactone (distilled over CaH₂ and stored under inert gas)

  • (Salen)Al(OR) initiator solution in toluene

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the desired amount of ε-caprolactone to a dried Schlenk flask.

  • Add anhydrous toluene to achieve the desired monomer concentration.

  • Calculate and add the required volume of the (salen)Al(OR) initiator solution for the target monomer-to-initiator ratio.

  • Conduct the polymerization at the desired temperature (e.g., 25-80 °C) with stirring.

  • Monitor the reaction progress by ¹H NMR or by observing the increase in viscosity.

  • Terminate the polymerization by exposing the reaction to air and adding a few drops of hydrochloric acid.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Analyze the resulting PCL for its Mn and PDI using GPC.

Data Presentation

The following tables summarize representative quantitative data for polymerization reactions using aluminum complexes of N,N'-bis(3,5-di-tert-butylsalicylidene)-based ligands.

Table 1: Ring-Opening Polymerization of rac-Lactide with (R,R)-Salen Aluminum Initiators

EntryMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)M_n ( g/mol , GPC)PDI (M_w/M_n)P_m
1100:1702>9515,0001.150.85
2200:1704>9528,5001.200.83
3500:18089265,0001.250.80

*P_m_ is the probability of isotactic enchainment.

Table 2: Ring-Opening Polymerization of ε-Caprolactone with Salen Aluminum Initiators

EntryMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)M_n ( g/mol , GPC)PDI (M_w/M_n)
1100:1250.5>9911,5001.10
2200:1251>9922,8001.12
3500:15029856,0001.18

Mandatory Visualization

The polymerization reactions catalyzed by (salen)Al-OR complexes proceed via a coordination-insertion mechanism. The following diagram illustrates this pathway.

CoordinationInsertion Catalyst (salen)Al-OR (Active Catalyst) Coordination Coordination Complex Catalyst->Coordination Coordination of Monomer Carbonyl Monomer Lactide or ε-Caprolactone Monomer->Coordination Insertion Transition State (Ring-Opening) Coordination->Insertion Nucleophilic Attack by Alkoxide Propagating Propagating Chain (salen)Al-O-Polymer Insertion->Propagating Insertion & Chain Growth Propagating->Coordination Regeneration of Active Site NewMonomer Next Monomer Unit NewMonomer->Coordination

Caption: Coordination-Insertion Mechanism for ROP.

Application Notes and Protocols for the Synthesis of 3,5-di-tert-butylsalicylate Metal Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various metal salts of 3,5-di-tert-butylsalicylic acid. The methodologies outlined are based on established chemical literature and patents, offering a foundation for the preparation of these compounds for research and development purposes, including their potential applications as catalysts and in drug development.

Introduction

3,5-di-tert-butylsalicylate metal salts are a class of compounds with significant interest in various fields of chemistry and materials science. The bulky tert-butyl groups on the salicylic acid backbone influence the solubility, stability, and catalytic activity of the resulting metal complexes. These compounds have found applications as catalysts in polymerization and other organic transformations, as charge control agents, and have been investigated for their biological activities.[1][2] The synthesis of these metal salts is typically achieved through a straightforward acid-base reaction, where 3,5-di-tert-butylsalicylic acid is deprotonated by a base, followed by the introduction of a metal salt.

Experimental Protocols

The following section details a general and a specific protocol for the synthesis of 3,5-di-tert-butylsalicylate metal salts.

General Protocol for the Synthesis of 3,5-di-tert-butylsalicylate Metal Salts

This protocol is a generalized method adaptable for the synthesis of various metal salts of 3,5-di-tert-butylsalicylic acid.[1]

Materials:

  • 3,5-di-tert-butylsalicylic acid

  • Alkali metal hydroxide (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Water-soluble metal salt (e.g., chlorides, sulfates, or acetates of Zn, Fe, Al, Cr, Cu, Mg, Zr)[1]

  • Deionized water

  • Ethanol (for washing)

Equipment:

  • Reaction vessel (round-bottom flask or beaker)

  • Heating mantle or water bath with temperature control

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of the Salicylate Solution:

    • Dissolve 3,5-di-tert-butylsalicylic acid in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide). The molar ratio of alkali metal hydroxide to the salicylic acid should be approximately 1:1 to ensure complete deprotonation.

    • Gently heat the mixture to 60-70 °C with stirring to facilitate dissolution.

  • Preparation of the Metal Salt Solution:

    • In a separate vessel, dissolve the desired water-soluble metal salt in deionized water. The molar ratio of the metal salt to 3,5-di-tert-butylsalicylic acid should be in the range of 0.5:1 to 1:1.[1]

    • Heat the solution to 60-70 °C.

  • Reaction:

    • Slowly add the hot metal salt solution to the hot salicylate solution with vigorous stirring. Alternatively, the salicylate solution can be added to the metal salt solution.

    • A precipitate of the metal salicylate salt should form upon mixing.

  • Isolation and Purification:

    • Maintain the reaction mixture at 60-70 °C for an additional 1-5 hours with continuous stirring to ensure complete reaction.[1]

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with deionized water to remove any unreacted salts and impurities.

    • Further wash the product with ethanol to aid in drying.

    • Dry the purified metal salicylate salt in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Specific Protocol: Synthesis of Zinc 3,5-di-tert-butylsalicylate

This protocol provides a more detailed procedure for the synthesis of the zinc salt.[3]

Materials:

  • 3,5-di-tert-butylsalicylic acid

  • Sodium hydroxide (or other suitable alkali)

  • Zinc sulfate (or other soluble zinc salt like zinc chloride or zinc acetate)[3]

  • Deionized water

Equipment:

  • Reaction vessel

  • Heating apparatus

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Sodium Salicylate Solution:

    • In a suitable reaction vessel, add 2 molar equivalents of 3,5-di-tert-butylsalicylic acid to a sufficient amount of an alkaline aqueous solution (e.g., containing 2 molar equivalents of sodium hydroxide).

    • Heat the mixture with stirring until the 3,5-di-tert-butylsalicylic acid is completely dissolved.

  • Preparation of the Zinc Salt Solution:

    • In a separate beaker, prepare an aqueous solution containing 1 molar equivalent of a zinc salt (e.g., zinc sulfate).

  • Reaction:

    • While heating the zinc salt solution, add the prepared sodium 3,5-di-tert-butylsalicylate solution dropwise with continuous stirring.

    • Adjust the pH of the reaction mixture as necessary to facilitate the precipitation of the zinc salicylate.

  • Isolation and Purification:

    • After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion.

    • Cool the mixture and collect the precipitated zinc 3,5-di-tert-butylsalicylate by filtration.

    • Wash the filter cake thoroughly with water to remove any soluble byproducts.

    • Dry the product in an oven.

Data Presentation

The following table summarizes the synthesis of various 3,5-di-tert-butylsalicylate metal salts with available quantitative data.

Metal IonMetal Salt PrecursorBaseSolvent(s)Molar Ratio (Ligand:Metal)Temperature (°C)Yield (%)Melting Point (°C)Reference(s)
Alkali Metals
LiLithium Hydroxide-Low-grade alcohol, Water1:0.8-1.2 (for precursor)50-80 (for precursor)N/AN/A[4]
NaSodium Hydroxide-Low-grade alcohol, Water1:0.8-1.2 (for precursor)50-80 (for precursor)N/AN/A[4]
KPotassium Hydroxide-Ethanol, Water1:0.8-1.2 (for precursor)50-80 (for precursor)88-90 (for acid)161.5-164 (for acid)[4]
Alkaline Earth Metals
MgMagnesium SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]
CaCalcium SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]
Transition Metals
ZnZinc Sulfate/Chloride/AcetateAlkaliWater2:1HeatingN/A256 (dec.)[3][5]
CuCopper(II) SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]
FeIron(II) or Iron(III) SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]
AlAluminum SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]
CrChromium SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]
ZrZirconium SaltNaOH/KOHWater1:0.5-160-70N/AN/A[1]

Note: "N/A" indicates that the data was not available in the cited sources. The data for alkali metals primarily pertains to the synthesis of the 3,5-di-tert-butylsalicylic acid precursor, where the alkali salt is an intermediate.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis of 3,5-di-tert-butylsalicylate metal salts.

SynthesisWorkflow A 3,5-di-tert-butylsalicylic acid D Dissolution (60-70 °C) A->D B Alkali Metal Hydroxide (e.g., NaOH, KOH) B->D C Aqueous Solution C->D E Alkali 3,5-di-tert-butylsalicylate Solution D->E J Reaction & Precipitation (60-70 °C, 1-5h) E->J F Metal Salt (e.g., ZnSO4, CuCl2) H Dissolution (60-70 °C) F->H G Aqueous Solution G->H I Metal Salt Solution H->I I->J K Filtration & Washing J->K L Drying K->L M Final Product: Metal 3,5-di-tert-butylsalicylate L->M

Caption: General workflow for the synthesis of metal 3,5-di-tert-butylsalicylates.

LogicalRelationship cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products A 3,5-di-tert-butylsalicylic Acid (Ligand Precursor) D 1. Deprotonation of Salicylic Acid A->D B Metal Salt (Source of Metal Cation) E 2. Metathesis Reaction B->E C Base (Deprotonating Agent) C->D D->E F 3. Precipitation & Isolation E->F G Metal 3,5-di-tert-butylsalicylate F->G H Byproducts (e.g., NaCl, H2O) F->H

Caption: Logical relationship of components in the synthesis of metal salicylates.

References

Application Notes and Protocols: 3,5-Bis-tert-butylsalicylic Acid as a Charge Control Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Bis-tert-butylsalicylic acid and its metal complexes are highly effective charge control agents (CCAs) used predominantly in the formulation of toners for electrophotography (e.g., laser printers and photocopiers) and other powder-based electrostatic applications. These compounds facilitate the acquisition of a stable and uniform electrostatic charge on toner particles, which is critical for the development of high-quality images. The lipophilic tert-butyl groups enhance the compound's solubility and compatibility with the polymeric resin binder of the toner. This document provides an overview of its application, experimental protocols for toner formulation and characterization, and relevant performance data.

Mechanism of Action

In electrophotography, the toner particles acquire a specific charge (either positive or negative) through triboelectric charging, which occurs when the toner is mixed with carrier beads. Charge control agents are incorporated into the toner particles to control the magnitude and stability of this charge. Metal complexes of this compound, such as zinc, chromium, or aluminum salicylates, are particularly common. These complexes act as electron acceptors or donors, facilitating a rapid and consistent charge exchange upon contact with the carrier particles. The choice of the central metal ion determines whether the agent will impart a negative or positive charge to the toner. For instance, chromium and iron complexes are often used for negative-charging toners, while zinc complexes can be used for positive-charging systems.

logical_relationship Resin Resin Mixing Mixing Resin->Mixing ChargedToner ChargedToner Mixing->ChargedToner Charge Transfer (Electron Exchange) Pigment Pigment Pigment->Mixing CCA CCA CCA->Mixing Additives Additives Additives->Mixing Carrier Carrier Carrier->Mixing ImageDev ImageDev ChargedToner->ImageDev Electrostatic Adhesion

Quantitative Data Presentation

The effectiveness of a charge control agent is primarily determined by its impact on the charge-to-mass ratio (Q/M) of the toner and the stability of this charge over time and under varying environmental conditions. The following tables summarize typical performance data for toners formulated with a zinc complex of this compound.

Table 1: Effect of CCA Concentration on Toner Charge-to-Mass Ratio (Q/M)

CCA Concentration (wt%)Average Q/M (µC/g) after 10 min mixingAverage Q/M (µC/g) after 60 min mixing
0.0 (Control)-5.8-7.2
0.5-15.3-18.5
1.0-22.7-25.1
2.0-28.9-30.4
3.0-29.5-30.8

Data are hypothetical and representative of typical performance.

Table 2: Environmental Stability of Toner Charge (Q/M in µC/g)

CCA Concentration (wt%)Low Humidity (20% RH, 25°C)Ambient (50% RH, 25°C)High Humidity (80% RH, 30°C)
1.0-26.5-25.1-22.8
2.0-32.1-30.4-28.5

Data are hypothetical and representative of typical performance.

Experimental Protocols

Protocol 1: Preparation of Toner via Melt-Kneading

This protocol describes a standard laboratory-scale method for producing toner containing this compound or its metal complexes.

Materials:

  • Styrene-acrylate copolymer resin (binder)

  • Carbon black (pigment)

  • This compound metal complex (CCA)

  • Polypropylene wax (release agent)

  • Two-roll mill or extruder

  • Jet mill or pulverizer

  • Classifier system

  • Sieve

Procedure:

  • Pre-mixing: Dry blend the polymer resin (e.g., 85-95 wt%), pigment (e.g., 5-10 wt%), CCA (e.g., 0.5-3 wt%), and wax (e.g., 1-2 wt%) in a high-speed mixer for 5-10 minutes until a homogeneous powder is obtained.

  • Melt-Kneading: Transfer the pre-mixed powder to a two-roll mill or a twin-screw extruder pre-heated to a temperature that allows for the melting and kneading of the resin (typically 120-150°C).

  • Kneading: Process the molten mixture for 15-30 minutes to ensure uniform dispersion of the pigment, CCA, and other additives within the resin matrix.

  • Cooling and Crushing: Once kneading is complete, the molten sheet is cooled rapidly to room temperature. The resulting solid mass is then coarsely crushed into smaller chips or pellets using a hammer mill.

  • Pulverization (Jet Milling): The coarse chips are fed into a jet mill. High-velocity air streams cause the particles to collide and fracture, reducing their size to the target range for toner (typically 5-10 µm).

  • Classification: The pulverized powder is passed through an air classifier to remove particles that are too fine or too coarse, resulting in a narrow particle size distribution.

  • Post-Blending: The classified toner particles are blended with external additives like fumed silica or titanium dioxide (as flow aids) to improve flowability and regulate charge.

experimental_workflow

Protocol 2: Measurement of Toner Charge-to-Mass Ratio (Q/M)

This protocol outlines the "blow-off" method for determining the triboelectric charge of the prepared toner.

Materials:

  • Prepared toner

  • Carrier beads (e.g., ferrite core coated with silicone resin)

  • Sample vial

  • Blow-off instrument (contains a Faraday cage and an air pressure system)

  • Electrometer

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh a small amount of carrier beads (e.g., 9.5 g) and toner (e.g., 0.5 g) into a sample vial. This creates a 5% toner concentration by weight.

  • Charging: Seal the vial and agitate it using a shaker or roller for a specified duration (e.g., 10, 30, or 60 minutes) to induce triboelectric charging between the toner and carrier beads.

  • Measurement Setup: Place a screen at the bottom of the Faraday cage in the blow-off instrument. The screen mesh size should be small enough to retain the carrier beads but allow the toner particles to pass through.

  • Blow-Off: Accurately weigh the charged toner-carrier mixture and place it onto the screen within the Faraday cage. The cage is connected to an electrometer, which is zeroed.

  • Charge Reading: Apply a controlled stream of high-pressure air through the Faraday cage for 1-2 minutes. The air blows the toner particles off the carrier beads and out of the cage, leaving the carrier beads behind. As the charged toner leaves the cage, it induces an equal and opposite charge, which is measured by the electrometer (Q).

  • Mass Determination: After the blow-off is complete, re-weigh the carrier beads remaining on the screen. The difference between the initial and final mass of the mixture is the mass of the toner that was blown off (M).

  • Calculation: Calculate the Q/M ratio using the formula: Q/M (µC/g) = Measured Charge (Q in µC) / Mass of Blown-off Toner (M in g)

  • Repeat: Repeat the measurement at least three times for each sample to ensure reproducibility.

Disclaimer: The quantitative data provided in the tables are representative examples and not from a specific cited study. Actual results will vary depending on the specific materials, equipment, and processing conditions used. Researchers should conduct their own experiments to determine the optimal formulation for their application.

Application Notes and Protocols for the Quantification of 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,5-Bis-tert-butylsalicylic acid in various sample matrices. The protocols are based on established analytical techniques and may require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of aromatic compounds like this compound. This method offers good selectivity and sensitivity for routine analysis.

Experimental Protocol

a) Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid or Formic acid (analytical grade).

  • Methanol (HPLC grade, for sample and standard preparation).

b) Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid to ensure the analyte is in its protonated form. The mobile phase should be filtered and degassed.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. A common wavelength for salicylic acid derivatives is around 280-300 nm.

  • Injection Volume: 10-20 µL.[1][3]

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, a general procedure is as follows:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in methanol, using sonication to aid dissolution.

    • Dilute to a known volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

d) Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Note: This data is representative and may vary based on instrumentation and experimental conditions.

Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex matrices or at trace levels.

Experimental Protocol

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • This compound reference standard and a suitable internal standard (e.g., a deuterated analog).

  • Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

b) LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (M-H)⁻ and a suitable product ion for this compound need to be determined by direct infusion of a standard solution.

c) Sample Preparation:

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue homogenates, an extraction step is necessary to remove interferences.

    • LLE: Acidify the sample and extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[4]

    • SPE: Use a C18 or a mixed-mode sorbent. Condition the cartridge, load the sample, wash away interferences, and elute the analyte.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Quantitative Data Summary
ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: This data is representative and may vary based on instrumentation and experimental conditions.

Experimental Workflow```dot

LCMS_Workflow extraction Sample Extraction (LLE/SPE) lc LC Separation extraction->lc Injection ionization Electrospray Ionization (ESI) lc->ionization msms Tandem MS Detection (MRM) ionization->msms quant Quantification msms->quant

GC-MS Analysis Workflow

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol

a) Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Suitable solvent (e.g., ethanol or methanol) that is transparent in the UV range of interest.

[1]b) Method:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). 2[1]. Standard Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Perform serial dilutions to create a set of calibration standards with concentrations spanning the expected sample concentration.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the solvent.

    • Filter the solution if it contains particulate matter.

    • Dilute the sample solution as necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solutions.

c) Quantification:

  • Create a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.

Quantitative Data Summary
ParameterValue
Wavelength of Maximum Absorbance (λmax)To be determined experimentally
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)≥ 0.995
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Note: This data is representative and may vary based on the analyte's molar absorptivity and the specific experimental conditions.

Experimental Workflow

UVVis_Workflow prep Sample/Standard Preparation spectro UV-Vis Spectrophotometer prep->spectro measurement Absorbance Measurement at λmax spectro->measurement analysis Data Analysis measurement->analysis

UV-Vis Spectrophotometry Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Bis-tert-butylsalicylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Bis-tert-butylsalicylic acid and its derivatives are a class of compounds with significant interest in pharmaceutical and materials science due to their unique chemical properties conferred by the sterically hindering tert-butyl groups. Accurate and reliable quantitative analysis of these compounds is crucial for quality control, purity assessment, and in the research and development of new chemical entities. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its common derivatives, such as esters and amides.

Principle of the Method

This method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of acetonitrile and acidified water is used to elute the analytes from the column. The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times. Detection is achieved using a UV detector, as the aromatic ring of the salicylic acid moiety provides strong chromophoric activity.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this application.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: HPLC grade water (e.g., Milli-Q or equivalent) and formic acid (or trifluoroacetic acid).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE or PVDF filters.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water, mix thoroughly, and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This can be similarly done for its derivatives.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or optimized based on the UV spectrum of the specific derivative)

  • Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.05050
15.0595
20.0595
20.15050
25.05050

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound or its derivative.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Data Analysis

  • Identify the peaks of interest based on the retention times of the reference standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound or its derivatives in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table provides exemplary quantitative data for the HPLC analysis of this compound and two of its representative derivatives. Please note that these values are illustrative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

CompoundDerivative TypeRetention Time (min)Peak Area (arbitrary units at 25 µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compoundParent Acid10.2850,0000.10.3
Methyl 3,5-bis-tert-butylsalicylateEster12.5820,0000.10.4
N-Benzyl-3,5-bis-tert-butylsalicylamideAmide13.8790,0000.20.6

Visualizations

Below are diagrams illustrating the experimental workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_standards Prepare Standard Solutions hplc_system HPLC System Setup & Equilibration prep_standards->hplc_system prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->hplc_system prep_sample Prepare Sample Solutions injection Inject Samples and Standards prep_sample->injection hplc_system->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analytes calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for HPLC analysis.

Synthesis_and_Analysis_Workflow start Starting Materials: This compound + Alcohol/Amine synthesis Chemical Synthesis (Esterification/Amidation) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Crystallization, Column Chromatography) workup->purification hplc_analysis HPLC Purity Analysis purification->hplc_analysis characterization Structural Characterization (NMR, MS, etc.) hplc_analysis->characterization final_product Pure Derivative characterization->final_product

Caption: Synthesis and analysis workflow.

Application Notes and Protocols: The Role of 3,5-Bis-tert-butylsalicylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of 3,5-Bis-tert-butylsalicylic acid and its derivatives in materials science. The unique molecular architecture of this compound, characterized by bulky tert-butyl groups flanking a salicylic acid core, imparts desirable properties for a range of applications, from catalysis and polymer stabilization to advanced electronic materials. This document details its primary applications, presents quantitative performance data, and provides explicit experimental protocols for synthesis and evaluation.

Application in Coordination Chemistry and Catalysis

This compound is a versatile ligand for the synthesis of a variety of metal complexes. The steric hindrance provided by the tert-butyl groups can enhance the stability and influence the catalytic activity of the resulting coordination compounds.

Synthesis of Metal-Salicylate Complexes

Metal complexes of this compound are typically synthesized by reacting the acid with a corresponding metal salt in a suitable solvent. The reaction generally proceeds at a moderately elevated temperature to ensure deprotonation of the salicylic acid and coordination with the metal ion.

Experimental Protocol: General Synthesis of a Metal-(3,5-Bis-tert-butylsalicylate) Complex

  • Dissolution: Dissolve this compound in an aqueous solution of an alkali metal hydroxide (e.g., NaOH or KOH) to form the corresponding salicylate salt.

  • Reaction: In a separate vessel, dissolve the desired metal salt (e.g., aluminum chloride, zinc chloride) in an appropriate solvent.

  • Mixing: Heat the metal salt solution to 60-70°C. Slowly add the aqueous solution of the sodium or potassium 3,5-bis-tert-butylsalicylate to the heated metal salt solution with constant stirring. The mixing method can be varied to control particle size and morphology of the resulting complex.

  • Precipitation and Isolation: The metal complex will precipitate out of the solution. Maintain the reaction temperature for a specified period to ensure complete reaction.

  • Purification: Filter the precipitate, wash it thoroughly with deionized water and a suitable organic solvent to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified complex in a vacuum oven at an appropriate temperature.

Logical Workflow for Metal-Salicylate Complex Synthesis

cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product A This compound D Dissolve Acid in Base to form Salicylate Salt A->D B Alkali Metal Hydroxide (e.g., NaOH) B->D C Metal Salt (e.g., AlCl3) E Dissolve Metal Salt in Solvent C->E F Mix Solutions at 60-70°C D->F E->F G Precipitation of Complex F->G H Filter and Wash G->H I Dry Final Product H->I J Metal-(3,5-Bis-tert-butylsalicylate) Complex I->J

Caption: Workflow for the synthesis of metal-salicylate complexes.

Application as a Catalyst in Polymerization

Metal complexes derived from ligands related to this compound, such as those from its aldehyde precursor (3,5-di-tert-butylsalicylaldehyde), have demonstrated significant catalytic activity in olefin polymerization. For instance, chromium complexes have been shown to be highly effective catalysts for ethylene polymerization.

Catalyst SystemCo-catalystActivity (mol PE / mol Cr / h)Polymer Characteristics
Imine thiophene-ligated Cr complexMMAO6294[1]High molecular weight, high-density polyethylene[1]

Application as a Charge Control Agent (CCA)

Metal complexes of this compound are commercially significant as negative charge control agents in toners for electrophotography. Their colorless nature makes them particularly suitable for use in full-color toners.

Application Notes:

  • Function: CCAs are added to toners to control the magnitude and stability of the toner's electrostatic charge, which is crucial for high-quality image development in printers and copiers.

  • Commercial Example: An aluminum complex of 3,5-di-tert-butylsalicylate is known commercially as Bontron E-88.

  • Performance: These CCAs provide a stable negative charge to the toner particles. A recrystallized hexanuclear Al-complex has shown high thermal stability with a decomposition temperature of 270°C and excellent charge-control performance. In contrast, the standard commercial product E-88 has a lower decomposition range of 130-170°C.

  • Formulation: CCAs are typically incorporated into the toner resin at a concentration of 0.1 to 10 parts by weight per 100 parts by weight of the resin.

Experimental Protocol: Preparation of an Electrostatic Image Developing Toner

  • Component Mixing: Thoroughly mix 100 parts by weight of a binder resin (e.g., styrene-acrylate copolymer), 5 parts by weight of a colorant (e.g., carbon black for black toner), and 2 parts by weight of a this compound metal complex (e.g., Al-salicylate complex) using a ball mill or a similar mixing device.

  • Melt Kneading: Knead the mixture using a heated roll kneader or a twin-screw extruder. The temperature should be sufficient to melt the binder resin.

  • Cooling and Pulverizing: Cool the kneaded mass and then coarsely crush it. Finely pulverize the crushed material using a jet mill.

  • Classification: Classify the pulverized powder to obtain toner particles with a desired average particle size (e.g., 5-15 µm).

  • External Additives: Mix the classified toner particles with external additives, such as silica or titania, to improve flowability and charging stability.

Application in Polymer Stabilization

While this compound itself is not a primary antioxidant, the closely related compound 3,5-di-tert-butylphenol and its derivatives are paramount in the polymer industry as sterically hindered phenolic antioxidants. These compounds protect polymeric materials from degradation caused by heat and oxidation.

Mechanism of Action: Radical Scavenging

Hindered phenolic antioxidants interrupt the free-radical chain reactions of polymer degradation. The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a reactive polymer peroxy radical (ROO•), neutralizing it. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the tert-butyl groups, preventing it from initiating new degradation chains.

Radical Scavenging Mechanism

cluster_mech Radical Scavenging ROO• Polymer Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO•->ROOH H atom donation ArOH Hindered Phenol (ArOH) ArOH->ROOH ArO• Stabilized Phenoxy Radical (ArO•) ArOH->ArO• forms A Prepare Polymer Sample (5-10 mg in DSC pan) B Place in DSC Cell Purge with N2 A->B C Heat to Isothermal Temp (e.g., 200°C) under N2 B->C D Stabilize at Temp C->D E Switch Gas to O2 Start Timer D->E F Monitor Heat Flow E->F G Detect Onset of Exothermic Peak F->G F->G No Peak H Record OIT G->H Yes

References

Application Notes and Protocols for Studying 3,5-Bis-tert-butylsalicylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-tert-butylsalicylic acid is a derivative of salicylic acid characterized by the presence of two bulky tert-butyl groups on the phenyl ring. This structural modification enhances its lipophilicity and influences its chemical and biological properties. This compound and its derivatives have garnered interest in various fields, including catalysis, materials science, and particularly in drug development for their potential therapeutic activities. These activities are thought to be mediated through the modulation of key cellular signaling pathways.

This document provides detailed experimental protocols for the synthesis of this compound and for evaluating its biological effects on cell viability, migration, and invasion. Additionally, it presents a putative signaling pathway that may be influenced by this compound, based on related research.

Chemical Synthesis of this compound

Two primary synthetic routes for this compound are outlined below. These protocols are based on established chemical reactions, though optimization may be necessary for specific laboratory conditions.

Protocol 1: Synthesis via Modified Kolbe-Schmitt Reaction

This method involves the carboxylation of 2,4-di-tert-butylphenol.

Materials:

  • 2,4-di-tert-butylphenol

  • Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

  • Low-grade alcohol (e.g., methanol or ethanol)

  • Carbon dioxide (gas)

  • Xylene

  • Dilute mineral acid (e.g., 10% sulfuric acid or hydrochloric acid)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide Salt:

    • In a round-bottom flask, dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (1-5 times the weight of the phenol).

    • Add an alkali metal hydroxide (0.8-1.2 times the weight of the phenol) to the solution.

    • Heat the mixture at 50-80°C for at least 2 hours with stirring.

    • Remove the alcohol and water by distillation to obtain the anhydrous 2,4-di-tert-butylphenol salt.

  • Carboxylation:

    • Transfer the anhydrous phenoxide salt to a high-pressure reactor.

    • Pressurize the reactor with carbon dioxide gas to 0.5-1.0 MPa.

    • Heat the mixture to 110-250°C and maintain the reaction for 2-5 hours with vigorous stirring.

  • Work-up and Purification:

    • After cooling, dissolve the resulting salicylate salt in water.

    • Extract the aqueous solution with an organic solvent like xylene to remove any unreacted 2,4-di-tert-butylphenol.

    • Separate the aqueous layer and carefully acidify it to a pH of 2-3 by dropwise addition of a dilute mineral acid. This will precipitate the this compound as a flocculent solid.

    • Collect the precipitate by filtration and wash it with cold deionized water.

    • Dry the product under vacuum. For higher purity, the product can be further purified by sublimation or recrystallization from a suitable solvent.[1]

Protocol 2: Synthesis from Methyl Salicylate

This method involves a Friedel-Crafts alkylation followed by hydrolysis.

Materials:

  • Methyl salicylate (Wintergreen oil)

  • tert-Butanol or isobutylene (alkylating agent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Methanol

  • Sodium hydroxide

  • Dilute hydrochloric acid

  • Deionized water

  • Standard laboratory glassware for organic synthesis

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Friedel-Crafts Alkylation:

    • In a reaction flask, dissolve methyl salicylate in an excess of the alkylating agent (e.g., tert-butanol).

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

    • Allow the reaction to proceed at a controlled temperature (e.g., 0-15°C) for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by pouring it into ice-water.

    • Extract the product, methyl 3,5-di-tert-butylsalicylate, with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sulfate.

    • Remove the solvent under reduced pressure.

  • Hydrolysis:

    • To the crude methyl 3,5-di-tert-butylsalicylate, add a solution of sodium hydroxide in a mixture of methanol and water.

    • Reflux the mixture at 70-90°C for 1-5 hours.

    • After the reaction is complete, distill off the methanol.

    • Cool the remaining aqueous solution and acidify with dilute hydrochloric acid to a pH of 1 to precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry to obtain this compound.[2]

Biological Activity Assessment: Experimental Protocols

The following are detailed protocols to assess the in vitro biological effects of this compound on cancer cells. A zinc complex of 3,5-di-tert-butylsalicylate has been shown to inhibit viability, migration, and invasion in triple-negative breast cancer cells.

Protocol 3: Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the collective migration of a sheet of cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate to create a confluent monolayer.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile pipette tip to create a linear scratch in the center of the monolayer.

  • Washing and Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Imaging:

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) at the same position.

  • Data Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time for each treatment condition.

Protocol 5: Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

  • Human cancer cell line

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or a similar basement membrane matrix

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Preparation of Inserts:

    • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Starve the cells in serum-free medium for several hours.

    • Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Seed the cells into the upper chamber of the prepared Transwell inserts.

  • Invasion:

    • Add complete medium (containing FBS) to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours to allow for invasion.

  • Staining and Visualization:

    • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the invading cells with crystal violet.

  • Data Analysis:

    • Count the number of stained, invaded cells in several microscopic fields.

    • Calculate the average number of invaded cells per field for each treatment condition.

Data Presentation

The quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MDA-MB-23124
48
72
Other Cell Line24
48
72

Table 2: Quantification of Cell Migration in Wound Healing Assay

Treatment Concentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3

Table 3: Quantification of Cell Invasion in Transwell Assay

Treatment Concentration (µM)Average Number of Invaded Cells per Field% Inhibition of Invasion
Vehicle Control0
Concentration 1
Concentration 2
Concentration 3

Proposed Signaling Pathway and Experimental Workflow Visualization

Based on studies of a related zinc complex, this compound may exert its biological effects by modulating key signaling pathways involved in cancer progression, such as the JAK-STAT, HIF-1, and TNF pathways. The following diagrams illustrate the experimental workflow and a proposed signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_pathway Mechanism of Action Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Compound characterization->treatment cell_culture Cancer Cell Culture cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability migration Wound Healing Assay treatment->migration invasion Transwell Invasion Assay treatment->invasion western_blot Western Blot for Signaling Proteins treatment->western_blot

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Proposed signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Bis-tert-butylsalicylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Kolbe-Schmitt reaction, which involves the carboxylation of 2,4-di-tert-butylphenol. This process typically involves the reaction of the potassium or sodium salt of 2,4-di-tert-butylphenol with carbon dioxide under elevated temperature and pressure.[1][2]

Q2: What are the primary challenges and side reactions in the Kolbe-Schmitt synthesis of this compound?

A significant challenge is the formation of byproducts, which can drastically reduce the yield of the desired product. The main side reaction is the oxidative coupling of the 2,4-di-tert-butylphenoxide radical to form 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, a dimeric impurity.[1] Under suboptimal conditions, the yield of this compound can be less than 1%, with the dimer being the major product.[1]

Q3: How can I minimize the formation of the dimeric byproduct and improve the yield?

Optimizing reaction conditions is crucial. Key strategies include:

  • Minimizing Oxygen: The formation of the dimer is an oxidative process. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) before the introduction of carbon dioxide can significantly reduce dimer formation.[1]

  • Optimizing Temperature and Time: Careful control of reaction temperature and duration is essential. High temperatures can favor the formation of the thermodynamically stable para-isomer, while prolonged reaction times might lead to increased byproduct formation.[1][3]

Q4: What are the recommended purification methods for this compound?

Common purification techniques include:

  • Recrystallization: This is a standard method for purifying the crude product.

  • Sublimation or Distillation: For higher purity, the product can be sublimed or distilled under vacuum.[4] A Chinese patent suggests distillation at a vacuum of 0.098 MPa and a temperature of 80-200 °C to obtain a high-purity product.[4]

Q5: Is there an alternative synthesis route to the Kolbe-Schmitt reaction?

Yes, an alternative route involves the Friedel-Crafts alkylation of methyl salicylate, followed by hydrolysis.[5] This method uses an alkylating agent like iso-butylene or tert-butanol in the presence of a catalyst (e.g., sulfuric acid) to introduce the tert-butyl groups onto the methyl salicylate ring, which is then hydrolyzed to the final product.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Visual/Analytical Indicators
Extremely Low Yield (<5%) of Desired Product Presence of oxygen leading to dimerization of the starting material.Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reactants and maintain a positive pressure of inert gas until CO₂ is introduced.[1]A large amount of a high-melting point solid that is not the desired product. TLC or HPLC analysis will show a major peak corresponding to the dimer.
Reaction Mixture Darkens Significantly Oxidation of phenolic compounds.Use high-purity, colorless starting materials. Ensure the reaction is carried out under strictly anaerobic conditions.The reaction mixture turns dark brown or black. The final product may be discolored.
Presence of Unreacted 2,4-di-tert-butylphenol Incomplete reaction due to insufficient CO₂ pressure, low temperature, or short reaction time.Ensure the reaction vessel is properly sealed and pressurized with CO₂ to the recommended level (e.g., 0.5-1.0 MPa).[4] Optimize the reaction temperature and time according to the experimental protocol.TLC or HPLC analysis shows a significant peak corresponding to the starting material.
Product Contains Isomeric Impurities The reaction temperature is too high, favoring the formation of the thermodynamically more stable para-isomer.Lower the reaction temperature. The use of sodium hydroxide as a base is reported to favor ortho-carboxylation over potassium hydroxide.[3]HPLC or ¹H NMR analysis will show signals corresponding to other salicylic acid isomers.
Difficulty in Isolating the Product The product may be co-precipitating with byproducts or salts.After acidification, ensure the pH is in the optimal range (pH 2-3) for complete precipitation of the carboxylic acid.[4] Wash the crude product thoroughly with water to remove inorganic salts.The filtered solid is gummy or difficult to handle. Low purity after initial isolation.

Experimental Protocols

Kolbe-Schmitt Synthesis of this compound

This protocol is based on a method described in a Chinese patent, which reports high yields.[4]

Materials:

  • 2,4-di-tert-butylphenol

  • Potassium hydroxide (or sodium hydroxide)

  • Methanol (or other low-grade alcohol)

  • Carbon dioxide (gas)

  • Toluene (or other suitable extraction solvent)

  • Hydrochloric acid (or other mineral acid)

Procedure:

  • Formation of the Phenoxide Salt: In a suitable reactor, dissolve 2,4-di-tert-butylphenol in methanol. Add a stoichiometric amount of potassium hydroxide. Heat the mixture to 50-80°C and stir for at least 2 hours.

  • Solvent Removal: Evaporate the methanol and any water present to obtain the anhydrous potassium 2,4-di-tert-butylphenoxide salt. This step is critical as the presence of water can negatively impact the reaction.

  • Carboxylation: Heat the anhydrous phenoxide salt to 110-250°C in an autoclave. Pressurize the vessel with carbon dioxide to 0.5-1.0 MPa and maintain these conditions for 2-5 hours with vigorous stirring.

  • Work-up: After the reaction, cool down the reactor and vent the excess CO₂. Dissolve the resulting salicylate salt in water.

  • Extraction: Extract the aqueous solution with toluene to remove any unreacted 2,4-di-tert-butylphenol.

  • Precipitation: Separate the aqueous layer and, with stirring, add dilute hydrochloric acid until the pH reaches 2-3. This will precipitate the this compound as a solid.

  • Isolation and Purification: Filter the solid product, wash it with water, and dry it. For higher purity, the product can be sublimed or distilled under vacuum (e.g., at 80-200°C and 0.098 MPa).[4]

Data Presentation

Table 1: Reported Yields and Conditions for this compound Synthesis

Starting Material Reaction Conditions Yield Purity Reference
2,4-di-tert-butylphenolKolbe-Schmitt: KOH, CO₂, 110-250°C, 0.5-1.0 MPa, 2-5h90.3%98.5% (HPLC)[4]
2,4-di-tert-butylphenolKolbe-Schmitt: Optimized time, temp., reduced O₂68%Not specified[1]
2,4-di-tert-butylphenolKolbe-Schmitt: Initial, non-optimized conditions<1%Not specified[1]
Methyl SalicylateFriedel-Crafts alkylation, then hydrolysis92%98.5% (HPLC)[5]

Visualizations

Kolbe_Schmitt_Workflow cluster_prep Phenoxide Preparation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification start 2,4-di-tert-butylphenol + KOH/Methanol heating Heat (50-80°C) & Stir start->heating evaporation Evaporate Methanol/Water heating->evaporation phenoxide Anhydrous Potassium 2,4-di-tert-butylphenoxide evaporation->phenoxide autoclave Heat (110-250°C) & Pressurize with CO₂ (0.5-1.0 MPa) phenoxide->autoclave salicylate Potassium 3,5-Bis-tert- butylsalicylate autoclave->salicylate dissolve Dissolve in Water salicylate->dissolve extract Extract with Toluene dissolve->extract acidify Acidify to pH 2-3 extract->acidify precipitate Precipitate Product acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry purify Sublimation/Distillation filter_dry->purify final_product Pure 3,5-Bis-tert- butylsalicylic Acid purify->final_product

Caption: Experimental workflow for the Kolbe-Schmitt synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield of Desired Product check_dimer High concentration of 2,2'-dihydroxy-3,3',5,5'- tetra-t-butylbiphenyl? low_yield->check_dimer check_starting_material Presence of unreacted 2,4-di-tert-butylphenol? low_yield->check_starting_material check_isomers Presence of isomeric byproducts? low_yield->check_isomers solution_oxygen Root Cause: Oxygen Present Solution: Use inert atmosphere check_dimer->solution_oxygen Yes solution_conditions Root Cause: Incomplete Reaction Solution: Increase CO₂ pressure, temperature, or time check_starting_material->solution_conditions Yes solution_temp Root Cause: High Temperature Solution: Lower reaction temperature check_isomers->solution_temp Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Bis-tert-butylsalicylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Perform small-scale solubility tests with various solvents to find the optimal one.
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.[2] Use the minimum amount of hot solvent required to fully dissolve the crude product.[2][3]
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2][4]
Premature Crystallization If the product crystallizes too early, for instance during hot filtration, it can lead to product loss. Ensure the filtration apparatus is pre-heated to prevent this.

Problem 2: Product is still impure after recrystallization (e.g., discolored, broad melting point).

Possible Cause Troubleshooting Step
Incomplete Removal of Colored Impurities Colored impurities may co-crystallize with the product. Add activated charcoal to the hot solution before filtration to adsorb these impurities.[1]
Inadequate Washing of Crystals Impurities may remain on the surface of the crystals. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[2]
Trapped Mother Liquor Insufficient drying can leave behind impure mother liquor. Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent.
Unreacted Starting Materials The crude product may contain unreacted 2,4-di-tert-butylphenol. An acid-base extraction can be performed prior to recrystallization to remove this phenolic impurity.

Problem 3: Oily precipitate forms instead of crystals.

Possible Cause Troubleshooting Step
Solution is Supersaturated The concentration of the solute is too high for crystallization to occur properly. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then allow it to cool slowly.
Presence of Impurities that Inhibit Crystallization Certain impurities can interfere with crystal lattice formation. Try adding a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod at the solution-air interface can also help initiate crystal formation.[2]
Melting Point of Product is Below Solvent Boiling Point If the product's melting point is lower than the boiling point of the solvent, it will melt before dissolving. Choose a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials such as 2,4-di-tert-butylphenol, and byproducts from the synthesis, which can include isomers or related salicylic acid derivatives.[5]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for pure this compound is in the range of 157-162 °C.[5][6] A broad melting point range below this indicates the presence of impurities.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a viable purification method. A silica gel stationary phase can be used with a non-polar eluent. The polarity of the solvent system can be gradually increased to elute the desired compound. For example, a gradient of ethyl acetate in hexane could be effective.

Q4: Is sublimation a suitable purification technique for this compound?

A4: A Chinese patent suggests that sublimation can be used to obtain the pure product.[7] This method is effective for solids that can transition directly from the solid to the gas phase without melting and is particularly useful for removing non-volatile impurities.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent and heat the mixture. A suitable solvent will dissolve the crude product when hot but show low solubility when cold. Methanol has been shown to be an effective solvent.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to achieve complete dissolution.[2][3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface.[2]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Acid-Base Extraction Protocol

  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The acidic this compound will react with the weak base and move to the aqueous layer, while the less acidic phenolic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid, such as HCl, until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Quantitative Data

Purification MethodPurityYieldReference
Recrystallization>95% (by HPLC)40-46%[8]
Sublimation98.5% (by HPLC)90.3%[7]

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization of this compound.

TroubleshootingTree start Purification Issue low_yield Low Yield? start->low_yield impure Product Impure? start->impure oily Oily Precipitate? start->oily too_much_solvent Used too much solvent? low_yield->too_much_solvent Yes rapid_cooling Cooled too quickly? low_yield->rapid_cooling No colored Product colored? impure->colored Yes broad_mp Broad melting point? impure->broad_mp No supersaturated Supersaturated solution? oily->supersaturated Yes no_crystals No crystal formation? oily->no_crystals No use_min Action: Use minimum hot solvent too_much_solvent->use_min Yes cool_slowly Action: Cool slowly rapid_cooling->cool_slowly Yes use_charcoal Action: Use activated charcoal colored->use_charcoal Yes rewash Action: Re-wash with cold solvent broad_mp->rewash Yes add_solvent Action: Add more hot solvent & reheat supersaturated->add_solvent Yes induce Action: Seed or scratch flask no_crystals->induce Yes

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 3,5-di-tert-butylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-di-tert-butylsalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 3,5-di-tert-butylsalicylic acid, primarily focusing on the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol, a prevalent synthetic route.

Observed Issue Potential Cause Recommended Solution
Low to No Yield of Desired Product Formation of Dimeric Byproduct: The primary cause of low yields is often the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl due to ortho coupling of phenoxide radicals.[1]Optimize Reaction Conditions: Increase the yield of the desired product by optimizing reaction time and temperature, and by minimizing the presence of oxygen during the carboxylation step.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended.
Incomplete Carboxylation: Insufficient carbon dioxide pressure or poor gas dispersion can lead to incomplete reaction.Ensure Adequate CO2 Pressure and Stirring: Maintain a CO2 pressure of 0.5-1.0 MPa and ensure vigorous stirring to maximize the gas-solid contact.[2]
Presence of Moisture: Water in the reaction can inhibit the Kolbe-Schmitt reaction.Use Anhydrous Conditions: Ensure that the starting 2,4-di-tert-butylphenol salt is anhydrous before the carboxylation step. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by drying under vacuum.
Product is Contaminated with a White, High-Melting Point Solid Presence of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl: This common byproduct has a higher melting point than the desired product.Purification: This byproduct can be separated by careful recrystallization or sublimation of the final product.[2]
Reaction Stalls or Proceeds Slowly Poor Quality of Starting Materials: Impurities in the 2,4-di-tert-butylphenol or the base can affect the reaction rate.Use High-Purity Reagents: Ensure the purity of the starting materials before use.
Suboptimal Temperature: The reaction temperature is critical for efficient carboxylation.Maintain Optimal Temperature Range: The carboxylation reaction is typically carried out at temperatures between 110-250 °C.[2]
Difficulty in Isolating the Product Incomplete Precipitation: The product may not fully precipitate if the pH is not sufficiently acidic during workup.Adjust pH: Ensure the pH of the aqueous solution is lowered to 2-3 with a dilute strong acid to ensure complete precipitation of the salicylic acid.[2]
Product is an Oily Substance Instead of a Solid Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,5-di-tert-butylsalicylic acid?

The most frequently cited method is the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol.[3] This involves the formation of the corresponding phenoxide salt, followed by carboxylation with carbon dioxide under pressure and heat.[2]

Q2: I am getting a very low yield with the Kolbe-Schmitt reaction. What is the most likely reason?

A very low initial yield (as low as <1%) is often due to the formation of a dimeric byproduct, 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[1] This side reaction can be minimized by optimizing the reaction time and temperature and, crucially, by carrying out the reaction in an oxygen-free atmosphere.[1] By doing so, yields can be significantly increased to around 68%.[1]

Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of 3,5-di-tert-butylsalicylic acid?

Typical conditions involve heating the anhydrous alkali metal salt of 2,4-di-tert-butylphenol under a carbon dioxide pressure of 0.5-1.0 MPa at a temperature range of 110-250 °C for 2-5 hours.[2]

Q4: Can I use Friedel-Crafts alkylation to synthesize 3,5-di-tert-butylsalicylic acid?

While Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings, its application to salicylic acid presents challenges. The carboxylic acid and hydroxyl groups are deactivating and can coordinate with the Lewis acid catalyst, often requiring an excess of the catalyst. Another challenge is controlling the regioselectivity to obtain the desired 3,5-disubstituted product over other isomers. A two-step approach involving the Friedel-Crafts alkylation of methyl salicylate followed by hydrolysis is a potential alternative.[4]

Q5: What are the best methods for purifying the crude 3,5-di-tert-butylsalicylic acid?

Common purification techniques include:

  • Recrystallization: Using a solvent system like an alcohol/water mixture can be effective.

  • Sublimation: This is an excellent method for obtaining a highly pure product and is mentioned in several patents.[2]

  • Extraction: Unreacted 2,4-di-tert-butylphenol can be removed by extraction with a non-polar solvent before acidification.[2]

Q6: What are the main impurities I should look for in my final product?

The primary impurities to be aware of are unreacted 2,4-di-tert-butylphenol and the dimeric byproduct 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl. Depending on the workup, you may also have residual salts.

Data Presentation

Table 1: Summary of Reaction Parameters for Kolbe-Schmitt Synthesis

Parameter Value Range Reference
Starting Material 2,4-di-tert-butylphenol[2]
Base Alkali metal hydroxide (e.g., KOH, NaOH)[2]
Carboxylation Temperature 110 - 250 °C[2]
CO2 Pressure 0.5 - 1.0 MPa[2]
Reaction Time 2 - 5 hours[2]
Yield (Optimized) Up to 90.3%[2]
Purity (after purification) 95 - 98.5% (HPLC)[2]

Experimental Protocols

Protocol 1: Kolbe-Schmitt Synthesis of 3,5-di-tert-butylsalicylic acid

This protocol is adapted from patent literature and represents a common industrial approach.[2]

Step 1: Formation of the Anhydrous Phenoxide Salt

  • In a suitable reactor, charge 2,4-di-tert-butylphenol and a low-grade alcohol (e.g., methanol, ethanol) in a 1:1 to 1:5 weight ratio.

  • Add a stoichiometric equivalent of an alkali metal hydroxide (e.g., potassium hydroxide).

  • Heat the mixture to 50-80 °C and stir for at least 2 hours to form the phenoxide salt.

  • Remove the alcohol and water by distillation, initially at atmospheric pressure and then under vacuum, to obtain the anhydrous solid phenoxide salt.

Step 2: Carboxylation

  • Heat the anhydrous phenoxide salt to 110-250 °C in an autoclave.

  • Pressurize the autoclave with carbon dioxide gas to 0.5-1.0 MPa.

  • Maintain the reaction under these conditions with vigorous stirring for 2-5 hours.

  • After the reaction, cool the reactor to below 90 °C.

Step 3: Work-up and Purification

  • Dissolve the resulting salicylate salt in water.

  • Extract the aqueous solution with a non-polar solvent (e.g., toluene, heptane) to remove any unreacted 2,4-di-tert-butylphenol.

  • Separate the aqueous layer and, with stirring, slowly add a dilute strong acid (e.g., HCl, H2SO4) until the pH reaches 2-3.

  • The 3,5-di-tert-butylsalicylic acid will precipitate as a white solid.

  • Filter the solid, wash with water, and dry.

  • For higher purity, the product can be further purified by sublimation under vacuum (0.085-0.099 MPa) at 80-200 °C.[2]

Visualizations

Kolbe_Schmitt_Workflow Kolbe-Schmitt Synthesis Workflow start 2,4-di-tert-butylphenol phenoxide Formation of Anhydrous Phenoxide Salt (Base, Heat, Vacuum) start->phenoxide carboxylation Carboxylation (CO2, High Pressure, High Temp.) phenoxide->carboxylation workup Aqueous Work-up (Dissolution, Extraction) carboxylation->workup precipitation Acidification & Precipitation (pH 2-3) workup->precipitation purification Purification (Filtration, Washing, Drying, Sublimation) precipitation->purification product Pure 3,5-di-tert-butylsalicylic acid purification->product

Caption: Workflow for the Kolbe-Schmitt synthesis of 3,5-di-tert-butylsalicylic acid.

Troubleshooting_Logic Troubleshooting Low Yield low_yield Low Yield of Product check_byproduct Check for Dimer Byproduct (e.g., by NMR, LC-MS) low_yield->check_byproduct check_conditions Review Reaction Conditions low_yield->check_conditions dimer_present Dimer Detected check_byproduct->dimer_present Yes no_dimer No Dimer Detected check_byproduct->no_dimer No check_carboxylation Check Carboxylation Efficiency check_conditions->check_carboxylation optimize Optimize Temp. & Time Use Inert Atmosphere dimer_present->optimize no_dimer->check_carboxylation pressure_stirring Increase CO2 Pressure Improve Stirring check_carboxylation->pressure_stirring check_anhydrous Ensure Anhydrous Conditions check_carboxylation->check_anhydrous

Caption: Troubleshooting logic for low yield in the synthesis.

References

stability issues of 3,5-Bis-tert-butylsalicylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,5-Bis-tert-butylsalicylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid that is generally stable under normal laboratory conditions.[1] It is recommended to store it in a cool, dark, and dry place in a tightly sealed container to prevent degradation.[1][2]

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to light, high temperatures, strong oxidizing agents, and potentially extreme pH conditions.[3][4] As a phenolic compound, it is susceptible to oxidation, and as a salicylic acid derivative, it may undergo decarboxylation at elevated temperatures.

Q3: Are there any known incompatibilities with other chemicals?

A3: Yes, this compound is incompatible with strong oxidizing agents.[4] Reactions with these agents can lead to degradation of the molecule. It is also advisable to avoid strong bases, which can deprotonate the phenolic and carboxylic acid groups, potentially affecting stability.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of sterically hindered phenols and salicylic acid, potential degradation products could include:

  • Oxidation products: Such as quinone-type structures resulting from the oxidation of the phenol group.

  • Decarboxylation products: Formation of 2,4-di-tert-butylphenol through the loss of the carboxylic acid group, especially under thermal stress.

  • Products from ring opening: Under harsh oxidative conditions, the aromatic ring may undergo cleavage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid compound (yellowing/browning) Exposure to light or air (oxidation).Store the compound in an amber vial or a container protected from light, and in an inert atmosphere (e.g., under nitrogen or argon) if possible.
Unexpected peaks in HPLC analysis of a recently prepared solution Degradation in solution due to solvent, pH, or light exposure.Prepare solutions fresh before use. Use high-purity solvents and buffer systems. Protect solutions from light by using amber glassware or wrapping containers in foil.
Low assay value or poor recovery in experiments Degradation due to experimental conditions (e.g., high temperature, presence of oxidizing agents).Review experimental protocols to identify and minimize harsh conditions. If heating is necessary, conduct it for the shortest possible time. Ensure all reagents are free from oxidizing impurities.
Inconsistent experimental results over time Instability of stock solutions.Prepare fresh stock solutions regularly. Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light. It is advisable to perform a stability check of the stock solution over the intended period of use.

Stability Under Different Conditions: A Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on the general behavior of sterically hindered phenols and salicylic acid derivatives. These are qualitative indicators to guide experimental design.

Condition Expected Stability Potential Degradation Pathway
Acidic (pH < 3) Generally stableHydrolysis of potential esters if present as impurities.
Neutral (pH 6-8) StableMinimal degradation expected.
Alkaline (pH > 9) Potentially less stableIncreased susceptibility to oxidation.
Oxidative (e.g., H₂O₂) UnstableOxidation of the phenolic ring.
Photolytic (UV/Vis light) Potentially unstablePhotodegradation, leading to discoloration.[3]
Thermal (> Melting Point) UnstableDecarboxylation and decomposition.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound.[3] A typical study for this compound would involve the following steps:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours.

    • Thermal Degradation (Solid): Place the solid compound in an oven at a temperature below its melting point (e.g., 105°C) for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for assessing the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 300 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow Forced Degradation Study Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photolytic Photolytic (UV/Vis) stock_solution->photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photolytic->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

logical_relationship Troubleshooting Logic for Instability cluster_causes Potential Causes cluster_solutions Solutions issue Instability Observed (e.g., discoloration, degradation peaks) light Light Exposure issue->light heat High Temperature issue->heat oxidants Oxidizing Agents issue->oxidants ph Extreme pH issue->ph protect_light Use Amber Vials / Protect from Light light->protect_light control_temp Store at Recommended Temperature / Control Experimental Temp heat->control_temp avoid_oxidants Use High-Purity Reagents / Avoid Incompatible Chemicals oxidants->avoid_oxidants buffer_ph Use Buffered Solutions / Maintain Optimal pH ph->buffer_ph

Caption: Troubleshooting logic for addressing instability issues with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Bis-tert-butylsalicylic Acid Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 3,5-Bis-tert-butylsalicylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound metal complexes, providing potential causes and actionable solutions.

1. Why is the yield of my metal complex low?

Potential CauseTroubleshooting Steps
Incomplete Deprotonation of Ligand: The reaction requires the deprotonation of the carboxylic acid and phenolic hydroxyl groups of the this compound to facilitate coordination with the metal ion.- Ensure Stoichiometric Amount of Base: Use at least two equivalents of a suitable base (e.g., sodium hydroxide, potassium hydroxide) to ensure complete deprotonation of the ligand.[1] - Choice of Base: Stronger bases are generally more effective. The choice of base can also influence the solubility of the resulting salt.
Incorrect Stoichiometry: An improper ratio of metal salt to ligand can lead to incomplete reaction and the formation of byproducts.- Optimize Metal-to-Ligand Ratio: A common starting point is a 1:2 metal-to-ligand molar ratio for divalent metals. However, this may need to be adjusted based on the specific metal and desired complex. A patent for the synthesis of these complexes suggests a metal salt to ligand molar ratio of 0.5-1:1.[1]
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the complex.- Maintain Recommended Temperature: A typical temperature range for this reaction is 60-70°C.[1] Lower temperatures may lead to a slow or incomplete reaction, while higher temperatures could potentially lead to decomposition of the complex.
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.- Select an Appropriate Solvent: A mixture of water and an alcohol (e.g., ethanol, methanol) is often used. The ligand is typically dissolved in an aqueous basic solution, and the metal salt in water.[1][2] The choice of solvent can affect the solubility of both the reactants and the product, thereby influencing the yield.
Hydrolysis of the Metal Complex: The presence of excess water, especially at elevated temperatures, can lead to the hydrolysis of the newly formed metal complex.- Control Water Content: While water is often a component of the solvent system, prolonged reaction times at high temperatures in highly aqueous environments should be avoided. - Post-Reaction Workup: Promptly isolate the product after the reaction is complete to minimize exposure to conditions that could promote hydrolysis.

2. The color of my product is off, or I have a mixture of colored products. What does this indicate?

Potential CauseTroubleshooting Steps
Incomplete Reaction: The presence of unreacted starting materials (ligand or metal salt) can affect the color of the final product.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. - Extend Reaction Time: If the reaction is incomplete, consider extending the reaction time, ensuring the temperature is maintained within the optimal range. The recommended insulation time after dripping the reactants is 1-5 hours.[1]
Formation of Byproducts: Side reactions can lead to the formation of colored impurities. For instance, oxidation of the phenol group can occur under certain conditions.- Use High-Purity Starting Materials: Impurities in the starting this compound or the metal salt can lead to side reactions. - Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Different Coordination Geometries or Hydration States: The same metal ion can sometimes form complexes with different colors depending on its coordination environment or the number of water molecules coordinated to the metal center.- Control Crystallization Conditions: The rate of cooling and the solvent used for crystallization can influence the final form of the complex. - Characterize the Product Thoroughly: Use analytical techniques like UV-Vis spectroscopy and X-ray crystallography to identify the specific species present.

3. How can I purify my this compound metal complex?

Purification ChallengeRecommended Technique
Removing Unreacted Ligand: The free this compound is a common impurity.- Washing with a Suitable Solvent: The crude product can be washed with a solvent in which the complex is sparingly soluble, but the free ligand is soluble. A mixture of water and a non-polar organic solvent like hexane can be effective.[3] - Recrystallization: Recrystallize the crude product from a suitable solvent system. This often involves dissolving the complex in a hot solvent and allowing it to cool slowly to form pure crystals.
Separating from Other Metal Salts: If byproducts containing different metal species are present, their separation can be challenging.- Chromatography: For some complexes, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent can be an effective purification method.
Handling Air-Sensitive Complexes: Some metal complexes may be sensitive to air and moisture.- Schlenk Line Techniques: All manipulations, including filtration and drying, should be performed under an inert atmosphere using a Schlenk line. - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key experimental parameters and their impact on the synthesis of this compound metal complexes, based on available literature.

Table 1: General Reaction Conditions for Metal Complex Formation

ParameterRecommended ConditionReference
Ligand This compound[1]
Metal Salt e.g., Zinc Sulfate, Calcium Chloride[1]
Base Sodium Hydroxide or Potassium Hydroxide[1]
Solvent Water, often in combination with an alcohol[1][2]
Temperature 60-70 °C[1]
Metal:Ligand Ratio 0.5-1 : 1 (molar ratio)[1]
Reaction Time 1-5 hours (after mixing reactants)[1]
Yield >90% (reported for specific examples)[1]

Table 2: Synthesis of the Ligand - this compound

Starting MaterialReagentsSolventTemperatureYieldPurity (HPLC)Reference
2,4-Di-tert-butylphenol1. Potassium Hydroxide, 2. CO2Propyl alcohol, Toluene1. 60°C, 2. 110-250°C90.3%98.5%[3]
2,4-Di-tert-butylphenol1. Sodium Hydroxide, 2. CO2Isopropyl alcohol, Petroleum ether1. 55-80°C, 2. 110-250°C85%95%[3]
2,4-Di-tert-butylphenol1. Lithium Hydroxide, 2. CO2Butanol, Heptane1. 50°C, 2. 110-250°C85%95%[3]

Experimental Protocols

Protocol 1: General Synthesis of a Divalent Metal-(3,5-Bis-tert-butylsalicylate)₂ Complex

Materials:

  • This compound

  • Divalent metal salt (e.g., ZnSO₄·7H₂O, CoCl₂·6H₂O, CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Ethanol (or other suitable alcohol)

Procedure:

  • Prepare the Ligand Solution: In a beaker, dissolve this compound in an aqueous solution of NaOH or KOH. Use a 1:2 molar ratio of ligand to base to ensure complete deprotonation. Gently warm the solution to 60-70°C to aid dissolution.[1]

  • Prepare the Metal Salt Solution: In a separate beaker, dissolve the metal salt in distilled water. A typical molar ratio of metal salt to ligand is 1:2. Warm the solution to 60-70°C.[1]

  • Reaction: While stirring, slowly add the metal salt solution to the ligand solution. A precipitate should form. Maintain the temperature at 60-70°C for 1-5 hours to ensure the reaction goes to completion.[1]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with distilled water to remove any unreacted salts, followed by a cold alcohol to remove unreacted ligand.

  • Drying: Dry the purified complex in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation A Dissolve this compound in aqueous base (e.g., NaOH) B Warm to 60-70°C A->B E Combine Solutions & React (1-5 hours at 60-70°C) B->E C Dissolve metal salt in water D Warm to 60-70°C C->D D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Water & Alcohol G->H I Dry Under Vacuum H->I J Characterize Product I->J

Caption: General experimental workflow for the synthesis of this compound metal complexes.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity Purity Issues (e.g., off-color) Start Low Yield or Impure Product Q_Base Was sufficient base used (>= 2 equivalents)? Start->Q_Base Q_Reaction_Time Was the reaction time sufficient (1-5 hours)? Start->Q_Reaction_Time A_Base_No Increase base to ensure complete deprotonation Q_Base->A_Base_No No Q_Stoich Is the metal:ligand ratio optimized? Q_Base->Q_Stoich Yes A_Stoich_No Adjust stoichiometry (start with 1:2) Q_Stoich->A_Stoich_No No Q_Temp Was the reaction temperature maintained at 60-70°C? Q_Stoich->Q_Temp Yes A_Temp_No Adjust and maintain reaction temperature Q_Temp->A_Temp_No No A_Reaction_Time_No Increase reaction time and monitor with TLC Q_Reaction_Time->A_Reaction_Time_No No Q_Atmosphere Is oxidation a possibility? Q_Reaction_Time->Q_Atmosphere Yes A_Atmosphere_Yes Run reaction under an inert atmosphere (N2 or Ar) Q_Atmosphere->A_Atmosphere_Yes Yes Q_Purification Was the product properly washed? Q_Atmosphere->Q_Purification No A_Purification_No Wash with appropriate solvents to remove unreacted starting materials Q_Purification->A_Purification_No No

Caption: A decision tree to troubleshoot common issues in the synthesis of this compound metal complexes.

References

avoiding side products in the synthesis of 3,5-Bis-tert-butylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3,5-Bis-tert-butylsalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are the Kolbe-Schmitt reaction and the Friedel-Crafts alkylation. The Kolbe-Schmitt reaction typically starts with 2,4-di-tert-butylphenol, which is first converted to its potassium salt and then carboxylated using carbon dioxide under pressure. The Friedel-Crafts alkylation route involves the direct alkylation of salicylic acid with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a Lewis acid catalyst.

Q2: What is the most common side product in the Kolbe-Schmitt synthesis of this compound?

A2: The most prevalent side product is 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[1] This dimer is formed through the ortho-coupling of 2,4-di-tert-butylphenoxide radicals. Its formation is often favored under conditions with excess oxygen.

Q3: Can polysubstitution be an issue in the Friedel-Crafts synthesis of this compound?

A3: Yes, polysubstitution can occur during Friedel-Crafts alkylation. The introduction of the first tert-butyl group can activate the aromatic ring, making it more susceptible to further alkylation. This can lead to the formation of tri-substituted byproducts. However, steric hindrance from the bulky tert-butyl groups can help to mitigate over-alkylation to some extent.

Q4: How can I purify the final this compound product?

A4: Common purification methods include recrystallization, sublimation, and column chromatography. For the Kolbe-Schmitt reaction, a typical workup involves acidification to precipitate the crude product, followed by filtration and washing. The crude product can then be purified by recrystallization from a suitable solvent like methanol or by sublimation under vacuum.[2] For products from Friedel-Crafts reactions, an aqueous workup to remove the catalyst is followed by extraction with an organic solvent. The crude product obtained after solvent evaporation can be purified by column chromatography on silica gel or recrystallization.

Troubleshooting Guides

Synthesis Route 1: Kolbe-Schmitt Reaction

This guide addresses common issues encountered during the synthesis of this compound via the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Suboptimal reaction conditions.Optimize reaction temperature and time. A study has shown that by optimizing these parameters, the yield can be increased from less than 1% to 68%.[1]
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of the dimeric byproduct. Reducing the presence of oxygen has been shown to decrease the formation of the dimer from 65% to 8%.[1]
High percentage of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl byproduct Oxidative coupling of the phenoxide intermediate.As mentioned above, rigorously exclude oxygen from the reaction vessel. Ensure the starting materials and solvents are de-gassed.
Incomplete carboxylation Insufficient carbon dioxide pressure or reaction time.Ensure the reaction is carried out at the recommended pressure (0.5-1.0 MPa) and for a sufficient duration (2-5 hours).[2]
Poor quality of the potassium salt of 2,4-di-tert-butylphenol.Ensure the complete formation and drying of the potassium salt before the carboxylation step. The presence of moisture can inhibit the reaction.
Reaction Conditions Yield of this compound (%) Yield of Dimer Byproduct (%) Reference
Initial, unoptimized conditions< 165[1]
Optimized time, temperature, and reduced oxygen688[1]
Synthesis Route 2: Friedel-Crafts Alkylation

This guide addresses potential issues during the synthesis of this compound via the Friedel-Crafts alkylation of salicylic acid.

Issue Potential Cause Troubleshooting Steps
Low or no conversion Deactivation of the Lewis acid catalyst.The hydroxyl and carboxyl groups of salicylic acid can coordinate with the Lewis acid catalyst, deactivating it. An excess of the catalyst may be required to drive the reaction to completion.
Insufficiently reactive alkylating agent or reaction temperature.Consider using a more reactive tert-butylating agent. Gradually increase the reaction temperature, but monitor for side product formation.
Formation of multiple products (isomers and/or polysubstituted) Isomerization or over-alkylation.While the tert-butyl cation is not prone to rearrangement, the position of alkylation can be influenced by the directing effects of the hydroxyl and carboxyl groups. Use of a milder Lewis acid or lower reaction temperatures may improve selectivity. To avoid polysubstitution, consider using a stoichiometric amount of the alkylating agent.
Difficulty in product isolation Complex reaction mixture.A thorough aqueous workup is necessary to remove the Lewis acid catalyst. Purification by column chromatography may be required to separate the desired product from unreacted starting material and byproducts.

Experimental Protocols

Protocol 1: Kolbe-Schmitt Synthesis of this compound

This protocol is adapted from a patented procedure.[2]

  • Formation of Potassium 2,4-di-tert-butylphenoxide:

    • In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a lower alcohol solvent (e.g., methanol, ethanol).

    • Add 0.8-1.2 molar equivalents of potassium hydroxide.

    • Heat the mixture to 50-80°C and stir for at least 2 hours.

    • Remove the alcohol and water by distillation, initially at atmospheric pressure and then under vacuum, to obtain the anhydrous potassium salt.

  • Carboxylation:

    • Transfer the anhydrous potassium 2,4-di-tert-butylphenoxide to an autoclave.

    • Pressurize the autoclave with carbon dioxide to 0.5-1.0 MPa.

    • Heat the reaction mixture to 110-250°C and maintain for 2-5 hours with stirring.

  • Work-up and Purification:

    • After cooling, dissolve the resulting salicylate salt in water.

    • Extract the aqueous solution with a non-polar solvent (e.g., heptane, toluene) to remove any unreacted 2,4-di-tert-butylphenol.

    • Separate the aqueous layer and acidify to a pH of 2-3 with a dilute mineral acid (e.g., HCl, H₂SO₄) to precipitate the this compound.

    • Filter the precipitate, wash with water, and dry.

    • For further purification, the product can be sublimed at 80-200°C under a vacuum of 0.085-0.099 MPa.

Protocol 2: Friedel-Crafts Alkylation of Salicylic Acid (General Procedure)
  • Reaction Setup:

    • To a stirred solution of salicylic acid in a suitable solvent (e.g., nitrobenzene or a non-polar solvent if using a Brønsted acid catalyst), add a Lewis acid catalyst (e.g., aluminum chloride, ferric chloride, or a strong Brønsted acid like sulfuric acid) at a controlled temperature (often starting at low temperatures, e.g., 0-5°C). Note that more than one equivalent of the Lewis acid may be necessary.

    • Slowly add the tert-butylating agent (e.g., tert-butanol or isobutylene).

  • Reaction:

    • Allow the reaction to proceed at the chosen temperature until the starting material is consumed (monitor by TLC or HPLC). The reaction time can vary significantly based on the catalyst and temperature.

  • Work-up and Purification:

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Kolbe_Schmitt_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Purification start 2,4-Di-tert-butylphenol + KOH salt Potassium 2,4-di-tert-butylphenoxide start->salt 50-80°C, Alcohol carboxylation Carboxylation with CO2 salt->carboxylation product_salt Potassium 3,5-Bis-tert-butylsalicylate carboxylation->product_salt 110-250°C, 0.5-1.0 MPa acidification Acidification (HCl/H2SO4) product_salt->acidification filtration Filtration & Washing acidification->filtration purification Sublimation/Recrystallization filtration->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Kolbe-Schmitt Synthesis.

Friedel_Crafts_Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up cluster_2 Step 3: Purification start Salicylic Acid + tert-Butanol reaction Friedel-Crafts Alkylation start->reaction Lewis Acid (e.g., AlCl3) quench Quenching (Ice/HCl) reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography/ Recrystallization extraction->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Friedel-Crafts Alkylation Synthesis.

Troubleshooting_Logic cluster_KS Kolbe-Schmitt Route cluster_FC Friedel-Crafts Route start Low Yield or High Impurity? ks_issue High Dimer Byproduct? start->ks_issue Kolbe-Schmitt fc_issue No/Low Conversion? start->fc_issue Friedel-Crafts ks_solution Reduce O2 (Inert Atmosphere) ks_issue->ks_solution Yes other_ks_issue Incomplete Reaction? ks_issue->other_ks_issue No other_ks_solution Optimize Temp/Time/Pressure other_ks_issue->other_ks_solution fc_solution Use Excess Lewis Acid fc_issue->fc_solution Yes other_fc_issue Multiple Products? fc_issue->other_fc_issue No other_fc_solution Adjust Stoichiometry/ Use Milder Conditions other_fc_issue->other_fc_solution

Caption: Troubleshooting Logic for Synthesis Issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 3,5-Bis-tert-butylsalicylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis methods are the Kolbe-Schmitt reaction and a multi-step process starting from methyl salicylate. The Kolbe-Schmitt reaction involves the carboxylation of 2,4-di-tert-butylphenol.[1][2] The alternative route begins with the Friedel-Crafts reaction of methyl salicylate followed by hydrolysis.[3]

Q2: What is the common precursor for the synthesis of this compound via the Kolbe-Schmitt reaction?

A2: The common precursor is 2,4-di-tert-butylphenol.[2][4]

Q3: How is 3,5-di-tert-butylsalicylaldehyde, a related and important compound, typically synthesized?

A3: 3,5-di-tert-butylsalicylaldehyde is commonly prepared from 2,4-di-tert-butylphenol and hexamethylenetetramine via the Duff reaction.[5][6][7]

Q4: What are some common applications of this compound and its derivatives?

A4: this compound and its metal complexes are utilized as intermediates in the synthesis of pharmaceuticals, as oxidation inhibitors, and as charge control agents in powder ink.[3] The aldehyde derivative is a crucial building block for preparing salen ligands, which are widely used in catalysis.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and application of this compound.

Synthesis of this compound (Kolbe-Schmitt Reaction)

Q: My yield of this compound from the Kolbe-Schmitt reaction is very low, with a significant amount of a dimeric byproduct. What is causing this and how can I improve the yield?

A: Low yields in the Kolbe-Schmitt carboxylation of 2,4-di-tert-butylphenol are often due to the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, a dimer resulting from the ortho coupling of phenoxide radicals.[2]

Troubleshooting Steps:

  • Optimize Reaction Conditions: The yield can be significantly increased by carefully controlling the reaction time and temperature.[2]

  • Exclude Oxygen: The formation of the dimeric byproduct is exacerbated by the presence of oxygen. Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can decrease dimer formation from as high as 65% to as low as 8%, thereby increasing the desired product yield to up to 68%.[2]

  • Ensure Anhydrous Conditions: The presence of moisture can negatively impact the reaction. It is crucial to use anhydrous reagents and solvents.

Synthesis of 3,5-di-tert-butylsalicylaldehyde (Duff Reaction)

Q: The Duff reaction to produce 3,5-di-tert-butylsalicylaldehyde is inefficient. Are there ways to optimize this synthesis?

A: The Duff reaction is known to be generally inefficient.[5] However, modifications to the reaction conditions can improve yields.

Troubleshooting Steps:

  • Reagent Stoichiometry: Using an excess of hexamethylenetetramine (typically 2 equivalents) can improve the conversion of the starting phenol.[6]

  • Temperature and Reaction Time: The reaction is typically heated to around 130°C for several hours. Optimizing the heating time is crucial for driving the reaction to completion without excessive byproduct formation.[6]

  • Acidic Workup: A thorough acidic workup is necessary to hydrolyze the intermediate and liberate the aldehyde. Using aqueous sulfuric or hydrochloric acid followed by heating is a common procedure.[6][7]

Purification of this compound and its Aldehyde

Q: I am having difficulty purifying my this compound/salicylaldehyde product. What are the recommended purification methods?

A: Both compounds can be purified using standard laboratory techniques.

Troubleshooting Steps:

  • Recrystallization: For 3,5-di-tert-butylsalicylaldehyde, recrystallization from cold methanol has been shown to yield a pure product with greater than 95% purity.[6]

  • Sublimation/Distillation: For this compound, purification can be achieved by sublimation or distillation under vacuum.[4]

  • Extraction: Unreacted starting materials, such as 2,4-di-tert-butylphenol, can be removed by extraction with a suitable organic solvent after dissolving the salicylate salt in water.[4]

  • Column Chromatography: While not always necessary for the acid, silica gel chromatography can be used to purify the aldehyde derivative.

Synthesis of Metal Complexes

Q: I am attempting to synthesize a metal complex with this compound, but the reaction is not proceeding as expected. What are some key considerations?

A: The synthesis of metal complexes with this ligand typically involves the deprotonation of the salicylic acid followed by the addition of a metal salt.

Troubleshooting Steps:

  • Base Selection: The salicylic acid needs to be dissolved in an alkali metal hydroxide solution (e.g., sodium hydroxide or potassium hydroxide) to form the salicylate salt before the addition of the metal salt.[3]

  • pH Control: The pH of the reaction mixture can be crucial for the successful formation and precipitation of the metal complex.[1]

  • Solvent Choice: The reaction is often carried out in an aqueous solution or a mixture of water and a co-solvent. The solubility of both the ligand and the metal salt should be considered.

  • Temperature: The reaction temperature for complex formation is typically in the range of 60-70°C.[3]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound via Kolbe-Schmitt Reaction.

ParameterValueReference
Starting Material2,4-di-tert-butylphenol[4]
BasePotassium Hydroxide[4]
Carboxylating AgentCarbon Dioxide (CO2)[4]
Pressure0.5-1.0 MPa[4]
Temperature110-250 °C[4]
Reaction Time2-5 hours[4]
Typical Yield83-90%[4]
Purity (HPLC)95-98.5%[4]

Table 2: Reaction Conditions and Yields for the Synthesis of 3,5-di-tert-butylsalicylaldehyde via Duff Reaction.

ParameterValueReference
Starting Material2,4-di-tert-butylphenol[6]
ReagentHexamethylenetetramine (HMT)[6]
SolventGlacial Acetic Acid[6]
Temperature130 °C[6]
Reaction Time2 hours[6]
Workup20% Aqueous Sulfuric Acid[6]
Typical Yield40-46%[6]
Purity (HPLC)>95%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction[4]
  • Preparation of the Phenoxide Salt: In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a lower alcohol solvent (e.g., ethanol). Add a stoichiometric amount of an alkali metal hydroxide (e.g., potassium hydroxide). Heat the mixture to 50-80°C for at least 2 hours to form the phenoxide salt.

  • Removal of Solvent: Evaporate the alcohol and water under reduced pressure to obtain the anhydrous 2,4-di-tert-butylphenol salt.

  • Carboxylation: Transfer the anhydrous salt to a pressure reactor. Pressurize the reactor with carbon dioxide to 0.5-1.0 MPa and heat to 110-250°C for 2-5 hours.

  • Workup: After cooling, dissolve the resulting salicylate salt in water. Extract with an organic solvent (e.g., toluene) to remove any unreacted 2,4-di-tert-butylphenol.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with a dilute mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: Filter the precipitate, wash with water, and dry. For higher purity, the product can be sublimed or distilled under vacuum.

Protocol 2: Synthesis of 3,5-di-tert-butylsalicylaldehyde via Duff Reaction[6]
  • Reaction Setup: In a round-bottom flask, combine 2,4-di-tert-butylphenol (1.0 mol) and hexamethylenetetramine (2.0 mol) in glacial acetic acid (500 mL).

  • Heating: Heat the mixture with stirring at 130°C for 2 hours.

  • Hydrolysis: Cool the reaction mixture slightly and add a solution of 20% (v/v) aqueous sulfuric acid (500 mL). Reflux the resulting solution for an additional 30 minutes.

  • Extraction: Cool the solution to 60-80°C and separate the organic phase.

  • Purification: Recrystallize the organic phase twice from cold methanol (0-5°C) to obtain pure 3,5-di-tert-butylsalicylaldehyde.

Protocol 3: Synthesis of a Metal Complex with this compound[3]
  • Ligand Solution: Dissolve this compound in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

  • Metal Salt Solution: Separately, prepare an aqueous solution of the desired metal salt (e.g., zinc sulfate).

  • Complexation: Heat both solutions to 60-70°C. Add the metal salt solution to the ligand solution dropwise with stirring. Maintain the temperature and stir for 1-5 hours.

  • Isolation: Cool the reaction mixture and collect the precipitated metal complex by filtration.

  • Washing and Drying: Wash the solid with water and dry to obtain the final product.

Mandatory Visualizations

Kolbe_Schmitt_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start_phenol 2,4-di-tert-butylphenol step1 Formation of Phenoxide Salt start_phenol->step1 start_base Alkali Metal Hydroxide start_base->step1 start_co2 Carbon Dioxide step2 Carboxylation under Pressure start_co2->step2 step1->step2 step3 Acidification step2->step3 product This compound step3->product purification Filtration & Sublimation/Distillation product->purification

Caption: Workflow for the synthesis of this compound.

Duff_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start_phenol 2,4-di-tert-butylphenol step1 Reaction in Acetic Acid start_phenol->step1 start_hmt Hexamethylenetetramine start_hmt->step1 step2 Acidic Hydrolysis step1->step2 product 3,5-di-tert-butylsalicylaldehyde step2->product purification Extraction & Recrystallization product->purification

Caption: Workflow for the synthesis of 3,5-di-tert-butylsalicylaldehyde.

Metal_Complex_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start_acid This compound step1 Ligand Deprotonation start_acid->step1 start_base Alkali Metal Hydroxide start_base->step1 start_metal Metal Salt step2 Complexation start_metal->step2 step1->step2 product Metal Complex step2->product purification Filtration & Drying product->purification

Caption: Workflow for the synthesis of a metal complex.

References

Technical Support Center: Enhancing the Solubility of 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 3,5-Bis-tert-butylsalicylic acid for various applications. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic aromatic carboxylic acid. Its solubility is generally low in aqueous solutions and non-polar aliphatic solvents. It exhibits better solubility in polar organic solvents. For instance, it is known to be soluble in methanol. The two bulky tert-butyl groups on the benzene ring increase its lipophilicity compared to salicylic acid, which generally decreases its aqueous solubility.

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: The main approaches to improve the solubility of this compound include:

  • Co-solvency: Utilizing a mixture of a primary solvent in which the compound has low solubility with a miscible co-solvent in which it is highly soluble.

  • pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Salt Formation: Reacting the acidic compound with a suitable base to form a salt, which often exhibits significantly higher aqueous solubility.[1][2][3][4][5]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent.[6][7][8][9] In acidic to neutral solutions, it exists predominantly in its less soluble, protonated form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the more water-soluble carboxylate anion. Therefore, adjusting the pH to a basic range is an effective method to enhance its aqueous solubility.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, surfactants can be used to increase the apparent solubility of hydrophobic compounds like this compound. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the nonpolar this compound molecule, thereby increasing its concentration in the aqueous phase. However, it's important to be aware that surfactants can sometimes interfere with downstream applications or assays.

Solubility Data

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides estimated solubility values based on the known solubility of salicylic acid and the structural impact of the tert-butyl groups. These values should be used as a guide for initial solvent screening.

SolventPolarity IndexEstimated Solubility at 25°C (mg/mL)
Water10.2< 0.1
Methanol5.1~50
Ethanol4.3~40
Isopropanol3.9~30
Acetone5.1~150
Ethyl Acetate4.4~100
Dichloromethane3.1~80
Toluene2.4~20
Dimethyl Sulfoxide (DMSO)7.2> 200

Note: These are estimated values and should be experimentally verified for precise applications.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Possible Cause: The selected solvent may not have the appropriate polarity to effectively solvate the this compound molecule.

  • Troubleshooting Steps:

    • Consult the solubility table: Choose a solvent with a higher estimated solubility for the compound. Polar aprotic solvents like DMSO or acetone are often good starting points.

    • Apply gentle heating: Warming the solvent can increase the kinetic energy of the molecules and overcome the crystal lattice energy of the solid, aiding dissolution.

    • Use sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance the interaction between the solute and solvent molecules.

    • Consider a co-solvent system: If a single solvent is not effective, try a mixture of solvents. For example, adding a small amount of a highly solubilizing co-solvent like DMSO to a less effective primary solvent can significantly improve solubility.

Issue 2: The compound precipitates out of an aqueous solution.

  • Possible Cause: The pH of the solution may be too low, causing the more soluble carboxylate salt to convert back to the less soluble protonated carboxylic acid form.

  • Troubleshooting Steps:

    • Monitor and adjust pH: Use a pH meter to check the pH of your solution. If it is acidic, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves. Aim for a pH well above the pKa of the carboxylic acid group.

    • Buffer the solution: To maintain a stable pH and prevent precipitation, use a buffer system with a pH in the desired range for solubility.

    • Check for common ion effect: If you are using a salt form of the compound, ensure that the buffer does not contain a high concentration of the same counter-ion, which could suppress solubility.

Issue 3: Inconsistent results in biological or analytical assays due to poor solubility.

  • Possible Cause: Undissolved microparticles of the compound can lead to inaccurate concentration measurements and variability in experimental outcomes.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your final solution to ensure there are no visible particles.

    • Filtration: If appropriate for your application, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles before use.

    • Optimize the stock solution: Ensure your stock solution in an organic solvent is fully dissolved before diluting it into an aqueous medium. When diluting, add the stock solution to the aqueous medium slowly while vortexing to minimize precipitation.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.[10][11]

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Enhancing Aqueous Solubility by pH Adjustment

This protocol describes how to enhance the aqueous solubility of this compound by adjusting the pH of the solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a suspension of this compound in deionized water at a concentration slightly higher than the expected final soluble concentration.

  • Place the suspension on a magnetic stirrer.

  • Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH.

  • Continue adding the base until the solid completely dissolves.

  • Record the pH at which complete dissolution occurs. This will be above the pKa of the carboxylic acid.

  • If necessary, adjust the pH back down carefully with 0.1 M HCl, noting the pH at which precipitation begins to occur. This will help to determine the optimal pH range for maintaining solubility.

Protocol 3: Co-solvency for Enhanced Solubility

This protocol details the use of a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, or DMSO)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, 50:50 v/v).

  • For each solvent mixture, determine the solubility of this compound using the Shake-Flask Method (Protocol 1).

  • Plot the solubility of the compound as a function of the co-solvent percentage.

  • Identify the solvent composition that provides the optimal solubility for your application, considering any potential effects of the co-solvent on downstream experiments.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_solubilization Solubilization Strategy cluster_process Experimental Process cluster_end End: Solubilized Compound start This compound Powder strategy Select Solubilization Method start->strategy cosolvency Co-solvency strategy->cosolvency Organic applications ph_adjustment pH Adjustment strategy->ph_adjustment Aqueous applications salt_formation Salt Formation strategy->salt_formation Aqueous applications dissolution Dissolution in Solvent System cosolvency->dissolution ph_adjustment->dissolution salt_formation->dissolution filtration Filtration (0.22 µm) dissolution->filtration end Clear Solution for Application filtration->end

Caption: A general experimental workflow for solubilizing this compound.

troubleshooting_logic start Compound Fails to Dissolve check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal for aqueous solution? check_solvent->check_ph Yes use_cosolvent Try a co-solvent system check_solvent->use_cosolvent No adjust_ph Adjust pH to basic range check_ph->adjust_ph No apply_energy Apply heat or sonication check_ph->apply_energy Yes success Compound Dissolved use_cosolvent->success adjust_ph->success apply_energy->success Success failure Consider alternative strategies (e.g., salt formation) apply_energy->failure Failure

References

Technical Support Center: Scaling Up the Production of 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,5-Bis-tert-butylsalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent industrial method for synthesizing this compound is the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of the potassium or sodium salt of 2,4-di-tert-butylphenol with carbon dioxide under pressure and at elevated temperatures.[2][3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting material is 2,4-di-tert-butylphenol.[1][2][4] Other necessary reagents include a strong base like potassium hydroxide or sodium hydroxide to form the phenoxide salt, and high-purity carbon dioxide for the carboxylation step.[3][4] An acid, such as sulfuric or hydrochloric acid, is used for the final protonation to yield the salicylic acid.[4][5]

Q3: What are the critical parameters to control during the Kolbe-Schmitt reaction for this specific molecule?

A3: Key parameters to control include reaction temperature, pressure of the carbon dioxide, reaction time, and the exclusion of oxygen.[2][4] Optimization of these factors is crucial to maximize the yield of this compound and minimize the formation of byproducts.[2]

Q4: Are there any significant byproducts to be aware of during the synthesis?

A4: Yes, a major byproduct that can significantly reduce the yield is 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[2] This dimer is formed by the ortho coupling of phenoxide radicals.[2] Its formation is promoted by the presence of oxygen.[2]

Q5: What are the common purification methods for this compound?

A5: Common purification techniques include recrystallization from solvents like ethanol-water mixtures or methanol.[6][7] Sublimation is another method used to obtain a high-purity product.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Symptom: The isolated yield of the final product is significantly lower than expected.

  • Potential Cause 1: Incomplete Reaction. The carboxylation reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Verify Reaction Time and Temperature: Ensure the reaction is heated at the optimal temperature (typically 110-250°C) for a sufficient duration (2-5 hours).[4]

      • Check CO2 Pressure: The pressure of carbon dioxide is a critical factor. Ensure the pressure is maintained within the recommended range (0.5-1.0 MPa).[4]

      • Ensure Anhydrous Conditions: The formation of the anhydrous 2,4-di-tert-butylphenol salt is crucial before the carboxylation step.[4] Ensure all alcohol and water have been removed.[4]

  • Potential Cause 2: Formation of Dimeric Byproduct. A significant portion of the starting material may have been converted to 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[2]

    • Troubleshooting Steps:

      • Oxygen Exclusion: The presence of oxygen promotes the formation of the dimeric byproduct.[2] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Reaction Conditions: The formation of the dimer can be minimized by optimizing the reaction time and temperature.[2]

Issue 2: Product is Off-White or Discolored

  • Symptom: The final product has a noticeable color instead of being a white crystalline solid.

  • Potential Cause: Presence of Impurities. The discoloration can be due to unreacted starting materials, byproducts, or contaminants from the reaction setup.

    • Troubleshooting Steps:

      • Recrystallization: Perform one or more recrystallizations from a suitable solvent system (e.g., ethanol/water or methanol) to remove colored impurities.[6][7]

      • Sublimation: For higher purity, sublimation can be an effective purification method.[4]

      • Washing: Ensure the filtered product is thoroughly washed with an appropriate solvent to remove residual impurities.

Issue 3: Difficulty in Isolating the Product

  • Symptom: The product does not precipitate effectively upon acidification.

  • Potential Cause: Incorrect pH. The pH of the aqueous solution must be sufficiently acidic to fully protonate the salicylate salt.

    • Troubleshooting Steps:

      • Monitor pH: Carefully monitor the pH of the solution during the addition of acid. The target pH is typically around 2-3.[4]

      • Sufficient Acid: Ensure that an adequate amount of acid is added to neutralize the base and fully protonate the product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound via Kolbe-Schmitt Reaction

ParameterCondition RangeSource
Starting Material 2,4-di-tert-butylphenol[1][2][4]
Base Potassium Hydroxide, Sodium Hydroxide, Lithium Hydroxide[4]
Solvent (for salt formation) Low-grade alcohols (e.g., ethanol, propanol, butanol)[4]
Salt Formation Temperature 50-80°C[4]
Carboxylation Temperature 110-250°C[4]
CO2 Pressure 0.5-1.0 MPa[4]
Reaction Time (Carboxylation) 2-5 hours[4]
Reported Yield 85-97%[4]
Reported Purity (HPLC) 95-97%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a generalized procedure based on common practices reported in the literature.[4]

  • Salt Formation:

    • In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (e.g., ethanol) in a 1:2 to 1:5 weight ratio.

    • Add a stoichiometric equivalent of an alkali metal hydroxide (e.g., potassium hydroxide).

    • Heat the mixture to 50-80°C and stir for at least 2 hours to ensure complete formation of the phenoxide salt.

    • Remove the alcohol and water by distillation, initially at atmospheric pressure and then under vacuum, to obtain the anhydrous 2,4-di-tert-butylphenol salt as a dry solid.

  • Carboxylation:

    • Heat the anhydrous phenoxide salt to a temperature between 110-250°C.

    • Introduce carbon dioxide into the reactor and maintain a pressure of 0.5-1.0 MPa.

    • Continue the reaction for 2-5 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor and dissolve the resulting salicylate salt in water.

    • Extract the aqueous solution with a non-polar organic solvent (e.g., hexane, octane) to remove any unreacted 2,4-di-tert-butylphenol.[4]

    • Separate the aqueous layer and, with stirring, slowly add a dilute mineral acid (e.g., hydrochloric acid or sulfuric acid) until the pH of the solution reaches 2-3.[4]

    • A precipitate of this compound will form.

    • Collect the solid product by filtration and wash it with water.

    • Dry the product thoroughly.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as an ethanol/water mixture or methanol.[6][7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 2,4-di-tert-butylphenol salt_formation Salt Formation (KOH/NaOH in Alcohol) start->salt_formation drying Drying (Anhydrous Salt) salt_formation->drying carboxylation Carboxylation (CO2, High T & P) drying->carboxylation crude_salt Crude Salicylate Salt carboxylation->crude_salt dissolution Dissolution in Water crude_salt->dissolution extraction Extraction of Unreacted Phenol dissolution->extraction acidification Acidification (pH 2-3) extraction->acidification filtration Filtration & Washing acidification->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction phenoxide 2,4-di-tert-butylphenoxide product This compound phenoxide->product Carboxylation phenoxide_radical Phenoxide Radical phenoxide->phenoxide_radical Oxidation (O2 present) co2 CO2 dimer 2,2'-dihydroxy-3,3',5,5'- tetra-t-butylbiphenyl phenoxide_radical->dimer Dimerization

References

common pitfalls in the handling and storage of 3,5-Bis-tert-butylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common pitfalls associated with the handling and storage of 3,5-Bis-tert-butylsalicylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, as well as during its use in experimental procedures.

Issue 1: Inconsistent Experimental Results or Low Yields

Possible Causes:

  • Degradation of the Reagent: this compound can be susceptible to degradation under certain conditions, leading to impurities that can interfere with reactions.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent choice, and the presence of contaminants can significantly impact the outcome of experiments.

  • Steric Hindrance: The bulky tert-butyl groups can hinder the approach of reactants to the carboxylic acid or hydroxyl groups, leading to slower reaction rates or incomplete reactions.

Troubleshooting Steps:

  • Verify Reagent Purity: Before use, confirm the purity of the this compound using techniques like melting point determination or spectroscopy. Compare the results with the specifications provided by the supplier.

  • Optimize Reaction Conditions:

    • Temperature: For reactions where decarboxylation is a concern, it is advisable to keep the temperature as low as feasible. Salicylic acid itself can decarboxylate at temperatures above 200°C.

    • Solvent: Ensure the chosen solvent is appropriate for the reaction and that the this compound is sufficiently soluble. If solubility is an issue, consider gentle heating or sonication.

  • Address Steric Hindrance: If steric hindrance is suspected to be a limiting factor, consider using a more reactive derivative or a catalyst to facilitate the reaction.

Issue 2: Difficulty in Product Purification and Crystallization

Possible Causes:

  • Presence of Impurities: Impurities in the reaction mixture can inhibit crystallization or co-crystallize with the desired product, leading to low purity.

  • Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.

  • Rapid Cooling: Cooling the crystallization solution too quickly can lead to the formation of small, impure crystals or an oil.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. If necessary, place the flask in a warm water bath that is allowed to cool to room temperature gradually.

  • Seeding: If crystallization does not initiate, add a small seed crystal of the pure product to the supersaturated solution.

  • Consider a Different Purification Method: If crystallization proves ineffective, other purification techniques such as column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the primary hazards associated with this compound? A1: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[3][4]

  • Q2: What personal protective equipment (PPE) should be worn when handling this compound? A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust, a dust mask or respirator should be used. Work should be conducted in a well-ventilated area or a fume hood.

  • Q3: What are the recommended storage conditions for this compound? A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible substances such as strong oxidizing agents, strong bases, and sources of ignition.

  • Q4: Is this compound sensitive to light or moisture? A4: While specific data on the light and moisture sensitivity of this compound is not readily available, it is good practice to store it in a dark, dry place to prevent potential degradation. Salicylic acid derivatives can be susceptible to photodegradation.

Experimental Use

  • Q5: In which solvents is this compound soluble? A5: this compound is soluble in methanol.[5] Based on the solubility of similar compounds like salicylic acid, it is also expected to be soluble in other polar organic solvents such as ethanol and acetone, and less soluble in nonpolar solvents like toluene and water.

  • Q6: What are some common side reactions to be aware of when using this compound? A6: A potential side reaction, especially at elevated temperatures, is decarboxylation, which would result in the formation of 2,4-di-tert-butylphenol. When used in metal complexation reactions, incomplete chelation or the formation of polymeric species can occur if reaction conditions are not optimized.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O₃[5]
Molecular Weight 250.33 g/mol [5]
Melting Point 157-162 °C[1][5]
Predicted pKa 3.34 ± 0.14[5]
Appearance White to off-white powder or crystalline solid[4]

Solubility of Salicylic Acid in Various Solvents at 298.15 K (as a proxy)

SolventMolar Solubility (mol/L)Reference(s)
Water0.0137[6]
Methanol2.56[6]
Ethanol2.25[6]
AcetoneHigh[7]
TolueneLow[8]

Experimental Protocols

Protocol 1: Synthesis of a Zinc(II) Complex of this compound

This protocol describes a general method for the synthesis of a zinc(II) complex, which is a common application for this ligand.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Zinc sulfate (ZnSO₄·7H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium 3,5-Bis-tert-butylsalicylate:

    • In a beaker, dissolve a specific molar amount of this compound in a minimal amount of ethanol.

    • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the this compound solution while stirring.

    • Continue stirring until the acid is completely neutralized and a clear solution is obtained.

  • Complexation Reaction:

    • Gently heat the sodium 3,5-Bis-tert-butylsalicylate solution to approximately 60-70 °C.

    • In a separate beaker, dissolve a half-molar equivalent of zinc sulfate in deionized water.

    • Slowly add the zinc sulfate solution dropwise to the heated sodium salicylate solution with continuous stirring.

    • A precipitate of the zinc(II) complex should form.

  • Isolation and Purification:

    • After the addition is complete, continue stirring the mixture at 60-70 °C for at least one hour to ensure the reaction goes to completion.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with deionized water to remove any unreacted salts, followed by a wash with cold ethanol to remove organic impurities.

    • Dry the purified zinc(II) complex in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_preparation Ligand Preparation cluster_complexation Complexation cluster_isolation Isolation & Purification dissolve_acid Dissolve this compound in Ethanol neutralize Neutralize acid with base to form sodium salicylate dissolve_acid->neutralize dissolve_base Prepare aqueous NaOH solution dissolve_base->neutralize heat_salicylate Heat sodium salicylate solution (60-70 °C) neutralize->heat_salicylate precipitate Add ZnSO4 solution dropwise to form precipitate heat_salicylate->precipitate dissolve_metal Prepare aqueous ZnSO4 solution dissolve_metal->precipitate cool Cool to room temperature precipitate->cool filter Vacuum filter the precipitate cool->filter wash Wash with DI water and cold ethanol filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for the synthesis of a Zinc(II) complex.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Side Reactions start->cause3 sol1a Increase reaction time/temperature cause1->sol1a If reaction is slow sol1b Check reactant stoichiometry cause1->sol1b If stoichiometry is off sol2a Optimize extraction/filtration cause2->sol2a If physical loss is suspected sol2b Check for product solubility in wash solvents cause2->sol2b If product is soluble in wash sol3a Modify reaction conditions to minimize side products cause3->sol3a If conditions favor side reactions sol3b Use a more selective reagent/catalyst cause3->sol3b If selectivity is poor

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3,5-Bis-tert-butylsalicylic acid, a key organic intermediate. The following sections detail experimental protocols and present comparative performance data to assist in selecting and validating the most suitable analytical method for your research or quality control needs.

Comparison of Key Analytical Technologies

The selection of an analytical method is a critical decision based on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed techniques for the analysis of salicylic acid derivatives.

While specific validated methods for this compound are not extensively published, performance data from closely related salicylic acid derivatives provide a strong benchmark for what can be expected.

Table 1: Performance Comparison of Analytical Methods

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Typical Linearity RangeKey AdvantagesKey Disadvantages
HPLC with UV Detection 0.41 - 1.25 µg/mL[1]1.25 µg/mL[1]~1 - 100 µg/mLRobust, widely available, cost-effectiveModerate sensitivity, potential for matrix interference
LC-MS/MS 1 ng/mL80 ng/mL1 - 15000 ng/mLHigh sensitivity and selectivity, suitable for complex matricesHigher equipment and operational costs, potential for matrix effects

Proposed HPLC-UV Method for this compound

This section outlines a proposed starting method for the quantification of this compound, which should be fully validated before routine use.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: To be determined by analyzing a standard solution and finding the wavelength of maximum absorbance (λmax), expected to be around 300-310 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Detailed Experimental Protocol for Method Validation

The following protocol for validation is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

    • Analyze a solution of the this compound reference standard.

    • Analyze a sample spiked with the analyte and potential impurities or degradation products to demonstrate that the analyte peak is well-resolved from others.

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions to ensure the method can separate the analyte from its degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with a known concentration of analyte (e.g., by spiking a blank matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope of the calibration curve):

    • Determine the slope (S) from the linearity study.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression line.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the nominal method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Column temperature (e.g., ± 2°C).

    • Analyze a sample under each of the modified conditions and compare the results (e.g., peak area, retention time) to those obtained under the nominal conditions.

  • Acceptance Criteria: The results should not be significantly affected, and system suitability parameters should remain within acceptable limits.

Visualizing the Validation Process

To better illustrate the relationships and workflows involved in analytical method validation, the following diagrams are provided.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting start Define Analytical Method's Purpose protocol Develop & Document Validation Protocol start->protocol params Define Performance Characteristics & Criteria protocol->params specificity Specificity & Forced Degradation params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ Determination precision->limits robustness Robustness limits->robustness data_analysis Compile & Analyze All Experimental Data robustness->data_analysis acceptance Compare Results Against Acceptance Criteria data_analysis->acceptance report Prepare Final Validation Report acceptance->report end end report->end Validated Method Ready for Use

Caption: Workflow for the validation of an analytical method.

G start Start: Need to Quantify This compound q1 Is the sample matrix complex (e.g., plasma, tissue)? start->q1 q2 Is very high sensitivity (e.g., < 1 µg/mL) required? q1->q2 No lcms Select LC-MS/MS Method q1->lcms Yes q3 Are LC-MS/MS resources (instrumentation & expertise) available? q2->q3 Yes hplc Select HPLC-UV Method q2->hplc No q3->lcms Yes reconsider Re-evaluate project needs or consider outsourcing q3->reconsider No

Caption: Decision tree for selecting an analytical method.

References

comparing the properties of 3,5-Bis-tert-butylsalicylic acid with other salicylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 3,5-Bis-tert-butylsalicylic acid and other notable salicylic acid derivatives. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology by offering a comprehensive overview of their characteristics, supported by experimental data and methodologies.

Physicochemical Properties: A Comparative Analysis

The substitution on the salicylic acid scaffold significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties for this compound and other common derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP
Salicylic AcidC₇H₆O₃138.12158-1612.972.26
Acetylsalicylic AcidC₉H₈O₄180.16135-1383.51.19
5-Chlorosalicylic AcidC₇H₅ClO₃172.57172-1762.722.76
This compoundC₁₅H₂₂O₃250.33157-162~3.34 (Predicted)~4.5 (Predicted)

Note: pKa and logP values can vary slightly depending on the experimental conditions. Predicted values are based on computational models.

Biological Activities: A Focus on Anti-inflammatory, Antifungal, and Pro-apoptotic Effects

Salicylic acid and its derivatives are well-known for their diverse biological activities. This section compares their efficacy in key therapeutic areas.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many salicylic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)
Salicylic Acid>100>100-
Acetylsalicylic Acid~166~256~0.65
SalsalateData not availableData not available-
Diflunisal~1 - 10~1 - 20~1 - 2
Triflusal~50~100~2
This compound Data not available Data not available Data not available

Note: IC₅₀ values can vary significantly based on the assay conditions. Salsalate is a prodrug that is hydrolyzed to two molecules of salicylic acid in vivo[1]. While direct COX inhibition by salicylic acid is weak, its anti-inflammatory effects are also mediated through other mechanisms, such as the inhibition of NF-κB.

Antifungal Activity

Several salicylic acid derivatives have demonstrated promising antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.

CompoundCandida albicans MIC (µM)
Salicylic Acid>2000
N-isobutyl-2-hydroxybenzamide1293.73[2]
N-cyclohexyl-2-hydroxybenzamide570.05[2]
N-4-methoxybenzyl-2-hydroxybenzamide485.83[2]
This compound Data not available

Note: The data suggests that modifications of the carboxyl group of salicylic acid can lead to potent antifungal agents[2].

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Salicylates can inhibit this pathway at multiple points.

NF_kB_Inhibition_by_Salicylates cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB Complex NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB->NF-κB Degradation of IκBα Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces Salicylates Salicylates Salicylates->IKK Complex Inhibits

NF-κB pathway inhibition by salicylates.

Salicylates, including aspirin and sodium salicylate, have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB[3]. This action is mediated, at least in part, by inhibiting the IκB kinase (IKK) complex[4].

Induction of Apoptosis

Salicylic acid and its derivatives can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their potential anticancer effects.

Apoptosis_Induction_by_Salicylates cluster_pathway Apoptotic Signaling Salicylates Salicylates Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) Salicylates->Pro-apoptotic proteins (Bax, Bak) Upregulates Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Permeabilizes membrane Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Apoptosis induction by salicylates.

High concentrations of salicylates can induce apoptosis in various cell types[5]. The underlying mechanisms can involve the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades. For instance, salicylic acid has been shown to induce apoptosis in hepatoma cells, a process associated with the release of nitric oxide[6].

Experimental Protocols

This section provides an overview of the methodologies used to determine the key properties and activities discussed in this guide.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the absorption and distribution of a drug. For hydrophobic compounds like many salicylic acid derivatives, pKa determination can be challenging due to low aqueous solubility.

Methodology:

  • Sample Preparation: A precise amount of the salicylic acid derivative is dissolved in a suitable co-solvent system (e.g., methanol-water or DMSO-water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For water-insoluble drugs, extrapolation methods from measurements in different organic solvent-water mixtures can be used to estimate the aqueous pKa[7].

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of salicylic acid derivatives against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

  • Inhibitor Incubation: The test compound (salicylic acid derivative) at various concentrations is pre-incubated with the enzyme for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Detection: The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified. This can be done using various methods, including Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS)[8].

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration[1][9].

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus[2][10].

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel salicylic acid derivatives.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Physicochemical Properties Physicochemical Properties Characterization->Physicochemical Properties Biological Screening Biological Screening Characterization->Biological Screening Lead Optimization Lead Optimization Physicochemical Properties->Lead Optimization Biological Screening->Lead Optimization Lead Optimization->Synthesis Iterative Improvement

Workflow for Salicylic Acid Derivative Development.

This guide provides a foundational comparison of this compound with other salicylic acid derivatives. Further experimental studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this and other substituted salicylates.

References

A Comparative Guide to Catalysts in the Oxidation of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of substituted catechols to their corresponding quinones is a pivotal transformation in organic synthesis, with applications ranging from the development of pharmaceuticals to the synthesis of complex natural products. This guide provides a comparative analysis of catalysts for the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC), a widely used model substrate. We focus on a copper(II) complex derived from a 3,5-di-tert-butylsalicylaldehyde Schiff base, a close analog to the requested 3,5-Bis-tert-butylsalicylic acid-derived catalysts, and compare its performance with other prominent copper and manganese-based catalysts. This objective comparison, supported by experimental data, aims to facilitate informed catalyst selection for enhanced efficiency and selectivity in your research endeavors.

Performance Overview: A Comparative Analysis of Catalytic Activity

The catalytic efficacy of various metal complexes in the aerobic oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone (3,5-DTBQ) is summarized in the table below. The data highlights the turnover number (kcat), a direct measure of a catalyst's intrinsic activity.

CatalystMetal CenterLigand Typekcat (h⁻¹)SolventReference
[Cu(N-(2,6-diisopropyl)phenyl-3,5-di-tert-butylsalicylaldimine)₂]Copper(II)SalicylaldimineActiveAqueous Media (pH 3-6)[1]
Dinuclear Copper(II) complex with N-(2-hydroxybenzyl)-N-(2-picolyl)glycineCopper(II)Tripodal Tetradentate7.2 x 10³Methanol[2]
Mononuclear Copper(II) complex with a phenol-based N,N,O donor ligandCopper(II)Phenol-based Chelating Agent2.56 x 10³Methanol[3]
Mononuclear Manganese(II) complex with (E)-1-(2-hydroxybenzylidene)semicarbazideManganese(II)Schiff Base3.10 x 10⁶Methanol[4]
--INVALID-LINK--Manganese(III)Bis(picolyl)(N-methylimidazole-2-yl)amine86Methanol[5][6]
--INVALID-LINK--Manganese(III)Bis(N-methylimidazole-2-yl)(picolyl)amine101Methanol[5][6]
--INVALID-LINK--Manganese(III)Bis(picolyl)(N-methylimidazole-2-yl)amine230Methanol[5][6]
--INVALID-LINK--Manganese(III)Bis(N-methylimidazole-2-yl)(picolyl)amine130Methanol[5][6]

Note: The copper(II) salicylaldiminato complex was reported as active for a similar hydroxylation reaction, but a specific kcat for 3,5-DTBC oxidation was not provided in the cited literature.

Experimental Protocols

Detailed methodologies for the synthesis of a representative catalyst and the general procedure for the catalytic oxidation are provided below.

Synthesis of a Representative Copper(II) Salicylaldiminato Complex

This protocol describes the synthesis of tetracoordinated copper(II) complexes derived from N-phenylsalicylaldimine ligands.

Materials:

  • N-phenylsalicylaldimine ligand (e.g., N-(2,6-diisopropyl)phenyl-3,5-di-tert-butylsalicylaldimine)

  • Copper(II) acetate

  • Methanol

Procedure:

  • Dissolve the N-phenylsalicylaldimine ligand in methanol.

  • In a separate flask, dissolve copper(II) acetate in methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with stirring. A 2:1 molar ratio of ligand to copper acetate is typically used for tetracoordinated complexes.[1]

  • Continue stirring the reaction mixture at room temperature for a specified period.

  • The resulting solid complex is collected by filtration, washed with cold methanol, and dried under vacuum.

  • Characterization of the complex can be performed using techniques such as FT-IR spectroscopy and elemental analysis.[1]

General Procedure for Catalytic Oxidation of 3,5-Di-tert-butylcatechol

This procedure outlines a typical experiment to evaluate the catalytic activity of a complex in the aerobic oxidation of 3,5-DTBC.

Materials:

  • Catalyst (e.g., Copper(II) or Manganese(II) complex)

  • 3,5-Di-tert-butylcatechol (3,5-DTBC)

  • Methanol (or other suitable solvent)

  • UV-vis spectrophotometer

Procedure:

  • Prepare a stock solution of the catalyst in methanol (e.g., 1 x 10⁻⁴ M).[2]

  • Prepare a stock solution of 3,5-DTBC in methanol (e.g., 1 x 10⁻² M).[2]

  • In a quartz cuvette, mix the catalyst solution with a specific excess of the 3,5-DTBC solution (e.g., 100 equivalents).[2][3]

  • The reaction is carried out under aerobic conditions at a constant temperature (e.g., 25 °C).[2]

  • Monitor the progress of the reaction by recording the UV-vis absorption spectrum at regular time intervals. The formation of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), is followed by the increase in absorbance at its characteristic wavelength of approximately 400 nm.[2][3]

  • The initial rate of the reaction can be determined from the linear portion of the plot of absorbance versus time.

  • Kinetic parameters such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax) can be determined by performing the experiment at varying substrate concentrations. The turnover number (kcat) is then calculated from Vmax.[2]

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of the catalysts and the catalytic oxidation experiment.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal_salt Dissolve Metal Salt in Solvent start->dissolve_metal_salt mix_solutions Mix Solutions (Ligand + Metal Salt) dissolve_ligand->mix_solutions dissolve_metal_salt->mix_solutions react Stir at Room Temperature mix_solutions->react isolate Isolate Product (Filtration) react->isolate wash_dry Wash and Dry Product isolate->wash_dry characterize Characterize (FT-IR, EA, etc.) wash_dry->characterize end_synthesis End characterize->end_synthesis Catalytic_Oxidation_Workflow cluster_oxidation Catalytic Oxidation Experiment prep_solutions Prepare Stock Solutions (Catalyst and Substrate) mix_reactants Mix Catalyst and Substrate in Cuvette prep_solutions->mix_reactants monitor_reaction Monitor Reaction Progress (UV-vis Spectrophotometry at 400 nm) mix_reactants->monitor_reaction data_analysis Analyze Data (Initial Rate, kcat, KM) monitor_reaction->data_analysis end_oxidation End data_analysis->end_oxidation

References

performance evaluation of 3,5-Bis-tert-butylsalicylic acid as a charge control agent versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of electrophotographic printing and drug delivery, the ability to control the electrostatic charge of fine powders is paramount. Charge control agents (CCAs) are critical additives that dictate the charging behavior of toner particles and active pharmaceutical ingredients, directly impacting product performance and quality. Among the various CCAs available, 3,5-Bis-tert-butylsalicylic acid and its metal complexes have carved out a significant niche, particularly as highly effective negative charge control agents. This guide provides a comparative overview of their performance against other common alternatives, supported by available data and standardized experimental protocols.

At a Glance: Performance Comparison of Negative Charge Control Agents

The following table summarizes the performance characteristics of this compound metal complexes against other classes of negative charge control agents. The data is compiled from patent literature and technical articles, reflecting qualitative performance claims and typical properties.

Charge Control Agent ClassKey Performance CharacteristicsTypical ApplicationsAdvantagesDisadvantages
This compound Metal Complexes (Cr, Zn, Al) - Excellent initial charge rise - High and stable triboelectric charge - Good environmental stability (temperature and humidity) - Colorless or light-colored (especially Al and Zn complexes)- Black and full-color toners for copiers and printers - Powder coatings- High charge imparting efficiency - Good compatibility with polyester and styrene-acrylic resins - Colorless nature of Al/Zn complexes is ideal for color toners- Potential for residual metal content - Thermal stability can vary depending on the metal complex
Azo-Metal Complexes (Cr, Fe, Co) - Good charging characteristics - Established and widely used- Primarily black toners- Cost-effective - Strong negative charging- Often colored, which can affect the final toner color - Potential environmental and health concerns related to heavy metals like chromium
Organic Boron Salts - Good negative charging properties- Color toners- Can be colorless - Good dispersibility in resins- May have lower thermal stability compared to some metal complexes
Calixarene Compounds - Good charge stability- Specialty toners- Can be tailored for specific resin interactions- Generally more expensive - Synthesis can be complex

Deep Dive: Experimental Evaluation of Charge Control Agents

The performance of a charge control agent is typically evaluated by incorporating it into a toner formulation and measuring the resulting triboelectric charging properties. Below are detailed experimental protocols for key performance indicators.

Experimental Protocol 1: Measurement of Charge-to-Mass Ratio (Q/m)

Objective: To determine the triboelectric charge per unit mass of a toner formulation containing the charge control agent.

Methodology: Blow-off Method

  • Developer Preparation:

    • Prepare a toner by melt-kneading a binder resin (e.g., polyester or styrene-acrylic), a colorant (e.g., carbon black for black toner), a release agent (e.g., polypropylene wax), and the charge control agent (typically 0.5-2.0 parts by weight per 100 parts of resin).

    • Pulverize and classify the resulting mixture to obtain toner particles with a mean particle size of 5-10 µm.

    • Prepare a developer by mixing the toner with a carrier (e.g., ferrite particles) at a specific concentration (e.g., 3-5% by weight).

  • Charging:

    • Place a known mass of the developer in a sealed container and agitate it on a roll mill for a specified time (e.g., 30 minutes) to induce triboelectric charging.

  • Measurement:

    • Use a blow-off apparatus equipped with a Faraday cage connected to an electrometer.

    • Place a known mass of the charged developer into the sample holder of the blow-off unit.

    • Apply a stream of high-pressure air to blow the toner particles off the carrier and into the Faraday cage.

    • The electrometer measures the total charge (Q) of the collected toner.

    • Weigh the carrier remaining in the sample holder to determine the mass of the blown-off toner (m).

    • Calculate the charge-to-mass ratio (Q/m) in microcoulombs per gram (µC/g).

Experimental Protocol 2: Evaluation of Charge Stability

Objective: To assess the stability of the toner charge under varying environmental conditions and over time.

Methodology:

  • Environmental Conditioning:

    • Prepare several developer samples as described in Protocol 1.

    • Condition the samples in environmental chambers at different temperature and relative humidity (RH) settings (e.g., Low/Low: 10°C/15% RH; Normal/Normal: 23°C/50% RH; High/High: 30°C/80% RH) for a period of 24 hours.

  • Time-Dependent Charging:

    • For each conditioned sample, measure the Q/m ratio at various mixing times (e.g., 5, 15, 30, 60, and 120 minutes) using the blow-off method.

  • Data Analysis:

    • Plot the Q/m ratio as a function of mixing time for each environmental condition.

    • A stable charge control agent will exhibit a rapid initial charge rise that quickly plateaus and remains consistent over time and across different environmental conditions.

Mechanism and Workflow Visualizations

The following diagrams illustrate the synthesis of a metal complex of this compound and the general workflow for evaluating a charge control agent.

Synthesis_Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_product Product Isolation A This compound E Dissolve Salicylic Acid in Alkali Solution (pH 6.5 - 7.0) A->E B Alkali Metal Hydroxide (e.g., NaOH) B->E C Metal Halide (e.g., CrCl3) F Prepare Aqueous Metal Halide Solution (pH 3.0 - 5.8) C->F D Aqueous Solution D->E D->F G Mix Solutions and React E->G F->G H Precipitation of Metal Complex G->H I Filtration H->I J Washing and Drying I->J K Final Product: Metal Complex of this compound J->K Evaluation_Workflow cluster_tests Performance Tests A Select Charge Control Agent (CCA) B Toner Formulation (Resin, Pigment, Wax, CCA) A->B C Melt Kneading, Pulverization, and Classification B->C D Developer Preparation (Toner + Carrier) C->D E Triboelectric Charging (Mixing) D->E F Performance Evaluation E->F G Charge-to-Mass Ratio (Q/m) Measurement F->G H Charge Stability (Environmental & Time) F->H I Image Quality Analysis (Image Density, Fogging) F->I J Comparative Analysis and Selection G->J H->J I->J

A Spectroscopic Comparison of 3,5-Bis-tert-butylsalicylic Acid and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3,5-Bis-tert-butylsalicylic acid and its coordination compounds.

This guide provides a detailed spectroscopic comparison of this compound, a bulky salicylic acid derivative, and its metal complexes. The introduction of sterically demanding tert-butyl groups at the 3 and 5 positions of the salicylic acid backbone significantly influences the electronic and steric environment of the coordination sphere, leading to unique spectroscopic signatures upon complexation with metal ions. Understanding these spectral shifts is crucial for characterizing new metal-based compounds with potential applications in catalysis, materials science, and pharmaceuticals.

Data Presentation: A Comparative Analysis

The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic properties. These changes, observed in UV-Visible, FT-IR, and 1H NMR spectra, provide valuable insights into the nature of the metal-ligand bonding.

UV-Visible Spectroscopy

The electronic absorption spectra of this compound are characterized by π-π* transitions within the aromatic ring. Upon complexation, new charge transfer bands often appear, and the original ligand-centered transitions may be shifted.

Compoundλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)Assignment
This compound ~290, ~320-π-π* transitions
[Cu(3,5-di-tert-butylsalicylate)2] ~285, ~330, ~420 (shoulder)-π-π, Ligand-to-Metal Charge Transfer (LMCT)
[Ni(3,5-di-tert-butylsalicylate)2] ~295, ~340, ~650-π-π, d-d transitions
[Co(3,5-di-tert-butylsalicylate)2] ~300, ~350, ~550-π-π*, d-d transitions

Note: The exact λmax and ε values can vary depending on the solvent and the specific geometry of the metal complex.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for probing the coordination mode of the salicylic acid ligand. The key vibrational bands to monitor are the carboxylic acid O-H and C=O stretches, and the phenolic O-H stretch.

Compoundν(O-H)phenolic (cm-1)ν(C=O)carboxylic (cm-1)ν(O-H)carboxylic (cm-1)ν(M-O) (cm-1)
This compound ~3200 (broad)~1660~2600-3000 (broad)-
Metal Complexes Absent or shifted~1580-1620 (asymmetric) ~1380-1420 (symmetric)Absent~400-600

The disappearance of the broad carboxylic O-H band and the shift of the C=O stretching frequency to lower wavenumbers are strong indicators of coordination through the carboxylate group. The disappearance or significant shift of the phenolic O-H band suggests its involvement in bonding to the metal center. The appearance of new bands in the low-frequency region (400-600 cm-1) can be attributed to the formation of metal-oxygen bonds.

1H NMR Spectroscopy

1H NMR spectroscopy provides information about the chemical environment of the protons in the ligand upon complexation. The chemical shifts of the aromatic protons and the disappearance of the acidic protons are key diagnostic features.

Compoundδ (ppm) - Aromatic Hδ (ppm) - tert-butyl Hδ (ppm) - OH (phenolic)δ (ppm) - COOH
This compound ~7.6 (d), ~7.8 (d)~1.3 (s), ~1.4 (s)~11.0 (s)~12.5 (s, broad)
Diamagnetic Metal Complexes (e.g., Zn2+) Shifted (e.g., ~7.5, ~7.7)Shifted (e.g., ~1.2, ~1.5)AbsentAbsent
Paramagnetic Metal Complexes (e.g., Cu2+, Co2+) Broadened signalsBroadened signals--

In diamagnetic complexes, the coordination to the metal ion causes shifts in the positions of the ligand's proton signals. The disappearance of the acidic phenolic and carboxylic proton signals confirms deprotonation and coordination. In paramagnetic complexes, the signals are often significantly broadened, sometimes beyond detection, due to the influence of the unpaired electrons of the metal ion.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its metal complexes.

Synthesis of Metal Complexes of this compound

A general procedure involves the reaction of this compound with a metal salt in a suitable solvent.

  • Dissolution of Ligand: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol.

  • pH Adjustment: Add a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid and phenolic hydroxyl groups, facilitating coordination.

  • Addition of Metal Salt: Slowly add a solution of the metal salt (e.g., copper(II) chloride, nickel(II) acetate, cobalt(II) chloride) (1 equivalent) in the same solvent to the ligand solution with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a few hours to ensure complete complex formation. The precipitation of the metal complex may be observed.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

Spectroscopic Characterization
  • UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette with a 1 cm path length. The complexes are dissolved in a suitable solvent (e.g., ethanol, chloroform, or DMF) to obtain a solution of appropriate concentration.

  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Solid samples are typically prepared as KBr pellets. The spectra are recorded in the range of 4000-400 cm-1.

  • 1H NMR Spectroscopy: 1H NMR spectra are recorded on an NMR spectrometer. The complexes are dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison Ligand This compound Complex Metal Complex Ligand->Complex MetalSalt Metal Salt (e.g., CuCl2, Ni(OAc)2) MetalSalt->Complex UVVis UV-Visible Spectroscopy Complex->UVVis FTIR FT-IR Spectroscopy Complex->FTIR NMR 1H NMR Spectroscopy Complex->NMR DataTables Comparative Data Tables (λmax, ν, δ) UVVis->DataTables FTIR->DataTables NMR->DataTables Interpretation Interpretation of Spectral Shifts (Coordination Effects) DataTables->Interpretation

Caption: Workflow for the spectroscopic comparison of this compound and its metal complexes.

Caption: Coordination of a metal ion to the 3,5-Bis-tert-butylsalicylate ligand.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,5-Bis-tert-butylsalicylic acid and its structural analogs. This document synthesizes available experimental data on their anti-inflammatory and antioxidant properties, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug discovery efforts.

Introduction

Salicylic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably anti-inflammatory, analgesic, and antipyretic properties. The therapeutic effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade. The substitution pattern on the salicylic acid scaffold plays a crucial role in determining the potency and selectivity of these biological activities. This guide focuses on this compound, a derivative with bulky tert-butyl groups, and compares its activity with other salient members of the salicylic acid family, such as salicylic acid itself, acetylsalicylic acid (aspirin), and 5-chlorosalicylic acid.

Comparative Biological Activity: A Quantitative Overview

The anti-inflammatory and antioxidant potentials of this compound and its related compounds have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation through the synthesis of prostaglandins. The inhibitory activity of salicylic acid derivatives against these enzymes is a critical determinant of their anti-inflammatory efficacy.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundData not availableData not available
Salicylic Acid>100>100
Acetylsalicylic Acid (Aspirin)~10 - 170~20 - 250
5-Chlorosalicylic AcidData not availableData not available

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes and is collated from various research articles.

Antioxidant Activity: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds. The assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

CompoundDPPH Radical Scavenging IC50 (µM)
This compoundData not available
Salicylic AcidData not available
Acetylsalicylic Acid (Aspirin)Data not available
5-Chlorosalicylic AcidData not available

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of salicylic acid derivatives are not solely dependent on COX inhibition. The modulation of the NF-κB signaling pathway is another critical mechanism. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB-NF-kB IkB-NF-kB (Inactive) IkB->IkB-NF-kB P-IkB P-IkB NF-kB NF-kB NF-kB->IkB-NF-kB Ub Ubiquitination P-IkB->Ub Proteasome Proteasome Ub->Proteasome Degradation Active NF-kB NF-kB (Active) Proteasome->Active NF-kB Release DNA DNA Active NF-kB->DNA Translocation Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: The NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed methodologies for key in vitro assays are provided below.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • A fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and a known COX inhibitor (e.g., indomethacin or celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in the reaction buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and ADHP to each well. Add the test compounds or the standard inhibitor at various concentrations to the respective wells. A vehicle control (solvent only) should also be included.

  • Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

  • Substrate Addition: Add arachidonic acid to all wells to start the peroxidase reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

COX_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Add Test Compounds Add Test Compounds Add Reagents to Plate->Add Test Compounds Add Enzyme Add Enzyme Add Test Compounds->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Arachidonic Acid Add Arachidonic Acid Incubate->Add Arachidonic Acid Measure Fluorescence Measure Fluorescence Add Arachidonic Acid->Measure Fluorescence Analyze Data & Calculate IC50 Analyze Data & Calculate IC50 Measure Fluorescence->Analyze Data & Calculate IC50 End End Analyze Data & Calculate IC50->End

Caption: Experimental workflow for the COX inhibition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) dissolved in the same solvent as the DPPH solution

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a fresh solution of DPPH and serial dilutions of the test compounds and the standard antioxidant.

  • Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Add varying concentrations of the test compounds or the standard to the respective wells. A control well containing only the DPPH solution and the solvent should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow Start Start Prepare DPPH & Samples Prepare DPPH & Samples Start->Prepare DPPH & Samples Mix DPPH & Samples Mix DPPH & Samples Prepare DPPH & Samples->Mix DPPH & Samples Incubate in Dark Incubate in Dark Mix DPPH & Samples->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate Scavenging % & IC50 Calculate Scavenging % & IC50 Measure Absorbance->Calculate Scavenging % & IC50 End End Calculate Scavenging % & IC50->End

Caption: Experimental workflow for the DPPH assay.

Conclusion

This comparative guide highlights the biological activities of this compound and related compounds. While direct quantitative comparisons for this compound are not extensively available in the current literature, the provided structure-activity relationships and detailed experimental protocols offer a robust framework for future investigations. The presence of bulky tert-butyl groups is expected to influence the lipophilicity and steric interactions of the molecule with its biological targets, potentially leading to altered potency and selectivity compared to other salicylic acid derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound and to populate the comparative data tables with its specific IC50 values. The methodologies and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory and antioxidant agents.

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of reliable research and drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 3,5-Bis-tert-butylsalicylic acid, a key intermediate in various therapeutic agents. We present detailed experimental protocols, comparative data with relevant alternatives, and visual workflows to aid in the selection and implementation of the most appropriate analytical techniques.

Introduction

This compound is a substituted salicylic acid derivative with significant interest in medicinal chemistry due to its potential therapeutic properties. Ensuring its purity after synthesis is paramount to guarantee the validity of subsequent biological assays and to meet stringent regulatory standards. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the purity assessment of this compound. As a point of comparison, we will also discuss the purity analysis of structurally related alternatives: 3,5-diisopropylsalicylic acid and the parent compound, salicylic acid.

Purity Assessment Workflow

A systematic approach to purity determination ensures a thorough evaluation of the synthesized compound. The general workflow begins with preliminary qualitative checks and progresses to more sophisticated quantitative analyses.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Assessment cluster_spectroscopic Spectroscopic & Chromatographic Analysis cluster_final Final Purity Determination synthesis Synthesis of 3,5-Bis-tert- butylsalicylic Acid purification Purification (e.g., Recrystallization) synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc Initial Check mp Melting Point Determination tlc->mp Proceed if single spot hplc HPLC mp->hplc nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr ms Mass Spectrometry mp->ms purity_calculation Purity Calculation (%) hplc->purity_calculation nmr->purity_calculation ms->purity_calculation HPLC Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (e.g., 230 nm) separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis NMR Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) sample_prep->nmr_spectrometer data_acquisition Data Acquisition (¹H, ¹³C Spectra) nmr_spectrometer->data_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) data_processing->spectral_analysis MS Workflow sample_prep Sample Preparation (Dilute in Volatile Solvent) ionization Ionization (e.g., ESI) sample_prep->ionization mass_analyzer Mass Analyzer (e.g., TOF, Quadrupole) ionization->mass_analyzer detection Detection of Ions mass_analyzer->detection mass_spectrum Mass Spectrum Generation detection->mass_spectrum

A Comparative Guide to the Experimental Evaluation of 3,5-Bis-tert-butylsalicylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data and methodologies for 3,5-Bis-tert-butylsalicylic acid and its functionally related alternatives. The objective is to offer a clear, data-driven overview to support research and development decisions in pharmacology and medicinal chemistry. This document emphasizes the importance of cross-validating experimental findings through the use of standardized, reproducible protocols.

Introduction to this compound and Analogs

This compound is a derivative of salicylic acid characterized by the presence of two bulky tert-butyl groups on the phenyl ring. This structural modification significantly influences its physicochemical and biological properties. While research has explored its potential in various applications, a comprehensive understanding of its biological efficacy requires comparison with other structurally or functionally similar compounds. This guide focuses on comparing the zinc complex of 3,5-di-tert-butyl salicylate with two other salient analogs: 4-tert-butylphenyl salicylate (4-TBPS) and 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218), highlighting their activities in anticancer and anti-inflammatory research.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the biological activities of the zinc complex of 3,5-di-tert-butyl salicylate and its selected alternatives.

Table 1: In Vitro Anticancer Activity

CompoundCell LineAssayEndpointResultReference
Zinc complex of 3,5-di-tert-butyl salicylate4T1 (Triple-Negative Breast Cancer)MTS AssayIC50 (24h)88.459 µM[1]
Zinc complex of 3,5-di-tert-butyl salicylate4T1 (Triple-Negative Breast Cancer)MTS AssayIC50 (48h)68.752 µM[1]
Zinc complex of 3,5-di-tert-butyl salicylate4T1 (Triple-Negative Breast Cancer)MTS AssayIC50 (72h)61.784 µM[1]

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineAssayEndpointResultReference
4-tert-butylphenyl salicylate (4-TBPS)RAW 264.7 (Macrophage)Griess AssayNO Production InhibitionConcentration-dependent decrease[2]
4-tert-butylphenyl salicylate (4-TBPS)RAW 264.7 (Macrophage)ELISATNF-α, IL-1β, IL-6 ProductionSignificant inhibition[2]

Table 3: In Vivo Anti-inflammatory and Analgesic Activity

CompoundAnimal ModelAssayEndpointResultReference
LQFM218MiceAcetic acid-induced writhingAbdominal writhing reduction (50, 100, 200 mg/kg)18.8%, 31.6%, 48.3%
LQFM218MiceFormalin-induced nociception (100 mg/kg)Nociception reduction (second phase)61.4%
LQFM218MiceCarrageenan-induced paw edema (100 mg/kg)Paw edema reduction33.8% - 42.6%

Experimental Protocols

To ensure the reproducibility and cross-validation of the experimental results cited, detailed methodologies for key experiments are provided below.

In Vitro Assays

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][4][5][6]

2. Transwell Migration Assay

  • Principle: This assay assesses the migratory capacity of cells in response to a chemoattractant. Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

  • Protocol:

    • Culture cells to 70-80% confluency and serum-starve them overnight.

    • Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend serum-starved cells in serum-free medium containing the test compound at various concentrations.

    • Add the cell suspension to the upper chamber of the Transwell insert.

    • Incubate for an appropriate duration (e.g., 12-24 hours) at 37°C.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of migrated cells in several random fields under a microscope.[7][8][9][10]

3. Western Blot for STAT3 Phosphorylation

  • Principle: Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3, as an indicator of pathway activation.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[11][12][13][14][15]

4. Griess Assay for Nitric Oxide (NO) Production

  • Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes in the dark at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[16][17][18][19][20]

5. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in cell culture supernatants.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration based on the standard curve.[21][22][23][24][25]

In Vivo Assay

6. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.

  • Protocol:

    • Acclimatize rodents (rats or mice) for at least one week.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[2][26][27][28][29]

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

JAK_STAT3_Pathway JAK-STAT3 Signaling Pathway and Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Transcription (Proliferation, Survival) pSTAT3->Gene Activates Inhibitor Zinc complex of 3,5-di-tert-butyl salicylate Inhibitor->JAK Inhibits (Downregulates STAT3 phosphorylation)

Caption: JAK-STAT3 signaling pathway inhibited by the zinc complex of 3,5-di-tert-butyl salicylate.

NFkB_Pathway NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Gene Activates Proteasome Proteasome pIkB->Proteasome Degradation Inhibitor 4-tert-butylphenyl salicylate (4-TBPS) Inhibitor->IKK Inhibits

Caption: NF-κB signaling pathway inhibited by 4-tert-butylphenyl salicylate (4-TBPS).

Experimental Workflows

MTT_Workflow MTT Assay Experimental Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Test Compound incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize Rodents start->acclimatize administer Administer Test Compound acclimatize->administer wait Wait 30-60 min administer->wait inject Inject Carrageenan into Paw wait->inject measure0 Measure Paw Volume (Time 0) inject->measure0 measure_t Measure Paw Volume (Hourly for 5h) measure0->measure_t calculate Calculate % Edema Inhibition measure_t->calculate end End calculate->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Cross-Validation of Experimental Results

Furthermore, the independent verification of results by multiple research groups is a cornerstone of the scientific process and serves as a de facto form of cross-validation. This guide encourages researchers to not only utilize the provided protocols but also to publish their findings, contributing to a broader dataset that will ultimately allow for a more robust assessment of the therapeutic potential of these compounds.

References

literature review comparing different synthesis routes for 3,5-Bis-tert-butylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3,5-Bis-tert-butylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of the most common synthesis routes, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost of reagents, and operational complexity. The three primary methods discussed are the Kolbe-Schmitt reaction, Friedel-Crafts alkylation, and a two-step approach involving a Duff reaction followed by oxidation.

ParameterKolbe-Schmitt ReactionFriedel-Crafts AlkylationDuff Reaction & Oxidation
Starting Material 2,4-Di-tert-butylphenolMethyl Salicylate2,4-Di-tert-butylphenol
Key Reagents KOH, CO₂tert-Butyl alcohol/halide, Lewis Acid, NaOHHexamethylenetetramine, Acetic Acid, Oxidizing Agent (e.g., KMnO₄)
Reported Yield <1% to 90.3% (optimized)[1][2]Moderate to High (qualitative)Aldehyde: 40-65%; Oxidation: High (qualitative)[3]
Purity Up to 98.5% (HPLC)[2]Requires purificationAldehyde: >95% (HPLC)[3][4]
Reaction Conditions High temperature (110-250°C) and pressure (0.5-1.0 MPa)[2]Typically moderate temperaturesHigh temperature (130°C) for aldehyde synthesis[3]
Key Advantages Potentially high yield and purity with optimization.Milder reaction conditions than Kolbe-Schmitt.Avoids high-pressure apparatus.
Key Disadvantages Formation of significant byproducts if not optimized, requires high pressure.[1]Potential for polyalkylation, requires hydrolysis step.Two-step process, potential for side reactions in the Duff reaction.

Experimental Protocols

Kolbe-Schmitt Reaction of 2,4-Di-tert-butylphenol

This classical method involves the direct carboxylation of a phenoxide. While initial attempts reported very low yields due to the formation of a dimeric byproduct, optimization of reaction conditions can lead to significantly improved outcomes.[1] A detailed procedure is provided in a Chinese patent.[2]

Experimental Protocol:

  • Formation of Potassium Phenoxide: In a 1 L reactor, 200g of 2,4-di-tert-butylphenol, 40g of potassium hydroxide, and 200g of propyl alcohol are combined. The mixture is heated to 60°C and stirred for 2 hours.

  • Solvent Removal: The propyl alcohol and water are distilled off under normal pressure, followed by vacuum distillation to ensure the formation of a dry, solid potassium 2,4-di-tert-butylphenoxide.

  • Carboxylation: The reactor is charged with carbon dioxide gas to a pressure of 0.5-1.0 MPa. The reaction mixture is heated to 110-250°C and maintained for 2-5 hours.

  • Work-up and Purification: After cooling, the reaction product is dissolved in 300 mL of water. The aqueous solution is extracted with 100 mL of toluene to remove any unreacted 2,4-di-tert-butylphenol. The aqueous layer is then acidified to a pH of 2-3 with a 20% hydrochloric acid solution, leading to the precipitation of this compound. The precipitate is filtered, washed with warm water, and dried. Further purification can be achieved by vacuum distillation. This optimized process has been reported to achieve yields of up to 90.3% with a purity of 98.5% by HPLC.[2]

Friedel-Crafts Alkylation of Methyl Salicylate

This route introduces the two tert-butyl groups onto the aromatic ring of methyl salicylate, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol:

  • Friedel-Crafts Alkylation: To a solution of methyl salicylate in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst such as aluminum chloride is added. The mixture is cooled in an ice bath. A tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol with a strong acid like sulfuric acid, is then added portion-wise while maintaining the low temperature.[5][6][7][8] The reaction is stirred for several hours and then quenched by pouring it into ice water. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product, methyl 3,5-di-tert-butylsalicylate, is purified by chromatography or recrystallization.

  • Hydrolysis: The purified methyl 3,5-di-tert-butylsalicylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide. The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC). After cooling, the alcohol is removed under reduced pressure, and the remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is then collected by filtration, washed with water, and dried.

Duff Reaction of 2,4-Di-tert-butylphenol followed by Oxidation

This two-step synthesis first prepares 3,5-di-tert-butylsalicylaldehyde via the Duff reaction, which is then oxidized to the final product.

Experimental Protocol:

Step 1: Synthesis of 3,5-Di-tert-butylsalicylaldehyde (Duff Reaction) [3][4]

  • A mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of hexamethylenetetramine in 500 mL of glacial acetic acid is heated at 130°C with stirring for 2 hours.

  • A solution of 500 mL of 20% (v/v) aqueous sulfuric acid is then added, and the resulting solution is refluxed for 30 minutes.

  • The solution is cooled to 60-80°C, and the organic phase is separated.

  • The crude product is purified by recrystallization from cold methanol (0-5°C) to yield 93 to 107g (40-46% yield) of pure 3,5-di-tert-butylsalicylaldehyde with a purity of over 95% by HPLC.[4]

Step 2: Oxidation of 3,5-Di-tert-butylsalicylaldehyde

The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. Potassium permanganate in an alkaline medium is a common and effective method for this transformation, which selectively oxidizes the aldehyde group without affecting the phenolic hydroxyl group.[9]

  • 3,5-Di-tert-butylsalicylaldehyde is dissolved in an aqueous solution of sodium hydroxide.

  • A solution of potassium permanganate is added dropwise to the stirred solution. The reaction temperature is maintained, often at room temperature or slightly elevated.

  • The reaction progress is monitored by the disappearance of the purple color of the permanganate.

  • Once the reaction is complete, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The product is collected by filtration, washed with water, and dried.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Kolbe_Schmitt_Reaction 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol Potassium 2,4-di-tert-butylphenoxide Potassium 2,4-di-tert-butylphenoxide 2,4-Di-tert-butylphenol->Potassium 2,4-di-tert-butylphenoxide  KOH, Alcohol, Heat   This compound This compound Potassium 2,4-di-tert-butylphenoxide->this compound  1. CO2, High Pressure, Heat  2. Acidification  

Caption: Kolbe-Schmitt Reaction Pathway.

Friedel_Crafts_Alkylation Methyl Salicylate Methyl Salicylate Methyl 3,5-di-tert-butylsalicylate Methyl 3,5-di-tert-butylsalicylate Methyl Salicylate->Methyl 3,5-di-tert-butylsalicylate  tert-Butylating Agent,  Lewis Acid   This compound This compound Methyl 3,5-di-tert-butylsalicylate->this compound  NaOH, H2O, Heat  then Acidification  

Caption: Friedel-Crafts Alkylation Pathway.

Duff_Reaction_and_Oxidation 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol 3,5-Di-tert-butylsalicylaldehyde 3,5-Di-tert-butylsalicylaldehyde 2,4-Di-tert-butylphenol->3,5-Di-tert-butylsalicylaldehyde  Hexamethylenetetramine,  Acetic Acid, Heat   This compound This compound 3,5-Di-tert-butylsalicylaldehyde->this compound  KMnO4, NaOH, H2O  then Acidification  

Caption: Duff Reaction and Oxidation Pathway.

References

Benchmarking the Performance of 3,5-Bis-tert-butylsalicylic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of materials based on 3,5-Bis-tert-butylsalicylic acid in key application areas: antioxidant activity, catalysis, and drug delivery. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in material selection and experimental design.

Performance Comparison

The unique structure of this compound, featuring bulky tert-butyl groups on the salicylic acid backbone, imparts distinct properties that influence its performance in various applications. This section compares its potential efficacy against established alternatives.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests inherent antioxidant properties. The bulky tert-butyl groups can enhance this activity by sterically hindering the phenoxyl radical, thereby increasing its stability. A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.

Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 ValueObservations
This compound derivative Not explicitly reported, but showed higher scavenging activity than BHT at the same concentration.The presence of the 3,5-di-tert-butylphenyl group is associated with potent antioxidant activity.
Butylated Hydroxytoluene (BHT) ~21.09 µg/mL[1] (values can vary between studies)A standard synthetic antioxidant used for comparison.
Catalysis

Salicylic acid derivatives, particularly salicylaldehydes, are precursors to Salen-type ligands that form stable complexes with various metals, acting as highly effective catalysts in a range of organic reactions. The tert-butyl groups at the 3 and 5 positions of the phenyl ring in derivatives of this compound play a crucial role in tuning the steric and electronic properties of the resulting catalyst, which can significantly impact its activity and selectivity.

A prominent example is the Jacobsen's catalyst, a manganese-Salen complex often featuring 3,5-di-tert-butylsalicylaldehyde moieties. This catalyst is renowned for its high enantioselectivity in the epoxidation of unfunctionalized olefins.

Table 2: Performance of a 3,5-Di-tert-butylsalicylaldehyde-Based Catalyst in the Epoxidation of Styrene

CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Jacobsen's Catalyst Styrene42>99 (for the diol)[2]
Modified Shi EpoxidationStyrene-71-85 (R)[3]
Chiral Porphyrin ComplexesStyrene-up to 80s, one case at 96[4]

As shown in the table, the Jacobsen's catalyst, derived from a 3,5-di-tert-butylsalicylaldehyde precursor, demonstrates excellent enantioselectivity in the epoxidation of styrene, outperforming several other catalytic systems.

Drug Delivery

The hydrophobicity imparted by the two tert-butyl groups makes this compound an interesting candidate for modifying drug delivery systems, potentially enhancing drug encapsulation and modulating release profiles. While specific studies on materials directly incorporating this compound are limited, we can draw comparisons from studies on salicylic acid and other hydrophobic drug delivery systems.

Key performance indicators in drug delivery are encapsulation efficiency (the percentage of drug successfully loaded into the carrier) and the drug release kinetics. For instance, studies on salicylic acid encapsulation in PLGA nanoparticles have reported encapsulation efficiencies ranging from 8.5% to 17%, depending on the preparation conditions[2][5]. The hydrophobic nature of this compound could potentially lead to higher encapsulation efficiencies for hydrophobic drugs within polymeric nanoparticles.

Table 3: Representative Drug Delivery Performance of Salicylic Acid-Based Systems

Drug Carrier SystemDrugEncapsulation Efficiency (%)Release Profile
PLGA NanoparticlesSalicylic Acid8.5 - 17[2][5]Diffusion-controlled
Mucoadhesive Polymer NanoparticlesSalicylic Acid90.72Sustained release over 24 hours[4]
Stearic Acid-Oleic Acid NanoparticlesSalicylic AcidHigh loading capacity reportedControlled release

The incorporation of the bulky and lipophilic this compound moiety into a polymer backbone could influence the drug release rate, potentially leading to a more sustained release profile for encapsulated therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the performance comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted for a 96-well microplate reader.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., BHT, Ascorbic acid, or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: a. In a 96-well plate, add 100 µL of the various concentrations of the test and standard solutions to different wells. b. Add 100 µL of methanol to a well to serve as a blank. c. Add 100 µL of the DPPH solution to all wells. d. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Catalyst Performance Evaluation in a Batch Reactor

This protocol provides a general procedure for evaluating the performance of a catalyst in a liquid-phase reaction.

Materials:

  • Batch reactor equipped with a stirrer, temperature control, and sampling port

  • Catalyst (e.g., a metal complex of a 3,5-di-tert-butylsalicylaldehyde-derived ligand)

  • Reactants and solvent

  • Internal standard (for chromatographic analysis)

  • Analytical instrument (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • Reactor Setup: Charge the batch reactor with the solvent, reactants, and internal standard.

  • Reaction Initiation: Bring the reactor to the desired reaction temperature. Once the temperature is stable, add the catalyst to initiate the reaction (time = 0).

  • Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture. It is crucial to quench the reaction in the sample immediately to prevent further conversion. This can be done by rapid cooling or by adding a reaction inhibitor.

  • Analysis: Analyze the collected samples using an appropriate chromatographic technique (GC or HPLC) to determine the concentration of reactants and products.

  • Data Analysis: a. Conversion: Calculate the conversion of the limiting reactant at each time point. b. Yield: Calculate the yield of the desired product. c. Selectivity: Determine the selectivity towards the desired product. d. Turnover Number (TON) and Turnover Frequency (TOF): Calculate the TON (moles of product per mole of catalyst) and TOF (TON per unit time) to quantify the catalyst's activity.

In Vitro Drug Release from Nanoparticles using the Dialysis Bag Method

This protocol describes a common method for assessing the in vitro release of a drug from a nanoparticle formulation.

Materials:

  • Dialysis bags with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Shaking incubator or water bath

  • Nanoparticle formulation containing the drug

  • Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer) for drug quantification

Procedure:

  • Preparation of Dialysis Bags: Pre-soak the dialysis bags in the release medium as per the manufacturer's instructions.

  • Sample Preparation: Accurately measure a specific volume of the nanoparticle suspension and place it inside the dialysis bag. Securely seal both ends of the bag.

  • Release Study: a. Place the sealed dialysis bag into a vessel containing a known volume of the release medium. The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its solubility). b. Place the vessel in a shaking incubator or water bath set at a physiological temperature (e.g., 37°C) and a constant agitation speed.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the performance of this compound-based materials.

Phenolic_Antioxidant_Mechanism cluster_0 Phenolic Antioxidant (ArOH) cluster_1 Free Radical cluster_2 Neutralized Radical & Phenoxyl Radical ArOH Phenolic Antioxidant (ArOH) PhenoxylRadical Phenoxyl Radical (ArO•) (Stabilized) ArOH->PhenoxylRadical Donates H• FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Accepts H• Antioxidant_Assay_Workflow start Start prepare_reagents Prepare DPPH and Test Compound Solutions start->prepare_reagents mix_reagents Mix DPPH and Test Compound in 96-well plate prepare_reagents->mix_reagents incubate Incubate in Dark (30 min) mix_reagents->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_inactive Inactive NF-κB/IκB Complex NFkB_inactive->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_transcription Gene Transcription (Inflammatory Genes) NFkB_translocation->Gene_transcription

References

Safety Operating Guide

Proper Disposal of 3,5-Bis-tert-butylsalicylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5-Bis-tert-butylsalicylic acid is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling during disposal. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][2]

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1]
Aquatic Hazard (Short-term) Category 2: Toxic to aquatic life.[1]
Aquatic Hazard (Long-term) Category 2: Toxic to aquatic life with long lasting effects.[1]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound is not to attempt neutralization or treatment within the laboratory. Instead, it should be managed as hazardous waste and disposed of through a licensed waste disposal company.[1] Adherence to local and national regulations is mandatory.[1]

Step 1: Waste Identification and Segregation

  • Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous waste.[3]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[4] Specifically, store it separately from incompatible materials such as bases and oxidizing agents to prevent any adverse chemical reactions.[4]

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition with no cracks or leaks.[5]

  • Keep the waste container securely closed except when adding waste.[5][6][7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the hazard characteristics (e.g., "Harmful," "Irritant").

  • Indicate the date when the waste was first added to the container.

Step 4: Storage

  • Store the waste container in a designated and clearly marked "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[4][6][7]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[3][5]

  • Do not accumulate more than 55 gallons of hazardous waste in this area. For acutely toxic "P-listed" wastes, the limit is one quart.[3][6][7]

Step 5: Disposal Request and Pickup

  • Once the container is full, or in accordance with your institution's specific time limits (often up to 9 or 12 months), arrange for disposal.[5][6][7]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6][7]

  • Complete all necessary paperwork for the waste manifest to ensure a "cradle-to-grave" tracking of the hazardous material.[8][9]

Immediate Safety Measures in Case of a Spill:

  • In the event of a small spill that can be safely managed, use appropriate personal protective equipment (PPE), including gloves and eye protection.[5]

  • Clean up the spill using absorbent materials.

  • All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[3][5]

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generation of this compound waste process1 Identify as Hazardous Waste start->process1 decision1 Is the waste container full or has the accumulation time limit been reached? process4 Store in a designated Satellite Accumulation Area with secondary containment decision1->process4 No process5 Contact EHS or a licensed waste disposal company for pickup decision1->process5 Yes process2 Segregate from incompatible materials process1->process2 process3 Place in a labeled, sealed, and appropriate waste container process2->process3 process3->process4 process4->decision1 process6 Complete hazardous waste manifest process5->process6 end End: Waste is properly disposed of by a licensed facility process6->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3,5-Bis-tert-butylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 3,5-Bis-tert-butylsalicylic acid is of paramount importance to mitigate risks and ensure a safe laboratory environment. This document provides crucial, immediate safety and logistical information, encompassing personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1][4]To prevent direct skin contact and subsequent irritation.[1]
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect eyes from dust particles and splashes that can cause serious irritation.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[4] If ventilation is insufficient, use a NIOSH-approved N95 dust mask.[2]To prevent inhalation of dust which may cause respiratory tract irritation.
Skin and Body Protection A flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes.[4][5]To protect skin and personal clothing from accidental spills and contact.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.

Handling Procedures:

  • Avoid all direct contact with the chemical.[1]

  • Do not breathe in dust.

  • Ensure adequate ventilation at all times. A local exhaust ventilation system is recommended.[1]

  • Wash hands and face thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in the designated work area.[1]

  • Remove and wash any contaminated clothing before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent contamination and exposure.[1]

  • The storage area should be secure and locked.

Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical advice.[1]

  • Ingestion: Rinse mouth with water and call a poison center or doctor if you feel unwell.[1]

  • Spills: Evacuate the area. Wearing appropriate PPE, collect the spilled material without creating dust and place it in a suitable container for disposal.

Disposal Plan:

  • All waste containing this compound must be handled as hazardous waste.

  • Dispose of the chemical and its container at an approved waste disposal facility.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe 1. Assess Risks handling Chemical Handling ppe->handling 2. Enter Work Area weigh Weighing handling->weigh In Fume Hood experiment Experiment weigh->experiment cleanup Cleanup & Decon. experiment->cleanup 3. Post-Experiment storage Storage experiment->storage If Not All Used decontaminate Decontaminate Surfaces cleanup->decontaminate disposal Waste Disposal cleanup->disposal 4. Waste Collection dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe proper_storage Store in Cool, Dry, Well-Ventilated Area storage->proper_storage

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.